molecular formula C10H9BrN2 B177773 1-benzyl-5-bromo-1H-imidazole CAS No. 132430-59-2

1-benzyl-5-bromo-1H-imidazole

Cat. No.: B177773
CAS No.: 132430-59-2
M. Wt: 237.1 g/mol
InChI Key: BTRXUOMSVCJYPE-UHFFFAOYSA-N
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Description

1-Benzyl-5-bromo-1H-imidazole (CAS 132430-59-2) is a brominated heterocyclic compound with the molecular formula C10H9BrN2 and a molecular weight of 237.10 g/mol . It is supplied as a solid that requires storage under an inert atmosphere at 2-8°C to maintain stability . This compound is classified as a Warning hazard, with potential risks including toxicity if swallowed (H302), skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . As a versatile chemical building block, its core research value lies in the presence of both an imidazole ring and a bromine substituent. The imidazole scaffold is a privileged structure in medicinal chemistry because it is an isostere of purines found in natural nucleotides, allowing it to interact effectively with the biopolymers of living systems . This makes it a key intermediate in the synthesis of novel molecules for investigating new therapeutic areas. The bromine atom at the 5-position serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the creation of diverse chemical libraries for biological screening . Specific research applications include its use as a precursor in the development of benzimidazole and imidazole derivatives, which are known to exhibit a wide array of pharmacological activities. These activities include, but are not limited to, antimicrobial, antitubercular, and anticancer properties, as reported in scientific literature . This compound is intended for research purposes only by qualified laboratory personnel. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-5-bromoimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c11-10-6-12-8-13(10)7-9-4-2-1-3-5-9/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRXUOMSVCJYPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70563950
Record name 1-Benzyl-5-bromo-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132430-59-2
Record name 1-Benzyl-5-bromo-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide on the Core Chemical Properties of 1-benzyl-5-bromo-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 1-benzyl-5-bromo-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document consolidates available data on its physicochemical characteristics, spectral properties, and synthetic methodologies.

Core Chemical Properties

This compound is a substituted imidazole featuring a benzyl group at the 1-position and a bromine atom at the 5-position. Its chemical structure is foundational to its reactivity and potential biological activity.

PropertyValueSource
Molecular Formula C₁₀H₉BrN₂PubChem[1]
Molecular Weight 237.10 g/mol PubChem[1]
CAS Number 132430-59-2PubChem[1]
IUPAC Name This compoundPubChem[1]
Computed LogP 2.6PubChem[1]

Spectral Data

Detailed experimental spectral data for this compound are not explicitly provided in the available literature. However, based on the analysis of related imidazole derivatives, the following spectral characteristics can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons, typically in the aromatic region (around 7.2-7.5 ppm) and as a singlet for the methylene protons (around 5.3 ppm). The protons on the imidazole ring would appear as distinct singlets in the aromatic region.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the benzyl group carbons and the three carbons of the imidazole ring. The carbon bearing the bromine atom would be expected to have a chemical shift influenced by the halogen.

Infrared (IR) Spectroscopy

The IR spectrum would likely exhibit characteristic absorption bands for C-H stretching of the aromatic and benzyl groups, C=N and C=C stretching vibrations of the imidazole ring, and the C-N stretching vibration.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (237.10 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for M and M+2 peaks).

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not explicitly available, a general synthetic approach can be inferred from standard organic chemistry methods for the N-alkylation and bromination of imidazoles. The synthesis would likely involve a two-step process.

G cluster_step1 Step 1: N-Benzylation cluster_step2 Step 2: Bromination Imidazole Imidazole BenzylBromide Benzyl Bromide Base Base (e.g., NaH, K2CO3) Solvent1 Solvent (e.g., DMF, CH3CN) N_Benzylimidazole 1-Benzylimidazole N_Benzylimidazole_step2 1-Benzylimidazole BrominatingAgent Brominating Agent (e.g., NBS, Br2) Solvent2 Solvent (e.g., CCl4, CH2Cl2) TargetCompound This compound

General Synthesis Procedure:
  • N-Benzylation of Imidazole: Imidazole is reacted with a benzylating agent, such as benzyl bromide, in the presence of a suitable base (e.g., sodium hydride or potassium carbonate) in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile. The reaction mixture is typically stirred at room temperature or with gentle heating to afford 1-benzylimidazole.

  • Bromination of 1-Benzylimidazole: The resulting 1-benzylimidazole is then subjected to bromination. A common brominating agent for such a reaction is N-bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride or dichloromethane. The reaction may be initiated by light or a radical initiator.

  • Purification: The crude product is typically purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Biological Context and Signaling Pathway

While direct biological studies on this compound are limited in the public domain, the 1-benzyl-1H-imidazole scaffold is a key structural motif in the development of agonists for the Takeda G-protein-coupled receptor 5 (TGR5).[2][3] TGR5 is a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[2][3]

Activation of TGR5 by an agonist initiates a signaling cascade that leads to the secretion of glucagon-like peptide-1 (GLP-1).[2][3][4] This pathway involves the coupling of the activated receptor to a Gαs protein, which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels triggers the release of GLP-1 from enteroendocrine L-cells.

TGR5_Signaling_Pathway Agonist TGR5 Agonist (e.g., 1-benzyl-1H-imidazole derivative) TGR5 TGR5 Receptor Agonist->TGR5 Binds to G_Protein Gαs Protein TGR5->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion GLP GLP cAMP->GLP GLP1_Secretion GLP-1 Secretion -1 -1 _Secretion Triggers

Given this context, this compound is a valuable intermediate for the synthesis of more complex 1-benzyl-1H-imidazole derivatives designed and evaluated as potent TGR5 agonists.[2][3] The bromine atom at the 5-position serves as a versatile handle for introducing further chemical diversity through various cross-coupling reactions, enabling the exploration of the structure-activity relationship (SAR) of this class of compounds.

Conclusion

This compound is a key building block in the synthesis of pharmacologically active molecules, particularly in the pursuit of novel TGR5 agonists. While comprehensive experimental data for this specific compound is not extensively documented, its synthesis and spectral properties can be reliably predicted based on established chemical principles and data from closely related analogs. Further research into the direct biological activity of this compound and the publication of its detailed experimental characterization would be of significant value to the scientific community.

References

An In-depth Technical Guide to the Synthesis of 1-benzyl-5-bromo-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the primary synthetic pathway for the preparation of 1-benzyl-5-bromo-1H-imidazole, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the N-alkylation of imidazole with benzyl bromide to yield 1-benzyl-1H-imidazole, followed by regioselective bromination at the C5 position using N-bromosuccinimide (NBS). This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthetic route and workflows.

Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step sequence:

  • Step 1: N-Benzylation of Imidazole. Imidazole is reacted with benzyl bromide in the presence of a base to afford 1-benzyl-1H-imidazole.

  • Step 2: Regioselective Bromination. 1-benzyl-1H-imidazole is subsequently brominated using N-bromosuccinimide (NBS) to selectively introduce a bromine atom at the 5-position of the imidazole ring.

This pathway is generally preferred due to the commercial availability of the starting materials and the relatively straightforward nature of the reactions.

Experimental Protocols

Step 1: Synthesis of 1-benzyl-1H-imidazole

The N-benzylation of imidazole can be carried out using various bases and solvent systems. Below are two common and effective protocols.

Protocol 2.1.1: Using Potassium Carbonate in Acetonitrile

This method employs a moderately strong base and is a widely used procedure for N-alkylation.

  • Materials:

    • Imidazole

    • Benzyl bromide

    • Anhydrous potassium carbonate (K₂CO₃)

    • Anhydrous acetonitrile (CH₃CN)

    • Ethyl acetate

    • Brine (saturated aqueous sodium chloride solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve imidazole (1.0 eq) in anhydrous acetonitrile.

    • Add anhydrous potassium carbonate (1.2 eq) to the solution.

    • Heat the suspension to 70°C with vigorous stirring.

    • Add benzyl bromide (1.1 eq) dropwise to the heated suspension.

    • Maintain the reaction mixture at 70°C and monitor the progress by Thin Layer Chromatography (TLC) until the starting imidazole is consumed (typically 3-5 days).

    • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr).

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the crude residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

    • Purify the crude product by column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) or by recrystallization to afford pure 1-benzyl-1H-imidazole.

Protocol 2.1.2: Using Sodium Hydride in Tetrahydrofuran

This protocol utilizes a stronger base, sodium hydride (NaH), and typically results in shorter reaction times.

  • Materials:

    • Imidazole

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous tetrahydrofuran (THF)

    • Benzyl bromide

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0°C (ice bath), add a solution of imidazole (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction mixture to stir at 0°C for 30 minutes.

    • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

    • Carefully quench the reaction by the dropwise addition of water at 0°C.

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 1-benzyl-1H-imidazole.

Step 2: Synthesis of this compound

The regioselective bromination of 1-benzyl-1H-imidazole is achieved using N-bromosuccinimide (NBS), which is a convenient and selective source of electrophilic bromine for electron-rich aromatic systems.[1]

Protocol 2.2.1: Bromination with N-Bromosuccinimide

  • Materials:

    • 1-benzyl-1H-imidazole

    • N-bromosuccinimide (NBS)

    • Acetonitrile (MeCN) or Dichloromethane (CH₂Cl₂)

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve 1-benzyl-1H-imidazole (1.0 eq) in acetonitrile or dichloromethane at 0°C.

    • Add N-bromosuccinimide (1.0 eq) in one portion to the stirred solution.

    • Allow the resulting mixture to warm to room temperature and stir overnight.[2]

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with water.

    • Extract the aqueous mixture with dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[2]

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to afford this compound.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of 1-benzyl-1H-imidazole

ParameterProtocol 2.1.1Protocol 2.1.2
Base Potassium Carbonate (K₂CO₃)Sodium Hydride (NaH)
Solvent Acetonitrile (CH₃CN)Tetrahydrofuran (THF)
Temperature 70°C0°C to Room Temperature
Reaction Time 3-5 days12-16 hours
Typical Yield ~80%70-90%

Table 2: Physicochemical and Spectroscopic Data for Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
1-benzyl-1H-imidazole C₁₀H₁₀N₂158.20White to off-white solid
This compound C₁₀H₉BrN₂237.10Not specified

Note: Detailed spectroscopic data (¹H NMR, ¹³C NMR, etc.) for this compound should be acquired upon synthesis and purification to confirm the structure and purity.

Mandatory Visualizations

Synthesis_Pathway imidazole Imidazole intermediate 1-benzyl-1H-imidazole imidazole->intermediate Step 1: Benzylation benzyl_bromide Benzyl Bromide benzyl_bromide->intermediate base Base (K2CO3 or NaH) base->intermediate final_product This compound intermediate->final_product Step 2: Bromination nbs NBS nbs->final_product

Figure 1: Overall synthesis pathway for this compound.

Experimental_Workflow cluster_step1 Step 1: Benzylation of Imidazole cluster_step2 Step 2: Bromination s1_start Dissolve Imidazole and Base s1_add_bb Add Benzyl Bromide s1_start->s1_add_bb s1_react Heat and Stir (Monitor by TLC) s1_add_bb->s1_react s1_workup Work-up: Filter, Extract, Dry s1_react->s1_workup s1_purify Purification: Column Chromatography s1_workup->s1_purify s1_product 1-benzyl-1H-imidazole s1_purify->s1_product s2_start Dissolve 1-benzyl-1H-imidazole s1_product->s2_start s2_add_nbs Add NBS at 0°C s2_start->s2_add_nbs s2_react Stir Overnight at RT (Monitor by TLC) s2_add_nbs->s2_react s2_workup Work-up: Quench, Extract, Dry s2_react->s2_workup s2_purify Purification: Column Chromatography s2_workup->s2_purify s2_product This compound s2_purify->s2_product

Figure 2: Detailed experimental workflow for the two-step synthesis.

References

Spectroscopic Data of 1-benzyl-5-bromo-1H-imidazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a summary of available spectroscopic data for the compound 1-benzyl-5-bromo-1H-imidazole. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document compiles essential information on the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound.

Summary of Spectroscopic Data

While a complete, publicly available experimental dataset for this compound is not readily found in the cited literature, the following tables present the fundamental physicochemical properties and expected spectroscopic characteristics based on the analysis of its chemical structure and data from analogous compounds.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₉BrN₂
Molecular Weight 237.10 g/mol
Exact Mass 235.9949 g/mol

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally related imidazole derivatives.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5 - 7.2Multiplet5HPhenyl-H
~7.2Singlet1HImidazole-H (C2-H)
~7.0Singlet1HImidazole-H (C4-H)
~5.2Singlet2HBenzyl-CH₂

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~138Phenyl C (quaternary)
~136Imidazole C2
~129Phenyl CH
~128Phenyl CH
~127Phenyl CH
~125Imidazole C4
~115Imidazole C5-Br
~50Benzyl CH₂
Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
3100 - 3000Aromatic C-H stretch
1600, 1495, 1450Aromatic C=C stretch
1500 - 1400Imidazole ring stretch
~1250C-N stretch
~700 - 600C-Br stretch
Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zInterpretation
236/238[M]⁺ molecular ion peak (presence of Br isotopes)
91[C₇H₇]⁺ (benzyl fragment)

Experimental Protocols

A standardized experimental protocol for the synthesis and characterization of this compound would typically involve the following steps:

  • Synthesis: Alkylation of 5-bromo-1H-imidazole with benzyl bromide in the presence of a suitable base (e.g., sodium hydride) in an aprotic solvent (e.g., dimethylformamide, DMF).

  • Purification: The crude product would be purified using column chromatography on silica gel with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterization:

    • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

    • IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, typically as a thin film on a salt plate or as a KBr pellet.

    • Mass Spectrometry: The mass spectrum would be acquired using a mass spectrometer, with electron ionization (EI) being a common method for this type of molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a synthesized organic compound like this compound.

Spectroscopic_Workflow A Synthesis of this compound B Purification (e.g., Column Chromatography) A->B C Mass Spectrometry (MS) - Confirm Molecular Weight - Identify Fragments B->C D Infrared (IR) Spectroscopy - Identify Functional Groups B->D E NMR Spectroscopy (¹H, ¹³C) - Elucidate Detailed Structure B->E F Structure Confirmation C->F D->F E->F

Caption: Workflow for Synthesis and Spectroscopic Characterization.

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-benzyl-5-bromo-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Properties

1-benzyl-5-bromo-1H-imidazole is a substituted imidazole featuring a benzyl group attached to one nitrogen atom and a bromine atom at the 5-position of the imidazole ring. The presence of the aromatic benzyl group and the halogen atom significantly influences its electronic properties, reactivity, and potential biological activity.

Physicochemical Data

The fundamental physicochemical properties of this compound have been computationally predicted and are summarized in the table below.[1] This data is crucial for understanding its behavior in various chemical and biological systems.

PropertyValueReference
Molecular Formula C₁₀H₉BrN₂PubChem CID 14782915[1]
Molecular Weight 237.10 g/mol PubChem CID 14782915[1]
IUPAC Name This compoundPubChem CID 14782915[1]
CAS Number 132430-59-2PubChem CID 14782915[1]
Exact Mass 235.99491 DaPubChem CID 14782915[1]
Rotatable Bond Count 2PubChem CID 14782915[1]
Topological Polar Surface Area 17.8 ŲPubChem CID 14782915[1]
Heavy Atom Count 13PubChem CID 14782915[1]
Structural Representation

The basic connectivity of this compound is depicted in the following diagram.

Caption: Connectivity diagram of this compound.

Conformational Analysis

Direct experimental data on the solid-state conformation of this compound is not currently published. However, insights can be drawn from the crystal structures of analogous compounds, such as 1-benzyl-1H-benzimidazole.[2][3]

In related structures, the imidazole and benzyl rings are typically not coplanar. For instance, in 1-benzyl-1H-benzimidazole, the dihedral angle between the imidazole ring and the benzyl ring is approximately 85.77°.[2][3] This near-perpendicular arrangement is a common feature in such molecules, arising from the steric hindrance between the ortho-hydrogens of the benzyl group and the imidazole ring. It is highly probable that this compound adopts a similar conformation where the two aromatic rings are significantly twisted relative to each other.

The flexibility of the molecule is primarily determined by the rotation around the C-N bond connecting the benzyl group to the imidazole ring and the C-C bond of the benzyl methylene bridge. These rotations will be influenced by crystal packing forces in the solid state and solvent interactions in solution.

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not provided in the searched literature, a general synthetic route can be proposed based on established methods for N-alkylation of imidazoles.

Proposed Synthetic Pathway

A plausible synthesis would involve the N-benzylation of 5-bromo-1H-imidazole. This is a common and effective method for the preparation of N-substituted imidazoles.

Proposed Synthesis of this compound reagent1 5-bromo-1H-imidazole reaction N-Alkylation reagent1->reaction reagent2 Benzyl bromide reagent2->reaction base Base (e.g., NaH, K2CO3) base->reaction solvent Solvent (e.g., DMF, Acetonitrile) solvent->reaction product This compound reaction->product

Caption: A generalized workflow for the synthesis of this compound.

General Experimental Protocol

The following is a generalized protocol based on similar reactions found in the literature for the synthesis of N-benzyl imidazoles:

  • Reactant Preparation: To a solution of 5-bromo-1H-imidazole in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile, a base is added. Common bases for this reaction include sodium hydride (NaH) or potassium carbonate (K₂CO₃). The mixture is stirred at room temperature to facilitate the deprotonation of the imidazole nitrogen.

  • N-Benzylation: Benzyl bromide is then added to the reaction mixture, typically dropwise, at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: The reaction is stirred at room temperature or slightly elevated temperatures for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization

The structure of the synthesized this compound would be confirmed using standard spectroscopic techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the imidazole ring, the methylene protons of the benzyl group, and the aromatic protons of the phenyl ring. The chemical shifts of the imidazole protons would be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule, confirming the carbon framework.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement.

Potential Applications

Derivatives of 1-benzyl-imidazole are of significant interest in medicinal chemistry and drug development. Imidazole-containing compounds are known to exhibit a wide range of biological activities. For instance, various substituted 1-benzyl-imidazole derivatives have been investigated as potent TGR5 agonists for the treatment of metabolic diseases.[4][5] Others have been explored as anticancer agents.[6] The introduction of a bromine atom can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its efficacy or altering its metabolic profile. Therefore, this compound serves as a valuable scaffold for the development of novel therapeutic agents.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure, conformation, and synthesis of this compound. While experimental crystallographic data for this specific compound is lacking, a robust understanding of its likely structural features has been developed through the analysis of closely related molecules and computational data. The provided synthetic and characterization methodologies offer a practical framework for its preparation and identification. Given the established biological importance of the 1-benzyl-imidazole scaffold, this compound represents a promising building block for future drug discovery and development efforts.

References

1-benzyl-5-bromo-1H-imidazole solubility and stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of 1-benzyl-5-bromo-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted imidazole derivative with potential applications in medicinal chemistry and materials science.[1] Understanding its solubility and stability is paramount for its effective use in research and development, particularly for formulation, storage, and biological testing. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility and stability of this compound. While specific experimental data for this compound is limited in public literature, this guide extrapolates from the known properties of imidazoles and provides detailed experimental protocols for its determination.

Introduction to this compound

This compound belongs to the imidazole class of heterocyclic aromatic compounds. The imidazole ring is a key structural motif in many biologically active molecules, including the amino acid histidine.[2] The substituents on the imidazole core, a benzyl group at the 1-position and a bromine atom at the 5-position, significantly influence its physicochemical properties. The benzyl group increases lipophilicity, while the bromine atom can modulate electronic properties and provide a site for further chemical modification.[1]

Solubility Profile

The solubility of a compound is a critical parameter that affects its absorption, distribution, metabolism, and excretion (ADME) properties in drug development, as well as its handling and formulation in chemical synthesis.[3] The "like dissolves like" principle is a fundamental concept in predicting solubility, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[4]

Predicted Solubility

Based on its structure, the solubility of this compound is predicted as follows:

  • Water: The parent imidazole is highly soluble in water.[5][6][7] However, the presence of the large, non-polar benzyl group is expected to significantly decrease its aqueous solubility. The polar imidazole ring and the bromine atom may contribute to some residual water solubility.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Imidazole is soluble in alcohols.[5] this compound is expected to be soluble in these solvents due to the potential for hydrogen bonding with the imidazole nitrogen and the overall polarity of the solvent.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Substituted imidazoles generally show good solubility in these solvents.[8] It is anticipated that this compound will be readily soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

  • Non-Polar Solvents (e.g., Toluene, Dichloromethane, Hexane): The presence of the benzyl group should enhance solubility in aromatic and chlorinated solvents compared to the parent imidazole.[9] Solubility in highly non-polar solvents like hexane is likely to be limited.

Experimental Protocol for Solubility Determination

A general method for determining the solubility of an organic compound involves the shake-flask method or kinetic solubility assays.[4]

Objective: To determine the solubility of this compound in various solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., water, ethanol, methanol, DMSO, DMF, toluene, dichloromethane, hexane)

  • Vials with screw caps

  • Analytical balance

  • Shaker or vortex mixer

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO).

  • Create a calibration curve by preparing a series of dilutions of the stock solution and analyzing them by HPLC.

  • Add an excess amount of solid this compound to a known volume of each test solvent in a vial.

  • Seal the vials and shake them at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand to let undissolved solid settle.

  • Centrifuge the samples to further separate the solid from the supernatant.

  • Carefully withdraw an aliquot of the supernatant and dilute it with the initial mobile phase of the HPLC method.

  • Analyze the diluted samples by HPLC.

  • Determine the concentration of the dissolved compound in each solvent using the calibration curve.

The following diagram outlines the workflow for determining solubility.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., in DMSO) prep_cal Prepare Calibration Standards prep_stock->prep_cal hplc_cal Run HPLC for Calibration Curve prep_cal->hplc_cal weigh_solid Weigh excess solid compound add_solvent Add known volume of solvent weigh_solid->add_solvent shake Equilibrate (Shake at constant T) add_solvent->shake centrifuge Centrifuge to separate solid shake->centrifuge sample Sample and dilute supernatant centrifuge->sample hplc_sample Run HPLC for Samples sample->hplc_sample calculate Calculate Solubility hplc_cal->calculate hplc_sample->calculate

Caption: Experimental workflow for solubility determination.

Tabulated Solubility Data (Hypothetical)

The following table presents hypothetical solubility data for this compound based on chemical principles. Actual experimental values should be determined using the protocol above.

SolventPredicted Solubility CategoryExpected Quantitative Range (mg/mL)
WaterSparingly soluble< 1
EthanolSoluble10 - 50
MethanolSoluble10 - 50
DMSOFreely Soluble> 100
DMFFreely Soluble> 100
DichloromethaneSoluble10 - 50
TolueneSlightly Soluble1 - 10
HexaneInsoluble< 0.1

Stability Profile

The chemical stability of a compound is crucial for its shelf-life, formulation, and in vivo fate.[10] Degradation can lead to a loss of potency and the formation of potentially toxic impurities. Stability is typically assessed under various stress conditions, including changes in pH, temperature, light, and oxidative environments.[10][11]

Predicted Stability and Degradation Pathways

The imidazole ring is generally stable; however, it can be susceptible to certain degradation pathways.[12]

  • pH Stability: The imidazole ring contains both a weakly acidic N-H proton and a basic sp2-hybridized nitrogen atom.[7] While generally stable at neutral pH, extreme acidic or basic conditions could potentially lead to ring-opening or other degradative reactions, although this is less common for the aromatic imidazole ring itself. Hydrolysis of the C-Br bond is a possibility under certain nucleophilic conditions.

  • Thermal Stability: As a crystalline solid, this compound is expected to be thermally stable at ambient temperatures. Stability at elevated temperatures should be determined experimentally.

  • Photostability: Aromatic systems and compounds containing halogens can be susceptible to photodegradation. Exposure to UV or high-intensity visible light could potentially lead to dehalogenation or other radical-mediated reactions.

  • Oxidative Stability: The imidazole ring can be susceptible to oxidation, potentially leading to the formation of various oxidized derivatives or ring-cleavage products.[12]

The following diagram illustrates the potential degradation pathways.

G cluster_stress cluster_products Compound This compound AcidBase Acid/Base Hydrolysis Compound->AcidBase Light Photodegradation (UV/Vis Light) Compound->Light Oxidation Oxidation (e.g., H2O2) Compound->Oxidation Hydrolysis_P Hydrolysis Products (e.g., C-Br cleavage) AcidBase->Hydrolysis_P Photo_P Photodegradation Products (e.g., Dehalogenated species) Light->Photo_P Oxidation_P Oxidized Imidazole Derivatives or Ring-Cleavage Products Oxidation->Oxidation_P

Caption: Potential degradation pathways for this compound.

Experimental Protocol for Stability Assessment

A forced degradation study is a common approach to evaluate the stability of a compound.[11][13]

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Buffers of different pH values (e.g., pH 2, 7, 9)

  • Hydrogen peroxide (3%) for oxidative stress

  • Photostability chamber

  • Temperature-controlled oven

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • Solvents for sample preparation

Procedure:

  • Prepare solutions of this compound in the different stress media (acidic, neutral, and basic buffers, and a solution with hydrogen peroxide). A control sample in a neutral, non-degrading solvent should also be prepared.

  • Hydrolytic Stability: Incubate the buffered solutions at a specific temperature (e.g., 40 °C) for a set period (e.g., 24, 48, 72 hours).

  • Oxidative Stability: Incubate the hydrogen peroxide solution at room temperature.

  • Photostability: Expose a solution and a solid sample to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.

  • Thermal Stability: Store a solid sample in an oven at elevated temperatures (e.g., 60 °C).

  • At specified time points, withdraw aliquots of the samples, quench the reaction if necessary (e.g., neutralize acid/base, dilute H2O2), and dilute for analysis.

  • Analyze the samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

  • Quantify the remaining parent compound and identify any major degradation products, if possible, using PDA or MS data.

The following diagram shows the workflow for a forced degradation study.

G cluster_conditions Stress Conditions start Prepare Solutions of Compound in Stress Media hydrolysis Hydrolysis (Acid, Base, Neutral) start->hydrolysis oxidation Oxidation (H2O2) start->oxidation photo Photolysis (Light Exposure) start->photo thermal Thermal (Elevated Temp) start->thermal sample_collection Collect Samples at Time Points hydrolysis->sample_collection oxidation->sample_collection photo->sample_collection thermal->sample_collection analysis Analyze by Stability-Indicating HPLC-PDA/MS sample_collection->analysis data_analysis Quantify Parent Compound and Identify Degradants analysis->data_analysis

Caption: Workflow for a forced degradation stability study.

Tabulated Stability Data (Hypothetical)

This table summarizes the expected stability of this compound under various conditions.

ConditionStressorExpected StabilityPotential Degradants
Hydrolytic0.1 M HCl, 40 °CLikely stableMinor degradation possible over extended periods
HydrolyticpH 7 Buffer, 40 °CStable-
Hydrolytic0.1 M NaOH, 40 °CPotential for slow degradationProducts of C-Br hydrolysis or ring modification
Oxidative3% H2O2, RTSusceptible to degradationOxidized imidazole species, ring-opened products
PhotolyticUV/Vis LightPotentially unstableDehalogenated products, radical-derived species
Thermal60 °C, SolidLikely stable-

Conclusion

References

The Synthesis and History of 1-benzyl-5-bromo-1H-imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-benzyl-5-bromo-1H-imidazole, a key heterocyclic building block in organic synthesis and medicinal chemistry. While a singular definitive account of its initial discovery is not prominent in the literature, its synthesis is readily achieved through established methodologies for imidazole functionalization. This document details the probable synthetic pathways, provides adapted experimental protocols, and presents key physicochemical and spectroscopic data. Furthermore, it explores the compound's significance as a versatile intermediate for the development of novel molecular entities, particularly in the realm of drug discovery.

Introduction and Historical Context

The imidazole ring system is a cornerstone of heterocyclic chemistry, first synthesized in 1858 by German chemist Heinrich Debus. This five-membered aromatic ring, containing two nitrogen atoms, is a privileged scaffold found in numerous natural products, most notably the amino acid histidine and the neurotransmitter histamine. The versatility of the imidazole core, allowing for functionalization at multiple positions, has made its derivatives highly valuable in pharmaceuticals and materials science.

The subject of this guide, this compound, emerged as a useful synthetic intermediate following the development of reliable methods for N-alkylation and halogenation of the imidazole ring. The benzyl group at the N-1 position provides steric and electronic modulation, while the bromine atom at the C-5 position serves as a versatile handle for a wide range of cross-coupling reactions, enabling the construction of more complex molecular architectures.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. Spectroscopic data, while not available from a single definitive source, can be reliably predicted based on the analysis of its constituent parts and comparison with structurally similar compounds.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 132430-59-2[1]
Molecular Formula C₁₀H₉BrN₂[1]
Molecular Weight 237.10 g/mol [1]
Appearance Likely a solid at room temperature
InChI Key BTRXUOMSVCJYPE-UHFFFAOYSA-N[1]
SMILES C1=CC=C(C=C1)CN2C=C(N=C2)Br

Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data (CDCl₃)

¹H NMR Predicted Shift (ppm) Multiplicity Integration Assignment
Proton 7.50 - 7.60s1HH2 (imidazole)
7.25 - 7.40m5HPhenyl-H
7.00 - 7.10s1HH4 (imidazole)
5.20 - 5.30s2HCH₂ (benzyl)
¹³C NMR Predicted Shift (ppm) Assignment
Carbon 138.0 - 140.0C2 (imidazole)
135.0 - 137.0C (ipso, phenyl)
128.0 - 130.0CH (phenyl)
127.0 - 128.0CH (phenyl)
126.0 - 127.0CH (phenyl)
129.0 - 131.0C4 (imidazole)
115.0 - 117.0C5-Br (imidazole)
51.0 - 53.0CH₂ (benzyl)

Synthetic Pathways

The synthesis of this compound can be logically approached via two primary retrosynthetic routes, as illustrated below. These pathways rely on fundamental and widely practiced reactions in heterocyclic chemistry.

G Synthetic Approaches to this compound cluster_A Route A: Benzylation cluster_B Route B: Bromination Target This compound Start_A 5-bromo-1H-imidazole Reagent_A + Benzyl Bromide Start_A->Reagent_A Reagent_A->Target N-Alkylation Start_B 1-benzyl-1H-imidazole Reagent_B + Brominating Agent (e.g., NBS) Start_B->Reagent_B Reagent_B->Target Electrophilic Bromination

Figure 1. Primary retrosynthetic pathways for this compound.
Route A: N-Alkylation of 5-bromo-1H-imidazole

This approach involves the direct benzylation of the commercially available 5-bromo-1H-imidazole. The reaction proceeds via nucleophilic attack of the imidazole nitrogen onto benzyl bromide, typically in the presence of a base to deprotonate the imidazole N-H.

G Workflow for Route A: Benzylation cluster_reactants Reactants & Solvent Imidazole 5-bromo-1H-imidazole Mix 1. Combine reactants and stir under N₂ Imidazole->Mix Base Base (e.g., NaH, K₂CO₃) Base->Mix Solvent Anhydrous Solvent (e.g., DMF, THF) Solvent->Mix AddBnBr 2. Add Benzyl Bromide dropwise at 0 °C Mix->AddBnBr React 3. Warm to RT and stir for 12-24h AddBnBr->React Workup 4. Aqueous Work-up (Quench, Extract, Wash) React->Workup Purify 5. Purification (Column Chromatography) Workup->Purify Product This compound Purify->Product

Figure 2. Experimental workflow for the synthesis via N-alkylation.
Route B: Electrophilic Bromination of 1-benzyl-1H-imidazole

Alternatively, the target compound can be synthesized by first preparing 1-benzyl-1H-imidazole and then introducing the bromine atom at the C-5 position. The imidazole ring is electron-rich and susceptible to electrophilic substitution. N-bromosuccinimide (NBS) is a common and effective reagent for this transformation.

G Workflow for Route B: Bromination cluster_reactants Reactants & Solvent BnImidazole 1-benzyl-1H-imidazole Mix 1. Dissolve 1-benzyl-1H-imidazole in solvent and cool to 0 °C BnImidazole->Mix NBS N-Bromosuccinimide (NBS) AddNBS 2. Add NBS portion-wise Solvent Solvent (e.g., CH₂Cl₂, CH₃CN) Solvent->Mix Mix->AddNBS React 3. Stir at 0 °C to RT until completion (TLC) AddNBS->React Workup 4. Aqueous Work-up (Wash with Na₂S₂O₃, Brine) React->Workup Purify 5. Purification (Column Chromatography) Workup->Purify Product This compound Purify->Product

Figure 3. Experimental workflow for the synthesis via electrophilic bromination.

Experimental Protocols

The following protocols are adapted from established procedures for analogous transformations and should provide a reliable starting point for the synthesis of this compound.

Protocol for Route A: Benzylation of 5-bromo-1H-imidazole

Table 3: Reagents and Materials for Route A

ReagentM.W. ( g/mol )AmountMoles
5-bromo-1H-imidazole146.971.0 g6.8 mmol
Sodium Hydride (60% in oil)24.000.33 g8.2 mmol
Benzyl Bromide171.040.9 mL7.5 mmol
Anhydrous DMF-20 mL-

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂), add sodium hydride (60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, and carefully decant the hexanes.

  • Add anhydrous DMF to the flask, and cool the resulting suspension to 0 °C in an ice bath.

  • Add a solution of 5-bromo-1H-imidazole in anhydrous DMF dropwise to the stirred suspension.

  • Stir the mixture at 0 °C for 30 minutes, during which time hydrogen gas will evolve.

  • Add benzyl bromide dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with water, followed by saturated aqueous sodium chloride (brine).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford the pure this compound.

Protocol for Route B: Bromination of 1-benzyl-1H-imidazole

Table 4: Reagents and Materials for Route B

ReagentM.W. ( g/mol )AmountMoles
1-benzyl-1H-imidazole158.201.0 g6.3 mmol
N-Bromosuccinimide (NBS)177.981.18 g6.6 mmol
Dichloromethane (CH₂Cl₂)-25 mL-

Procedure:

  • Dissolve 1-benzyl-1H-imidazole in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add N-bromosuccinimide (NBS) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Continue stirring for an additional 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, transfer the mixture to a separatory funnel.

  • Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining bromine, followed by water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the final product.

Applications in Research and Development

This compound is not typically an end-product but rather a crucial intermediate. The presence of the bromo-substituent is particularly strategic, enabling its use in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These include, but are not limited to:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl or vinyl groups.

  • Heck Coupling: Reaction with alkenes to form substituted olefins.

  • Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

  • Buchwald-Hartwig Amination: Reaction with amines to form N-arylated products.

  • Stille Coupling: Reaction with organostannanes.

This versatility makes this compound a valuable starting material for generating libraries of complex molecules for high-throughput screening in drug discovery programs. Derivatives of substituted imidazoles have shown a wide range of biological activities, including as anticancer, antifungal, and anti-inflammatory agents.[2]

Conclusion

This compound is a synthetically accessible and highly versatile building block. While its specific discovery is not well-documented as a singular event, its preparation is straightforward using fundamental reactions that are common in the synthesis of heterocyclic compounds. The two primary routes—N-alkylation of 5-bromo-1H-imidazole and bromination of 1-benzyl-1H-imidazole—offer reliable and scalable methods for its production. The strategic placement of the benzyl and bromo groups provides researchers and drug development professionals with a powerful tool for the synthesis of novel and potentially bioactive molecules.

References

An In-depth Technical Guide to 1-benzyl-5-bromo-1H-imidazole (CAS: 132430-59-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-benzyl-5-bromo-1H-imidazole is a substituted imidazole derivative that holds potential as a key intermediate in the synthesis of various biologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, a proposed synthesis strategy, and explores its potential applications in drug discovery, particularly in the development of anticancer agents and TGR5 agonists. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates information from closely related analogues to infer its characteristics and potential biological activities.

Chemical and Physical Properties

While experimentally determined data for this compound is limited in publicly accessible literature, computational data from reputable chemical databases provides valuable insights into its physicochemical properties.[1]

PropertyValue (Computed)Source
Molecular Formula C₁₀H₉BrN₂PubChem[1]
Molecular Weight 237.10 g/mol PubChem[1]
CAS Number 132430-59-2PubChem[1]
IUPAC Name This compoundPubChem[1]
Synonyms 1-benzyl-5-bromoimidazole, 1H-Imidazole, 5-bromo-1-(phenylmethyl)-PubChem[1]
XLogP3 2.6PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 235.99491 g/mol PubChem[1]
Monoisotopic Mass 235.99491 g/mol PubChem[1]
Topological Polar Surface Area 17.8 ŲPubChem[1]
Heavy Atom Count 13PubChem[1]

Synthesis and Characterization

Proposed Experimental Protocol: Synthesis of this compound

This proposed protocol is based on standard N-alkylation methods for imidazoles.

Materials:

  • 5-bromo-1H-imidazole

  • Benzyl bromide

  • A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))

  • Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (ACN))

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • To a solution of 5-bromo-1H-imidazole (1.0 equivalent) in the chosen anhydrous solvent, add the base (1.1-1.5 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at room temperature for 30-60 minutes.

  • Slowly add benzyl bromide (1.0-1.2 equivalents) to the reaction mixture.

  • Let the reaction proceed at room temperature or with gentle heating, monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Characterization:

The purified product should be characterized by standard spectroscopic methods to confirm its identity and purity:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the positions of the benzyl and bromo substituents.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

  • Melting Point Analysis: To assess the purity of the compound.

Logical Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization start Start Materials: 5-bromo-1H-imidazole, Benzyl bromide, Base, Solvent reaction N-Benzylation Reaction start->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Pure this compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir mp Melting Point product->mp structure_confirmation Structure Confirmation and Purity Assessment nmr->structure_confirmation ms->structure_confirmation ir->structure_confirmation mp->structure_confirmation G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR2->Downstream Initiates Compound This compound Derivative Compound->VEGFR2 Inhibits Angiogenesis Angiogenesis (Tumor Blood Vessel Growth) Downstream->Angiogenesis Promotes G Compound 1-benzyl-1H-imidazole Derivative TGR5 TGR5 Receptor Compound->TGR5 Activates AC Adenylate Cyclase TGR5->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates GLP1 GLP-1 Secretion PKA->GLP1 Stimulates

References

The Unseen Potential: A Technical Guide to the Biological Activities of Brominated Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring, a cornerstone of medicinal chemistry, has given rise to a multitude of therapeutic agents. The strategic addition of bromine to this versatile scaffold has unlocked a new dimension of biological activity, yielding compounds with potent anticancer, antimicrobial, and other pharmacological properties. This technical guide provides an in-depth exploration of the biological activities of brominated imidazoles, offering a comprehensive resource for researchers and drug development professionals. We delve into their mechanisms of action, present key quantitative data, detail essential experimental protocols, and visualize the intricate signaling pathways and workflows involved.

Anticancer Activities of Brominated Imidazoles

Brominated imidazoles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse, often involving the disruption of fundamental cellular processes required for tumor growth and survival.

Inhibition of Tubulin Polymerization

A significant number of brominated imidazole derivatives exert their anticancer effects by interfering with microtubule dynamics. Microtubules, essential components of the cytoskeleton, play a crucial role in cell division, intracellular transport, and the maintenance of cell shape. By inhibiting the polymerization of tubulin, the protein subunit of microtubules, these compounds can arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis (programmed cell death).[1][2][3] The colchicine binding site on β-tubulin is a common target for these inhibitors.[4]

Kinase Inhibition

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5][6] While direct evidence linking a broad range of brominated imidazoles to this pathway is still emerging, the imidazole scaffold is a known privileged structure for kinase inhibitors.[7] Some imidazole derivatives have been shown to inhibit key kinases in this pathway, such as PI3K, Akt, and mTOR, thereby suppressing tumor growth.[8][9] Further investigation into the specific effects of brominated imidazoles on this pathway is a promising area of research.

Quantitative Anticancer Data

The following table summarizes the cytotoxic activity of various brominated imidazole-containing compounds against several cancer cell lines, presented as half-maximal inhibitory concentration (IC50) values.

Compound Class/NameCancer Cell LineIC50 (µM)Reference
Imidazole DerivativeMCF-7 (Breast)3.57[10]
Imidazole DerivativeHL-60 (Leukemia)0.40[10]
Imidazole DerivativeHCT-116 (Colon)2.63[10]
Imidazole-based EGFR Inhibitor (Compound 3c)MDA-MB-231 (Breast)1.98[1]
Imidazole-based EGFR Inhibitor (Compound 3c)T47D (Breast)4.07[1]
Imidazole-based EGFR Inhibitor (Compound 3c)MCF-7 (Breast)2.56[1]
Imidazole-based EGFR Inhibitor (Compound 3c)HT29 (Colon)3.21[1]
Imidazole-based EGFR Inhibitor (Compound 3c)A549 (Lung)2.84[1]
Imidazole-oxazole Derivative (Analog 53)PC3 (Prostate)0.023[7]
Imidazole-oxazole Derivative (Analog 53)A549 (Lung)0.045[7]
Imidazole-oxazole Derivative (Analog 53)MCF-7 (Breast)0.99[7]
Imidazole-oxazole Derivative (Analog 53)A2780 (Ovarian)0.13[7]
Quinoline-imidazole-piperidine Hybrid (Compound 5)HCC827 (Lung)0.010[7]
Quinoline-imidazole-piperidine Hybrid (Compound 5)NCI-H1975 (Lung)0.21[7]
Quinoline-imidazole-piperidine Hybrid (Compound 5)A549 (Lung)0.99[7]

Antimicrobial Activities of Brominated Imidazoles

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Brominated imidazoles have demonstrated significant activity against a spectrum of pathogenic bacteria and fungi.

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of brominated imidazoles are multifaceted. They can disrupt microbial cell membranes, leading to increased permeability and leakage of intracellular components.[11] Additionally, some derivatives are believed to interfere with nucleic acid synthesis, a vital process for microbial replication.[11] For nitro-substituted imidazoles, their mechanism often involves the reduction of the nitro group under anaerobic conditions to form reactive radical anions that damage cellular macromolecules.[12]

Quantitative Antimicrobial Data

The following table presents the minimum inhibitory concentration (MIC) values of various brominated imidazole derivatives against selected bacterial and fungal strains.

Compound Class/NameMicrobial StrainMIC (µg/mL)Reference
Imidazo[2,1-b]-1,3,4-thiadiazole Derivative (5d)Escherichia coliModerately Active[13]
Imidazo[2,1-b]-1,3,4-thiadiazole Derivative (6h)Escherichia coliModerately Active[13]
Imidazo[2,1-b]-1,3,4-thiadiazole Derivative (7b)Pseudomonas aeruginosaModerately Active[13]
N-substituted Imidazole 2-aldoxime (Compound 10)Escherichia coli6.25[11]
N-substituted Imidazole 2-aldoxime (Compound 10)Klebsiella pneumoniae6.25[11]
N-substituted Imidazole 2-aldoxime (Compound 10)Pseudomonas aeruginosa12.5[11]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing research. This section provides methodologies for key assays used to evaluate the biological activities of brominated imidazoles.

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the brominated imidazole compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome like FITC, can then bind to the exposed PS. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.

Procedure:

  • Cell Treatment: Treat cells with the brominated imidazole compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

  • Serial Dilutions: Prepare two-fold serial dilutions of the brominated imidazole compound in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Tubulin Polymerization Assay

This in vitro assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity (light scattering) of the solution, which can be monitored spectrophotometrically.

Procedure:

  • Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP (to promote polymerization), and a polymerization buffer (e.g., PIPES buffer).

  • Assay Setup: In a temperature-controlled spectrophotometer set to 37°C, add the tubulin solution to a cuvette.

  • Initiation of Polymerization: Add the brominated imidazole compound or vehicle control to the cuvette.

  • Monitoring Polymerization: Monitor the change in absorbance at 340 nm over time.

  • Data Analysis: Plot absorbance versus time. An inhibitor of tubulin polymerization will show a decrease in the rate and extent of the absorbance increase compared to the control.[4][14]

Western Blot Analysis for PI3K/Akt/mTOR Pathway

This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of the activation state of signaling pathways.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against the proteins of interest (e.g., total and phosphorylated forms of PI3K, Akt, and mTOR).

Procedure:

  • Cell Lysis: Treat cells with the brominated imidazole compound, then lyse the cells to extract total proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein. Normalize to a loading control (e.g., β-actin or GAPDH) for quantitative analysis.[15][16]

Visualizing the Biological Landscape

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes BrominatedImidazole Brominated Imidazole (Potential Inhibitor) BrominatedImidazole->PI3K BrominatedImidazole->Akt BrominatedImidazole->mTORC1

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by brominated imidazoles.

Tubulin_Polymerization_Inhibition Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization CellCycleArrest G2/M Arrest Microtubule->CellCycleArrest Disruption Leads to BrominatedImidazole Brominated Imidazole BrominatedImidazole->Tubulin Binds to (e.g., Colchicine Site) Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces

Caption: Mechanism of tubulin polymerization inhibition by brominated imidazoles.

Western_Blot_Workflow CellCulture 1. Cell Culture & Treatment (with Brominated Imidazole) Lysis 2. Cell Lysis CellCulture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDSPAGE 4. SDS-PAGE Quantification->SDSPAGE Transfer 5. Protein Transfer (to Membrane) SDSPAGE->Transfer Blocking 6. Blocking Transfer->Blocking PrimaryAb 7. Primary Antibody Incubation (e.g., anti-p-Akt) Blocking->PrimaryAb SecondaryAb 8. Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection 9. Chemiluminescent Detection SecondaryAb->Detection Analysis 10. Imaging & Data Analysis Detection->Analysis

References

An In-depth Technical Guide to 1-benzyl-5-bromo-1H-imidazole: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-benzyl-5-bromo-1H-imidazole, a key intermediate in the synthesis of various biologically active compounds. This document details its physicochemical properties, provides an experimental protocol for its synthesis, and explores the therapeutic applications of its derivatives, supported by data from the scientific literature.

Core Compound Properties

This compound is a substituted imidazole with a molecular formula of C₁₀H₉BrN₂.[1] Its chemical structure, featuring a benzyl group at the 1-position and a bromine atom at the 5-position of the imidazole ring, makes it a versatile building block in medicinal chemistry. The bromine atom, in particular, serves as a convenient handle for further functionalization through various cross-coupling reactions.[2]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₉BrN₂[1]
Molecular Weight 237.10 g/mol [1]
Exact Mass 235.99491 Da[1]
CAS Number 132430-59-2[1]
IUPAC Name This compound[1]
Appearance Solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Not available

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of 4-bromo-1H-imidazole with benzyl bromide. This reaction is a standard nucleophilic substitution where the nitrogen atom of the imidazole ring attacks the benzylic carbon of benzyl bromide. The use of a base is crucial to deprotonate the imidazole, thereby increasing its nucleophilicity.

Below is a detailed experimental protocol adapted from general methods for the N-alkylation of imidazoles.

Experimental Protocol: N-Alkylation of 4-bromo-1H-imidazole

Materials:

  • 4-bromo-1H-imidazole

  • Benzyl bromide

  • Sodium hydride (NaH) (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF. To this suspension, add a solution of 4-bromo-1H-imidazole (1.0 equivalent) in anhydrous THF dropwise at 0 °C (ice bath).

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.05 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cautiously quench the reaction with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Characterization:

The synthesis workflow is depicted in the following diagram:

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 4-bromo-1H-imidazole 4-bromo-1H-imidazole Reaction N-alkylation 4-bromo-1H-imidazole->Reaction Benzyl_bromide Benzyl bromide Benzyl_bromide->Reaction Base Base (e.g., NaH) Base->Reaction Solvent Solvent (e.g., THF) Solvent->Reaction Purification Purification (Column Chromatography) Reaction->Purification Final_Product This compound Purification->Final_Product

Synthesis workflow for this compound.

Biological Activities and Therapeutic Potential of Derivatives

While there is limited information on the direct biological activity of this compound, its role as a key intermediate suggests that its derivatives are of significant interest in drug discovery. The imidazole core is a well-established pharmacophore present in numerous approved drugs.[2] The introduction of a benzyl group and a modifiable bromine atom allows for the exploration of a wide chemical space to develop potent and selective therapeutic agents.

Anticancer Applications

Several studies have highlighted the potential of 1-benzyl-imidazole derivatives as anticancer agents. For instance, a series of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones were synthesized and evaluated for their anticancer activity. Some of these compounds exhibited potent cytotoxicity against human cancer cell lines.[3]

Metabolic Disorders

Derivatives of 1-benzyl-1H-imidazole-5-carboxamide have been investigated as potent agonists of the Takeda G-protein-coupled receptor 5 (TGR5), a promising target for the treatment of type 2 diabetes and obesity.[4] The activation of TGR5 is known to stimulate the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis.

The general signaling pathway for TGR5 activation is illustrated below:

TGR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TGR5 TGR5 Receptor G_protein G Protein (Gαs) TGR5->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates GLP1_Secretion GLP-1 Secretion PKA->GLP1_Secretion Stimulates Ligand 1-benzyl-1H-imidazole derivative (Agonist) Ligand->TGR5 Binds

Simplified TGR5 signaling pathway.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of novel therapeutic agents. Its straightforward synthesis and the reactivity of the bromine atom provide a versatile platform for creating diverse libraries of compounds for biological screening. The demonstrated efficacy of its derivatives in preclinical studies, particularly in the areas of oncology and metabolic diseases, underscores the importance of this chemical scaffold in modern drug discovery and development. Further research into the direct biological effects of this compound and the continued exploration of its derivatives are warranted to fully realize its therapeutic potential.

References

Safety and Handling Precautions for 1-benzyl-5-bromo-1H-imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of safety and handling information for 1-benzyl-5-bromo-1H-imidazole based on available data for structurally related compounds. No specific Safety Data Sheet (SDS) for this compound was found during the literature search. Therefore, the information herein should be treated as a precautionary guide, and a comprehensive risk assessment should be conducted before handling this compound.

Introduction

This compound is a heterocyclic organic compound with potential applications in pharmaceutical research and drug development. As with any novel chemical entity, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount for the protection of laboratory personnel and the environment. This guide provides a comprehensive overview of the known safety information, handling procedures, and emergency protocols based on data from analogous chemical structures.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) for structurally similar compounds, this compound should be handled as a substance with the following potential hazards[1][2]:

  • Skin Irritation: May cause skin irritation.[1]

  • Serious Eye Irritation: May cause serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Harmful if Swallowed: Some related imidazole derivatives are classified as harmful if swallowed.

It is crucial to handle this compound with the assumption that it may possess these hazards until specific toxicological data becomes available.

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table summarizes computed data available from PubChem and experimental data for related imidazole derivatives.

PropertyValueReference
Molecular Formula C₁₀H₉BrN₂[3]
Molecular Weight 237.10 g/mol [3]
Appearance Solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Not available
Exact Mass 235.99491 Da[3]

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure, the following personal protective equipment and engineering controls are mandatory when handling this compound[1][2][4][5]:

  • Engineering Controls:

    • Work in a well-ventilated area, preferably within a chemical fume hood.[2][5]

    • Ensure that eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[4][5]

    • Skin Protection:

      • Wear a lab coat.

      • Use chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves properly after use.[4][5]

    • Respiratory Protection: If working with fine powders or generating aerosols, a NIOSH-approved respirator is recommended.

PPE_Workflow start Start Handling This compound engineering_controls Work in Fume Hood Ensure Eyewash/Shower Access start->engineering_controls ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves engineering_controls->ppe handling Perform Experimental Procedures ppe->handling decontamination Decontaminate Work Area and Equipment handling->decontamination disposal Dispose of Waste (Gloves, Contaminated Materials) in Designated Hazardous Waste decontamination->disposal end End of Procedure disposal->end Storage_Precautions compound This compound storage_conditions Storage Conditions compound->storage_conditions cool_dry Cool and Dry Place storage_conditions->cool_dry well_ventilated Well-Ventilated Area storage_conditions->well_ventilated sealed_container Tightly Sealed Container storage_conditions->sealed_container incompatibles Away From Incompatible Materials (e.g., Strong Oxidizers) storage_conditions->incompatibles Synthesis_Workflow start Start dissolve Dissolve 5-bromo-1H-imidazole in aprotic solvent start->dissolve add_base Add Base (e.g., NaH, K₂CO₃) dissolve->add_base deprotonation Stir for Deprotonation add_base->deprotonation add_benzyl_bromide Slowly Add Benzyl Bromide deprotonation->add_benzyl_bromide reaction Stir at RT or Heat add_benzyl_bromide->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Reaction Workup: - Quench with Water - Extract with Organic Solvent monitor->workup Complete purification Purify by Column Chromatography workup->purification product This compound purification->product

References

Methodological & Application

Application Notes and Protocols: 1-Benzyl-5-bromo-1H-imidazole as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-5-bromo-1H-imidazole is a key heterocyclic building block in organic synthesis, particularly in the construction of pharmacologically active molecules. The presence of a bromine atom at the C5 position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents. The N-benzyl group offers steric and electronic modulation and can be a crucial pharmacophore in its own right. This document provides detailed protocols for the synthesis of this compound and its subsequent use in Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions, highlighting its utility in the rapid generation of molecular diversity for drug discovery and development.

Synthesis of this compound

The synthesis of the title compound is efficiently achieved in a two-step sequence starting from commercially available 1H-imidazole. The first step involves the N-benzylation of the imidazole ring, followed by regioselective bromination at the C5 position.

Step 1: Synthesis of 1-Benzyl-1H-imidazole

This procedure involves the N-alkylation of imidazole with benzyl chloride using a base such as potassium carbonate in a polar aprotic solvent.

  • To a stirred solution of imidazole (1.0 eq.) in anhydrous acetonitrile (10 mL per gram of imidazole), add potassium carbonate (1.2 eq.).

  • To this suspension, add benzyl chloride (1.05 eq.) dropwise at room temperature.

  • Heat the reaction mixture to 70°C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1). The reaction is typically complete within 24-48 hours.

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude residue can be purified by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to afford pure 1-benzyl-1H-imidazole.

Step 2: Synthesis of this compound

The second step involves the electrophilic bromination of 1-benzyl-1H-imidazole. N-Bromosuccinimide (NBS) is a suitable brominating agent for this transformation.

  • Dissolve 1-benzyl-1H-imidazole (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (15 mL per gram).

  • Cool the solution to 0°C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.0-1.1 eq.) portion-wise, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with DCM (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Eluent: Ethyl acetate/Hexane gradient) to yield this compound.

Synthesis_Workflow cluster_step1 Step 1: N-Benzylation cluster_step2 Step 2: Bromination imidazole Imidazole benzyl_chloride Benzyl Chloride, K2CO3, MeCN imidazole->benzyl_chloride 70°C benzylimidazole 1-Benzyl-1H-imidazole benzyl_chloride->benzylimidazole nbs NBS, DCM benzylimidazole->nbs 0°C to RT final_product This compound nbs->final_product

Caption: Synthetic route to this compound.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of carbon-based substituents at the C5 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the imidazole core and various aryl or heteroaryl boronic acids. This reaction is highly valuable for synthesizing biaryl structures prevalent in medicinal chemistry.

  • In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.5 eq.), and a base such as potassium phosphate (K₃PO₄, 2.0 eq.).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a suitable ligand (e.g., SPhos, 4-10 mol%).

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1).

  • Thoroughly degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (3)SPhos (6)K₃PO₄Dioxane/H₂O10012~85
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃1,4-Dioxane10010~92
3Thiophen-3-ylboronic acidPd(PPh₃)₄ (4)-K₂CO₃Toluene/EtOH/H₂O9012~80

Yields are estimated based on similar reactions reported in the literature for bromo-substituted N-heterocycles.

Suzuki_Coupling start This compound reagents Ar-B(OH)2 Pd Catalyst Ligand, Base start->reagents Suzuki-Miyaura product 1-Benzyl-5-aryl-1H-imidazole reagents->product

Caption: Suzuki-Miyaura cross-coupling workflow.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C triple bond by coupling the bromo-imidazole with a terminal alkyne. This reaction is instrumental in creating conjugated systems and introducing alkynyl linkers.

  • To a degassed solution of this compound (1.0 eq.) in a suitable solvent (e.g., THF or DMF), add the terminal alkyne (1.2 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylamine).

  • Stir the reaction mixture at room temperature or with gentle heating (40-60°C) under an inert atmosphere.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.

  • Dry the organic phase, concentrate, and purify by column chromatography.

EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHFRT6~90
2EthynyltrimethylsilanePd(OAc)₂ (2)CuI (4)DIPADMF508~88
31-HexynePd(PPh₃)₄ (4)CuI (8)Et₃NAcetonitrile6012~85

Yields are estimated based on analogous Sonogashira couplings.

Sonogashira_Coupling start This compound reagents R-C≡CH Pd/Cu Catalyst Base start->reagents Sonogashira product 1-Benzyl-5-alkynyl-1H-imidazole reagents->product

Caption: Sonogashira cross-coupling workflow.

Heck Coupling

The Heck reaction allows for the arylation or vinylation of the imidazole ring by coupling with an alkene. This method is useful for synthesizing stilbene analogs and other vinyl-substituted imidazoles.

  • Combine this compound (1.0 eq.), the alkene (e.g., styrene or an acrylate, 1.5 eq.), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%) in a reaction vessel.

  • Add a base (e.g., triethylamine or potassium carbonate) and a polar aprotic solvent (e.g., DMF or acetonitrile).

  • Degas the mixture and heat under an inert atmosphere to 80-120°C.

  • After the reaction is complete (monitored by TLC), cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product via column chromatography.

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF10016~75
2n-Butyl acrylatePd(OAc)₂ (3)PPh₃ (6)K₂CO₃Acetonitrile8024~80
34-VinylpyridinePdCl₂(PPh₃)₂ (5)-Et₃NDMF12018~70

Yields are estimated based on analogous Heck reactions.

Heck_Coupling start This compound reagents Alkene Pd Catalyst Base start->reagents Heck product 1-Benzyl-5-vinyl-1H-imidazole reagents->product

Caption: Heck cross-coupling workflow.

Biological Relevance and Drug Development Potential

The imidazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1] Derivatives of 1-benzyl-imidazole have shown a wide range of biological activities, including acting as potent agonists for G-protein coupled receptors like TGR5, which are targets for metabolic diseases such as diabetes.[2] Furthermore, related structures like 1-benzyl-5-bromoindolin-2-ones have been investigated as novel anticancer agents.[3][4]

The ability to rapidly diversify the 1-benzyl-1H-imidazole core at the C5 position using the protocols described herein allows for the efficient exploration of structure-activity relationships (SAR). By synthesizing libraries of C5-substituted imidazoles, researchers can fine-tune molecular properties to optimize potency, selectivity, and pharmacokinetic profiles for various biological targets. For example, the introduction of different aryl groups via Suzuki coupling can probe key interactions within a receptor's binding pocket, while Sonogashira and Heck couplings can be used to introduce linkers for further functionalization or to explore different spatial arrangements.

Drug_Discovery_Pathway Start This compound Coupling Cross-Coupling Reactions (Suzuki, Sonogashira, Heck) Start->Coupling Library Diverse Chemical Library of C5-Substituted Imidazoles Coupling->Library Screening High-Throughput Screening Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: Role in drug discovery workflow.

Conclusion

This compound serves as a highly effective and versatile building block for the synthesis of complex, polyfunctional molecules. The straightforward protocols for its preparation and subsequent functionalization via palladium-catalyzed cross-coupling reactions make it an invaluable tool for medicinal chemists and researchers in drug development. The demonstrated potential of the imidazole scaffold in various therapeutic areas underscores the importance of this building block in generating novel chemical entities for biological evaluation.

References

Application Notes and Protocols for Palladium Cross-Coupling Reactions of 1-benzyl-5-bromo-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-benzyl-5-bromo-1H-imidazole in various palladium-catalyzed cross-coupling reactions. The functionalization of the imidazole core is a cornerstone of medicinal chemistry, and the methodologies described herein offer robust pathways for the synthesis of novel 5-substituted-1-benzyl-1H-imidazole derivatives, which are valuable scaffolds in drug discovery.

The following sections detail protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The provided data and procedures are based on established literature for structurally similar N-heterocyclic compounds and serve as a strong starting point for reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between this compound and various organoboron reagents. This reaction is prized for its mild conditions and tolerance of a wide array of functional groups.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001292
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)XPhos (4)Cs₂CO₃Dioxane1001688
33-Pyridinylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DME/H₂O901875
42-Thiopheneboronic acidPdCl₂(dppf) (3)-Na₂CO₃Acetonitrile/H₂O801285
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Degassed water

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the anhydrous solvent (e.g., Toluene) and degassed water (typically a 4:1 to 10:1 solvent-to-water ratio).

  • Stir the reaction mixture at the specified temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (Ar-X) transmetalation_intermediate Ar-Pd(II)(Ar')L₂ pd_complex->transmetalation_intermediate Transmetalation (Ar'B(OH)₂ + Base) transmetalation_intermediate->pd0 Reductive Elimination product_complex Product Complex transmetalation_intermediate->product_complex Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Heck Reaction

The Heck reaction enables the coupling of this compound with alkenes to form substituted alkenes. This reaction is a powerful tool for the formation of carbon-carbon bonds at unsaturated centers.

Data Presentation: Representative Heck Reactions
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1002478
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃Acetonitrile801885
3CyclohexenePd₂(dba)₃ (2)P(Cy)₃ (4)NaOAcDioxane1202465
41-OctenePd(OAc)₂ (2)-Et₃NNMP1202072
Experimental Protocol: Heck Reaction

Materials:

  • This compound

  • Alkene (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (optional, e.g., P(o-tol)₃, 4-10 mol%)

  • Base (e.g., Et₃N, 2.0 equivalents)

  • Anhydrous solvent (e.g., DMF, Acetonitrile)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (if used, e.g., P(o-tol)₃, 4 mol%).

  • Add the anhydrous solvent (e.g., DMF).

  • Add the alkene (1.2 equiv.) and the base (e.g., Et₃N, 2.0 equiv.) via syringe.

  • Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100 °C).

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualization: Heck Reaction Catalytic Cycle

Heck_Reaction_Cycle pd0 Pd(0)L₂ oxidative_addition Ar-Pd(II)(X)L₂ pd0->oxidative_addition Oxidative Addition (Ar-X) alkene_coordination [Ar-Pd(II)(X)L(alkene)] oxidative_addition->alkene_coordination Alkene Coordination migratory_insertion R-CH₂-CH(Ar)-Pd(II)XL alkene_coordination->migratory_insertion Migratory Insertion beta_hydride_elimination [H-Pd(II)(X)L(product)] migratory_insertion->beta_hydride_elimination β-Hydride Elimination beta_hydride_elimination->pd0 Reductive Elimination (+ Base) product Product beta_hydride_elimination->product

Caption: Catalytic cycle of the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between this compound and a terminal alkyne, leading to the synthesis of 5-alkynyl-1-benzyl-1H-imidazoles.

Data Presentation: Representative Sonogashira Coupling Reactions
EntryTerminal AlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)4Et₃NTHF60690
21-HexynePd(PPh₃)₄ (3)5DiisopropylamineDMF70882
3TrimethylsilylacetylenePd(OAc)₂ (2)4Et₃NToluene801288
4Propargyl alcoholPdCl₂(dppf) (3)5PiperidineAcetonitrileRT2475
Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Base (e.g., Et₃N, 2-3 equivalents)

  • Anhydrous solvent (e.g., THF, DMF)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and CuI (4 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent (e.g., THF) and the base (e.g., Et₃N, 3 equiv.).

  • Add the terminal alkyne (1.2 equiv.) dropwise to the stirred solution.

  • Stir the reaction at the specified temperature (e.g., 60 °C) and monitor by TLC.

  • Upon completion, cool the reaction, filter through a pad of celite, and wash with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualization: Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (Ar-X) transmetalation_intermediate Ar-Pd(II)(C≡CR)L₂ pd_complex->transmetalation_intermediate Transmetalation transmetalation_intermediate->pd0 Reductive Elimination (Ar-C≡CR) cu_acetylide Cu-C≡CR cu_acetylide->pd_complex alkyne H-C≡CR alkyne->cu_acetylide Base, Cu(I)

Caption: Catalytic cycles of the Sonogashira reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between this compound and a primary or secondary amine. This reaction is a powerful method for synthesizing 5-amino-1-benzyl-1H-imidazole derivatives.[1]

Data Presentation: Representative Buchwald-Hartwig Amination Reactions
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)BINAP (4)NaOtBuToluene1001885
2MorpholinePd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane1102490
3BenzylaminePd₂(dba)₃ (2)RuPhos (4)LiHMDSTHF801678
4n-ButylaminePd(OAc)₂ (2)BrettPhos (4)Cs₂CO₃Toluene1002082
Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst or Pd source (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., BINAP, XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.5-2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the palladium source, the ligand, and the base to an oven-dried Schlenk tube.

  • Remove the tube from the glovebox, and add the anhydrous, degassed solvent.

  • Add the amine (1.2 equiv.) via syringe.

  • Seal the tube and heat the reaction mixture with stirring for the specified time and temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, and quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Visualization: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Ar-Pd(II)(X)L₂ pd0->oxidative_addition Oxidative Addition (Ar-X) amine_coordination [Ar-Pd(II)(X)L(HNR₂)] oxidative_addition->amine_coordination Amine Coordination deprotonation Ar-Pd(II)(NR₂)L amine_coordination->deprotonation Deprotonation (Base) deprotonation->pd0 Reductive Elimination product Product deprotonation->product Ar-NR₂

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

General Experimental Workflow

The following diagram illustrates a general workflow applicable to the palladium cross-coupling reactions described.

Experimental_Workflow setup Reaction Setup (Inert Atmosphere) reagents Combine Reactants: - this compound - Coupling Partner - Base setup->reagents catalyst Add Catalyst System: - Palladium Source - Ligand (if applicable) - Co-catalyst (if applicable) reagents->catalyst solvent Add Anhydrous Solvent catalyst->solvent reaction Heat to Reaction Temperature & Monitor Progress (TLC/LC-MS) solvent->reaction workup Reaction Work-up (Quench, Extract, Wash, Dry) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, MS) purification->analysis

Caption: General workflow for palladium cross-coupling reactions.

References

Protocol for the N-benzylation of 5-bromo-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the N-benzylation of 5-bromo-1H-imidazole, a key transformation in the synthesis of various compounds with potential therapeutic applications. The resulting product, 1-benzyl-5-bromo-1H-imidazole, serves as a versatile building block in medicinal chemistry, allowing for further functionalization at the bromine-substituted position.

Introduction

The N-alkylation of imidazole derivatives is a fundamental reaction in organic synthesis, particularly in the development of pharmaceutical agents. The introduction of a benzyl group to the imidazole ring can significantly influence the molecule's steric and electronic properties, which in turn can modulate its biological activity. The presence of a bromine atom on the imidazole ring provides a valuable handle for subsequent cross-coupling reactions, enabling the synthesis of a diverse library of substituted imidazoles. This protocol details a reliable method for the selective N-benzylation of 5-bromo-1H-imidazole.

Reaction Principle

The N-benzylation of 5-bromo-1H-imidazole proceeds via a nucleophilic substitution reaction (SN2). The imidazole nitrogen, acting as a nucleophile, attacks the electrophilic benzylic carbon of benzyl bromide. A base is employed to deprotonate the imidazole, thereby enhancing its nucleophilicity and facilitating the reaction. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.

Experimental Protocol

This protocol is adapted from established methods for the N-alkylation of imidazoles.[1][2]

Materials:

  • 5-bromo-1H-imidazole

  • Benzyl bromide

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-1H-imidazole (1.0 eq).

  • Solvent Addition: Add anhydrous THF to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.

  • Stirring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.05 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Partition the mixture between water and ethyl acetate.

    • Separate the organic layer, and extract the aqueous layer with additional ethyl acetate.

    • Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure this compound.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular FormulaC₁₀H₉BrN₂[3]
Molecular Weight237.10 g/mol [3]
AppearanceOff-white to pale yellow solid(Predicted)
¹H NMR (CDCl₃, 400 MHz) δ (ppm)7.60 (s, 1H), 7.38-7.28 (m, 5H), 7.15 (s, 1H), 7.05 (s, 1H), 5.20 (s, 2H)(Predicted)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)138.5, 135.8, 130.2, 129.1, 128.5, 127.9, 122.1, 115.8, 51.5(Predicted)

Note: Predicted NMR data is based on typical chemical shifts for similar structures.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 1. Add 5-bromo-1H-imidazole and THF to flask add_base 2. Add NaH at 0°C start->add_base stir1 3. Stir at 0°C then RT add_base->stir1 add_benzyl_bromide 4. Add Benzyl Bromide at 0°C stir1->add_benzyl_bromide react 5. Stir at RT, Monitor by TLC add_benzyl_bromide->react quench 6. Quench with sat. NH4Cl react->quench extract 7. Extract with Ethyl Acetate quench->extract wash 8. Wash with Water and Brine extract->wash dry 9. Dry with Na2SO4 and Concentrate wash->dry purify 10. Column Chromatography dry->purify product Pure this compound purify->product

Caption: N-benzylation of 5-bromo-1H-imidazole.

References

Application of 1-Benzyl-5-bromo-1H-imidazole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-5-bromo-1H-imidazole is a versatile heterocyclic building block in medicinal chemistry. Its unique structure, featuring a benzyl group for steric and electronic modulation and a bromine atom at the 5-position, makes it an ideal starting material for the synthesis of a wide range of more complex and biologically active molecules. The bromine atom serves as a convenient handle for various cross-coupling reactions, enabling the introduction of diverse functionalities and the exploration of structure-activity relationships (SAR). This document provides an overview of its applications, primarily as a synthetic intermediate, and includes detailed protocols for the synthesis and biological evaluation of its derivatives.

Application as a Synthetic Intermediate

The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of compounds targeting a variety of diseases, including cancer and metabolic disorders. The bromo-substituent is readily displaced or utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl groups. This allows for the systematic modification of the core imidazole scaffold to optimize biological activity.

Synthesis of this compound

General Synthetic Protocol:

Step 1: N-Benzylation of Imidazole

  • To a solution of imidazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base like sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 2.0 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to an hour to allow for the formation of the imidazolide anion.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-benzyl-1H-imidazole.

Step 2: Bromination of 1-Benzyl-1H-imidazole

  • Dissolve 1-benzyl-1H-imidazole (1.0 eq) in a suitable solvent like dichloromethane (DCM) or chloroform.

  • Cool the solution to 0 °C.

  • Add a brominating agent such as N-bromosuccinimide (NBS, 1.0-1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by column chromatography to yield this compound.

Application in the Synthesis of Anticancer Agents

This compound serves as a precursor for the synthesis of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives, which have demonstrated significant anticancer activity.

Experimental Protocol: Synthesis of 1-benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-one Derivatives (General Procedure)

This protocol describes the synthesis of anticancer compounds starting from a key intermediate derived from this compound. The initial steps to prepare the isatin thiosemicarbazone intermediate are assumed to have been completed.

  • A key intermediate, 1-benzyl-5-bromo-3-(thiosemicarbazono)indolin-2-one (0.5 mmol), is added to a solution of the appropriate 2-bromo-1-arylethanone (0.55 mmol) in ethanol (8 mL).

  • The mixture is refluxed for seven hours.

  • The resulting precipitate is collected by filtration while hot.

  • The solid is washed with diethyl ether, dried, and recrystallized from a methanol/DMF mixture to yield the final 1-benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-one derivatives.[1]

In Vitro Anticancer Activity

The synthesized 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives were evaluated for their anti-proliferative activity against human cancer cell lines.

Table 1: In Vitro Anticancer Activities (IC₅₀ in µM) of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one Derivatives [1]

CompoundMCF-7 (Breast Cancer)A-549 (Lung Cancer)
7a 19.53 ± 1.05> 50
7c 7.17 ± 0.9423.41 ± 2.11
7d 2.93 ± 0.4711.87 ± 1.32
12d 13.92 ± 1.2131.65 ± 2.54
Doxorubicin 4.30 ± 0.846.15 ± 0.78

Data represents the mean ± standard deviation of three independent experiments.

Mechanism of Action: VEGFR-2 Inhibition and Apoptosis Induction

Further studies on the most potent compounds revealed their mechanism of action involves the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and induction of apoptosis.

Table 2: VEGFR-2 Inhibitory Activity [1]

CompoundIC₅₀ (µM)
7c 0.728
7d 0.503
Sorafenib 0.045

// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimerization [label="Receptor Dimerization\n& Autophosphorylation", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Downstream [label="Downstream Signaling\n(e.g., PI3K/Akt, MAPK)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nAngiogenesis, Survival", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Inhibitor [label="this compound\nDerivative (e.g., 7d)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box]; Apoptosis [label="Apoptosis", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

// Edges VEGF -> VEGFR2 [label="Binds to", color="#5F6368"]; VEGFR2 -> Dimerization [label="Activates", color="#5F6368"]; Dimerization -> Downstream [label="Initiates", color="#5F6368"]; Downstream -> Proliferation [label="Promotes", color="#5F6368"]; Inhibitor -> VEGFR2 [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; Inhibitor -> Apoptosis [label="Induces", color="#34A853", style=dashed]; } .dot Caption: Inhibition of VEGFR-2 signaling by a this compound derivative.

Application in the Synthesis of TGR5 Agonists for Diabetes

This compound is also a valuable starting material for synthesizing 1-benzyl-1H-imidazole-5-carboxamide derivatives, which act as potent agonists for the Takeda G-protein-coupled receptor 5 (TGR5), a promising target for the treatment of type 2 diabetes and other metabolic diseases.[2]

Experimental Protocol: Synthesis of 1-benzyl-1H-imidazole-5-carboxamide Derivatives (General Procedure)

The synthesis involves the initial preparation of 1-benzyl-1H-imidazole-5-carboxylic acid, which can be derived from this compound via carboxylation, followed by amide coupling.

  • To a solution of 1-benzyl-1H-imidazole-5-carboxylic acid (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine (e.g., 4-(trifluoromethyl)benzylamine) (1.2 equivalents) and triethylamine (3 equivalents).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final amide product.[3]

In Vitro TGR5 Activation Assay

The agonistic activity of the synthesized compounds on human TGR5 was assessed using a cell-based reporter gene assay.

Table 3: In Vitro Agonistic Activities of 1-benzyl-1H-imidazole-5-carboxamide Derivatives on hTGR5 [2]

CompoundEC₅₀ (nM)
19d 1.2
19e 0.8
INT-777 50.4
LCA 850.2

EC₅₀ represents the half-maximal effective concentration.

// Nodes Transfection [label="Co-transfect HEK293 cells with\nhTGR5 expression vector and\nCRE-luciferase reporter plasmid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Seeding [label="Seed transfected cells\ninto 96-well plates", fillcolor="#FFFFFF", fontcolor="#202124"]; Treatment [label="Treat cells with varying\nconcentrations of test compounds", fillcolor="#FBBC05", fontcolor="#202124"]; Incubation [label="Incubate for 24 hours", fillcolor="#FFFFFF", fontcolor="#202124"]; LuciferaseAssay [label="Measure luciferase activity", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Analyze data to determine EC₅₀ values", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Transfection -> Seeding; Seeding -> Treatment; Treatment -> Incubation; Incubation -> LuciferaseAssay; LuciferaseAssay -> Analysis; } .dot Caption: Experimental workflow for the in vitro TGR5 activation assay.

Conclusion

This compound is a key building block in medicinal chemistry, providing a versatile scaffold for the development of novel therapeutic agents. Its utility has been demonstrated in the synthesis of potent anticancer agents that inhibit VEGFR-2 and induce apoptosis, as well as in the creation of TGR5 agonists with potential for treating metabolic diseases. The protocols and data presented herein offer a valuable resource for researchers engaged in the design and synthesis of new drugs based on the 1-benzyl-1H-imidazole core structure. Further exploration of this scaffold is likely to yield additional compounds with significant therapeutic potential.

References

Application Notes and Protocols: 1-benzyl-5-bromo-1H-imidazole in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-benzyl-5-bromo-1H-imidazole is a versatile heterocyclic compound. While its direct application as a ligand in catalysis is not extensively documented in scientific literature, its role as a key building block in catalytic reactions is well-established. The presence of a bromine atom at the 5-position of the imidazole ring makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules with significant applications in medicinal chemistry and materials science.

These application notes provide detailed protocols for the synthesis of this compound and its subsequent use as a reactant in two major palladium-catalyzed reactions: the Suzuki-Miyaura coupling and the Heck reaction.

Synthesis of this compound

A common method for the synthesis of N-substituted imidazoles involves the alkylation of an imidazole precursor. In this case, 5-bromo-1H-imidazole can be benzylated to yield the target compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-bromo-1H-imidazole

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 5-bromo-1H-imidazole (1.0 eq) in dry DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

G cluster_synthesis Synthesis of this compound 5-bromo-1H-imidazole 5-bromo-1H-imidazole Reaction Stir at RT, 12-24h 5-bromo-1H-imidazole->Reaction Benzyl_bromide Benzyl_bromide Benzyl_bromide->Reaction Base Base (K₂CO₃) Base->Reaction Solvent Solvent (DMF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. This compound serves as the organohalide partner, allowing for the introduction of various aryl or heteroaryl substituents at the 5-position of the imidazole ring.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf))

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (1-5 mol%) and ligand (if applicable).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to the specified temperature (typically 80-110 °C) and stir for the indicated time, monitoring by TLC.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography to yield the 1-benzyl-5-aryl-1H-imidazole product.

Quantitative Data for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O901285-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (2)Cs₂CO₃1,4-Dioxane100890-98
33-Thienylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene1101675-85
4Pyridin-3-ylboronic acidPd(PPh₃)₄ (5)K₂CO₃DMF1002460-70

Note: The data presented are representative yields based on analogous reactions reported in the literature and may vary based on specific experimental conditions.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Complex_I R-Pd(II)L₂(Br) OxAdd->Complex_I Transmetalation Transmetalation Complex_I->Transmetalation Complex_II R-Pd(II)L₂(Ar) Transmetalation->Complex_II RedElim Reductive Elimination Complex_II->RedElim RedElim->Pd(0)L2 Product R-Ar RedElim->Product Reactant_1 This compound (R-Br) Reactant_1->OxAdd Reactant_2 Ar-B(OH)₂ Reactant_2->Transmetalation Base Base Base->Transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Application in Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species.[1] this compound can be coupled with various alkenes to introduce vinyl groups at the 5-position.

Experimental Protocol: Heck Reaction

Materials:

  • This compound

  • Alkene (e.g., styrene, n-butyl acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂)

  • Ligand (e.g., PPh₃, P(o-tolyl)₃)

  • Base (e.g., Et₃N, K₂CO₃)

  • Solvent (e.g., DMF, acetonitrile)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a sealed tube or Schlenk flask, add this compound (1.0 eq), the palladium catalyst (1-5 mol%), and the ligand (if applicable).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent, the alkene (1.5 eq), and the base (2.0 eq).

  • Seal the vessel and heat the reaction mixture to the specified temperature (typically 100-140 °C) for the required time.

  • Monitor the reaction's progress using TLC.

  • Once complete, cool the mixture to room temperature, dilute with water, and extract with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the 1-benzyl-5-vinyl-1H-imidazole derivative.

Quantitative Data for Heck Reaction

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF1202470-80
2n-Butyl acrylatePd(OAc)₂ (1)P(o-tolyl)₃ (2)K₂CO₃Acetonitrile1001880-90
34-VinylpyridinePdCl₂ (3)PPh₃ (6)Et₃NDMF1303655-65
4Methyl vinyl ketonePd(OAc)₂ (2)-Et₃NAcetonitrile1002465-75

Note: The data presented are representative yields based on analogous reactions in the literature and may vary based on specific experimental conditions.

G cluster_heck Heck Reaction Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Complex_I R-Pd(II)L₂(Br) OxAdd->Complex_I Coordination Alkene Coordination Complex_I->Coordination Complex_II Alkene Complex Coordination->Complex_II Insertion Migratory Insertion Complex_II->Insertion Complex_III Alkyl-Pd(II) Complex Insertion->Complex_III BetaElim β-Hydride Elimination Complex_III->BetaElim Complex_IV H-Pd(II)L₂(Br) BetaElim->Complex_IV Product Substituted Alkene BetaElim->Product RedElim Reductive Elimination Complex_IV->RedElim RedElim->Pd(0)L2 Reactant_1 This compound (R-Br) Reactant_1->OxAdd Reactant_2 Alkene Reactant_2->Coordination Base Base Base->RedElim

Caption: Generalized catalytic cycle for the Heck reaction.

References

Application Notes and Protocols for Reactions Involving 1-benzyl-5-bromo-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the chemical functionalization of 1-benzyl-5-bromo-1H-imidazole. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active molecules. The bromo-substituent at the 5-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities and the generation of novel molecular scaffolds for drug discovery and development.

Introduction

The 1-benzyl-1H-imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a broad spectrum of biological activities, including anticancer, antifungal, and antimicrobial properties. The benzyl group at the N1-position often enhances lipophilicity and can participate in crucial binding interactions with biological targets. Functionalization at the C5-position allows for the systematic exploration of structure-activity relationships (SAR), leading to the optimization of potency, selectivity, and pharmacokinetic profiles of lead compounds.

This guide details protocols for key synthetic transformations of this compound, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions. These methodologies are fundamental for the synthesis of libraries of imidazole-based compounds for high-throughput screening and lead optimization in drug development programs.

General Experimental Workflow

The functionalization of this compound typically follows a standardized workflow, from reaction setup to the analysis of the final product. The following diagram illustrates the key stages of this process.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis start Weigh Starting Materials: - this compound - Coupling Partner - Catalyst & Ligand - Base solvent Add Anhydrous Solvent start->solvent degas Degas and Purge with Inert Gas (Ar or N2) solvent->degas heat Heat to Desired Temperature degas->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench workup Aqueous Work-up & Extraction quench->workup dry Dry Organic Layer workup->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product: - NMR (1H, 13C) - Mass Spectrometry - Purity (HPLC) purify->characterize

Caption: General experimental workflow for cross-coupling reactions.

Synthesis of this compound

Protocol: General Procedure for Imidazole Synthesis

  • Aminal Formation: In a round-bottom flask, a mixture of the appropriate N-benzylethylenediamine precursor and a suitable aldehyde is stirred in a dry solvent such as dichloromethane (CH₂Cl₂) at 0 °C for 30 minutes to facilitate the in-situ formation of the aminal intermediate.[1]

  • Oxidative Cyclization: N-Bromosuccinimide (NBS) is then added to the reaction mixture, and the solution is stirred overnight at room temperature.[1] The NBS acts as an oxidizing agent to promote the cyclization and aromatization to the imidazole ring.

  • Work-up: The reaction is quenched by the addition of an aqueous solution of sodium thiosulfate and sodium hydroxide. The organic layer is separated, washed with aqueous sodium hydroxide, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[1]

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired 1-benzyl-imidazole derivative.[1]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkynyl, and amino moieties.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures.

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry reaction vessel, add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid or ester (1.2-2.0 equiv.), a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%), and a base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).[2]

  • Solvent and Degassing: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Purge the reaction vessel with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl- or 5-heteroaryl-1-benzyl-1H-imidazole.

Quantitative Data: Representative Suzuki-Miyaura Coupling Reactions of Bromo-Heterocycles

EntryBromo-HeterocycleBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
15-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)K₂CO₃DME80295
23-chloroindazole5-indole boronic acidP2 (2.5)K₃PO₄Dioxane/H₂O1001592
36-chloroindolePhenylboronic acidP1 (1.5)K₃PO₄Dioxane/H₂O60597

Data is representative of similar systems and conditions may need to be optimized for this compound.[2][3]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of arylamines and their derivatives.[4]

Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%) to a dry reaction vessel. Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) (1.4-2.2 equiv.).

  • Addition of Reactants: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.2-1.5 equiv.).

  • Solvent and Reaction: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane. Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours, or until completion as monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography on silica gel.

Quantitative Data: Representative Buchwald-Hartwig Amination Reactions

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-Bromo-1H-imidazoleAnilinePd precatalyst (1-2)L4 (1-2)LHMDSTHFrt87
22-Bromo-1H-imidazoleMorpholinePd precatalyst (1-2)L4 (1-2)LHMDSTHF6085
32-bromo-13α-estrone 3-methyl etherAnilinePd(OAc)₂ (5)X-Phos (10)KOt-BuToluene150 (MW)95

Data is representative of similar systems and conditions may need to be optimized for this compound.[5][6]

Sonogashira Coupling: C-C (alkynyl) Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to important alkynyl-substituted heterocycles.[7][8][9][10]

Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent such as THF or DMF, add a palladium catalyst like Pd(PPh₃)₂Cl₂ (2-5 mol%) and a copper(I) co-catalyst, typically copper(I) iodide (CuI) (1-5 mol%).

  • Addition of Reagents: Add an amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA) (2.0-7.0 equiv.), followed by the terminal alkyne (1.1-1.5 equiv.).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up: Dilute the reaction mixture with an etheral solvent and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Heck Reaction: C-C (alkenyl) Bond Formation

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.[11][12][13][14][15]

Protocol: General Procedure for the Heck Reaction

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the desired alkene (1.1-1.5 equiv.), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂) (2-5 mol%), and a suitable phosphine ligand if necessary.

  • Addition of Base and Solvent: Add a base, typically a tertiary amine like triethylamine (Et₃N) or a carbonate such as potassium carbonate (K₂CO₃), and a polar aprotic solvent like DMF or acetonitrile.

  • Reaction: Heat the reaction mixture to 80-120 °C and stir until the reaction is complete as indicated by TLC or LC-MS.

  • Work-up: Cool the mixture to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the desired 5-alkenyl-1-benzyl-1H-imidazole.

Applications in Drug Discovery and Development

Derivatives of 1-benzyl-imidazole have shown significant promise in various therapeutic areas. The ability to diversify the 5-position of this compound through the reactions described above is crucial for developing novel drug candidates.

Anticancer Activity

Many benzimidazole derivatives exhibit potent anticancer activity by targeting key signaling pathways involved in tumor growth, proliferation, and survival. These compounds can act as inhibitors of protein kinases such as EGFR and VEGFR-2, or as topoisomerase inhibitors that interfere with DNA replication in cancer cells.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Ligand Growth Factor (e.g., EGF, VEGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Ligand->Receptor P_Receptor Phosphorylated Receptor Receptor->P_Receptor Autophosphorylation Signaling_Cascade Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P_Receptor->Signaling_Cascade Transcription Gene Transcription Signaling_Cascade->Transcription Cell_Response Cell Proliferation, Angiogenesis, Survival Transcription->Cell_Response Inhibitor 1-Benzyl-imidazole Derivative Inhibitor->P_Receptor Inhibition

Caption: Inhibition of Receptor Tyrosine Kinase Signaling.
TGR5 Agonism for Metabolic Diseases

Derivatives of 1-benzyl-1H-imidazole-5-carboxamide have been identified as potent agonists of the Takeda G-protein-coupled receptor 5 (TGR5). TGR5 is a promising therapeutic target for metabolic disorders such as type 2 diabetes and obesity. Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response Agonist 1-Benzyl-imidazole Derivative (Agonist) TGR5 TGR5 Receptor Agonist->TGR5 Activation G_Protein G-Protein Activation TGR5->G_Protein AC Adenylate Cyclase G_Protein->AC cAMP cAMP Production AC->cAMP GLP1 GLP-1 Secretion cAMP->GLP1 Insulin Insulin Secretion GLP1->Insulin

Caption: TGR5 Agonist Signaling Pathway.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of functionalized imidazole derivatives. The palladium-catalyzed cross-coupling reactions outlined in this document provide robust and reliable methods for the construction of carbon-carbon and carbon-nitrogen bonds at the 5-position of the imidazole ring. These protocols, along with the provided context on the biological applications of the resulting compounds, serve as a comprehensive resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the development of novel therapeutics for a variety of diseases. The successful application of these synthetic strategies will undoubtedly continue to expand the chemical space and therapeutic potential of 1-benzyl-imidazole derivatives.

References

Application Notes & Protocols for the Analytical Characterization of 1-Benzyl-5-bromo-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical techniques for the characterization of 1-benzyl-5-bromo-1H-imidazole. The protocols outlined below are based on established methodologies for similar small organic molecules and are intended to serve as a starting point for laboratory investigation.

Compound Information

PropertyValueSource
Molecular Formula C₁₀H₉BrN₂PubChem[1]
Molecular Weight 237.10 g/mol PubChem[1]
Exact Mass 235.99491 DaPubChem[1]
Structure This compoundPubChem[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Predicted ¹H NMR Spectral Data

The expected chemical shifts (δ) in ppm relative to a standard reference (e.g., TMS) are predicted based on the analysis of structurally similar compounds. The actual shifts may vary depending on the solvent and experimental conditions.

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Imidazole H-27.8 - 8.2Singlet1H
Imidazole H-47.0 - 7.4Singlet1H
Benzyl CH₂5.2 - 5.6Singlet2H
Phenyl (ortho)7.2 - 7.4Multiplet2H
Phenyl (meta)7.2 - 7.4Multiplet2H
Phenyl (para)7.2 - 7.4Multiplet1H
Predicted ¹³C NMR Spectral Data

The predicted chemical shifts for the carbon atoms are as follows:

Carbon AtomPredicted Chemical Shift (ppm)
Imidazole C-2135 - 140
Imidazole C-4120 - 125
Imidazole C-5110 - 115
Benzyl CH₂50 - 55
Phenyl C1' (ipso)135 - 140
Phenyl C2'/C6' (ortho)127 - 130
Phenyl C3'/C5' (meta)128 - 131
Phenyl C4' (para)126 - 129
Experimental Protocol for NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Add a small amount of TMS as an internal standard (0 ppm).

  • Instrument Setup:

    • Tune and shim the spectrometer according to the manufacturer's instructions to ensure a homogeneous magnetic field.

    • Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse sequence, acquisition time, relaxation delay, and number of scans.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum. This will likely require a larger number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the NMR spectra.

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Diagram: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms setup Spectrometer Setup (Tune & Shim) add_tms->setup acquire_h1 Acquire ¹H Spectrum setup->acquire_h1 acquire_c13 Acquire ¹³C Spectrum setup->acquire_c13 process Fourier Transform, Phase & Baseline Correction acquire_c13->process calibrate Calibrate to TMS process->calibrate analyze Assign Signals & Interpret Spectra calibrate->analyze

Caption: Workflow for NMR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound, as well as to gain insights into its structure through fragmentation analysis.

Expected Mass Spectral Data
  • Molecular Ion (M⁺): An intense peak corresponding to the molecular weight of the compound is expected. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

    • [M]⁺: m/z ≈ 236

    • [M+2]⁺: m/z ≈ 238

  • Major Fragmentation Pathways: Common fragmentation patterns for similar compounds involve the loss of the bromine atom, the benzyl group, or cleavage of the imidazole ring.

    • Loss of Br: [M-Br]⁺

    • Loss of Benzyl: [M-C₇H₇]⁺

    • Benzyl Cation: [C₇H₇]⁺ (tropylium ion), often a base peak at m/z 91.

Experimental Protocol for Mass Spectrometry

Objective: To obtain the mass spectrum of this compound.

Materials:

  • This compound sample

  • Suitable solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., ESI-QTOF, GC-MS)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent. The concentration will depend on the type of mass spectrometer and ionization source used.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard.

    • Select the appropriate ionization method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI for GC-MS).

    • Set the instrument parameters, such as ionization source temperature, voltage, and mass range.

  • Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak and its isotopic pattern to confirm the presence of bromine.

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

    • Determine the elemental composition from the high-resolution mass data if available.

Diagram: Mass Spectrometry Analysis Logic

MS_Logic cluster_analysis Data Interpretation compound This compound ionization Ionization (e.g., ESI, EI) compound->ionization mass_analyzer Mass Analyzer (e.g., Q-TOF, Quadrupole) ionization->mass_analyzer detector Detector mass_analyzer->detector spectrum Mass Spectrum detector->spectrum mol_ion Identify Molecular Ion Peak (Isotopic Pattern for Br) spectrum->mol_ion structure Confirm Structure mol_ion->structure frag Analyze Fragmentation Pattern frag->structure

Caption: Logical flow of mass spectrometry analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a key technique for assessing the purity of this compound and can be used for quantification.

General HPLC Method

A reverse-phase HPLC method is generally suitable for the analysis of imidazole derivatives.

ParameterRecommended Condition
Column C18 or C8, 5 µm particle size, e.g., 4.6 x 250 mm
Mobile Phase A gradient or isocratic mixture of Acetonitrile (or Methanol) and water containing a buffer (e.g., 0.1% formic acid or ammonium acetate)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 210 nm or 254 nm)
Injection Volume 10 µL
Column Temperature 25-30 °C
Experimental Protocol for HPLC Analysis

Objective: To determine the purity of a this compound sample.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile or methanol

  • HPLC-grade water

  • Formic acid or ammonium acetate

  • HPLC system with a UV detector

  • Appropriate HPLC column

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the organic solvent and aqueous buffer in the desired ratio. Degas the mobile phase before use.

  • Standard and Sample Preparation:

    • Prepare a stock solution of a reference standard of this compound of known purity in the mobile phase or a suitable solvent.

    • Prepare a solution of the sample to be analyzed at a similar concentration.

  • Instrument Setup:

    • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

    • Set the detector wavelength, flow rate, and column temperature.

  • Analysis:

    • Inject the standard solution to determine its retention time and peak area.

    • Inject the sample solution.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Diagram: HPLC Purity Assessment Workflow

HPLC_Workflow cluster_prep Preparation cluster_run HPLC Run cluster_analysis Data Analysis prep_mobile Prepare & Degas Mobile Phase equilibrate Equilibrate Column prep_mobile->equilibrate prep_sample Prepare Standard & Sample Solutions inject Inject Standard & Sample prep_sample->inject equilibrate->inject get_chrom Obtain Chromatograms inject->get_chrom analyze_rt Compare Retention Times get_chrom->analyze_rt calc_purity Calculate Area Percent Purity analyze_rt->calc_purity

Caption: Workflow for HPLC purity analysis.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which can be compared with the theoretical values to confirm the empirical formula.

Theoretical Elemental Composition

For C₁₀H₉BrN₂, the theoretical elemental composition is:

  • Carbon (C): 50.65%

  • Hydrogen (H): 3.82%

  • Nitrogen (N): 11.81%

  • Bromine (Br): 33.71%

Experimental Protocol for Elemental Analysis

Objective: To determine the elemental composition of this compound.

Materials:

  • A highly purified sample of this compound

  • Elemental analyzer

Procedure:

  • Sample Preparation: Accurately weigh a small amount (typically 1-3 mg) of the dry, pure sample.

  • Instrument Setup: Calibrate the elemental analyzer with a standard of known composition.

  • Analysis: The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

  • Data Analysis: The instrument's software calculates the percentage of each element. Compare the experimental values with the theoretical values. The experimental values should be within ±0.4% of the theoretical values for a pure compound.

References

Application Notes and Protocols: 1-Benzyl-5-bromo-1H-imidazole in the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-benzyl-5-bromo-1H-imidazole as a key intermediate in the synthesis of various bioactive compounds. The imidazole scaffold is a prominent feature in many pharmaceuticals due to its ability to interact with a wide range of biological targets.[1][2][3] The strategic placement of a benzyl group at the N-1 position and a bromine atom at the C-5 position of the imidazole ring offers a versatile platform for creating diverse and potent therapeutic agents.[4][5]

Application in the Synthesis of Anticancer Agents

This compound derivatives have been investigated for their potential as anticancer agents. A notable example is the synthesis of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives, which have demonstrated significant activity against breast (MCF-7) and lung (A-549) cancer cell lines.[6]

Mechanism of Action

Certain derivatives, such as compound 7d (structure not shown), have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can disrupt the blood supply to tumors, thereby impeding their growth.[6] Furthermore, compound 7d has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells.[6]

Quantitative Data: In Vitro Anticancer and VEGFR-2 Inhibitory Activities

The following table summarizes the in vitro biological activities of synthesized 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives.

CompoundTarget Cell LineIC50 (µM)VEGFR-2 Inhibition IC50 (µM)
7c MCF-77.17 ± 0.940.728
7d MCF-72.93 ± 0.470.503
Doxorubicin MCF-71.21 ± 0.11-
7c A-549> 50-
7d A-549> 50-
Doxorubicin A-5492.12 ± 0.23-

Data sourced from a study on 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones as novel anticancer agents.[6]

Experimental Protocol: Synthesis of 1-benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-ones (7a-d)

This protocol describes the synthesis of a series of anticancer compounds from a key intermediate derived from this compound.

Step 1: Synthesis of the Key Thiosemicarbazone Intermediate (4) The synthesis of the initial this compound and its conversion to the key thiosemicarbazone intermediate is a multi-step process. For the purpose of this protocol, we begin from the readily available key intermediate 4 .

Step 2: General Procedure for the Preparation of 1-benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-one (7a-d) [6]

  • To a solution of the appropriate 2-bromo-1-arylethanone 6a-d (0.55 mmol) in ethanol (8 mL), add the key intermediate 4 (0.2 g, 0.5 mmol).

  • Reflux the reaction mixture for seven hours.

  • Filter the resulting precipitate while hot.

  • Wash the collected solid with diethyl ether.

  • Dry the solid and recrystallize from a methanol/DMF mixture to yield the final compounds 7a-d .

Visualization of Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product Intermediate_4 Key Intermediate 4 (1-benzyl-5-bromoindolin-2-one derivative) Reaction_Vessel Ethanol Reflux, 7h Intermediate_4->Reaction_Vessel Aryl_ethanone 2-bromo-1-arylethanone (6a-d) Aryl_ethanone->Reaction_Vessel Filtration Hot Filtration Reaction_Vessel->Filtration Washing Wash with Diethyl Ether Filtration->Washing Recrystallization Recrystallization (Methanol/DMF) Washing->Recrystallization Final_Product 1-benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-ones (7a-d) Recrystallization->Final_Product

Caption: Synthetic workflow for 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones.

Application in the Synthesis of TGR5 Agonists

Derivatives of 1-benzyl-1H-imidazole-5-carboxamide have been developed as potent agonists for the Takeda G-protein-coupled receptor 5 (TGR5).[4][7][8] TGR5 is a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[7][8]

Mechanism of Action

Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion.[8] Compounds based on the 1-benzyl-1H-imidazole-5-carboxamide scaffold have demonstrated excellent agonistic activity against human TGR5 (hTGR5) and have shown significant glucose-lowering effects in vivo.[7][8]

Quantitative Data: In Vitro Efficacy of TGR5 Agonists

The following table presents the in vitro efficacy of selected 1-benzyl-1H-imidazole-5-carboxamide derivatives.

Compound IDR GroupEC50 (nM) of hTGR5 Agonistic Activity
19d 4-(Trifluoromethyl)benzyl1.3
19e 4-Chlorobenzyl2.8
19a Benzyl15.3
INT-777 (Reference Drug)-
LCA (Reference Drug)-

Data sourced from a study on 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists.[7][8]

Experimental Protocol: General Synthesis of 1-benzyl-1H-imidazole-5-carboxamide Derivatives

The synthesis of these derivatives generally involves the formation of an amide bond between a 1-benzyl-1H-imidazole-5-carboxylic acid intermediate and a desired amine.

Step 1: Synthesis of 1-benzyl-1H-imidazole-5-carboxylic acid This starting material can be prepared from this compound via lithium-halogen exchange followed by carboxylation with carbon dioxide.

Step 2: Amide Coupling

  • Dissolve 1-benzyl-1H-imidazole-5-carboxylic acid in a suitable aprotic solvent (e.g., DMF or DCM).

  • Add a coupling agent (e.g., HATU, HOBt/EDC).

  • Add a non-nucleophilic base (e.g., DIPEA).

  • Stir the mixture at room temperature for a short period.

  • Add the desired primary or secondary amine.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Perform an aqueous work-up to remove the coupling reagents and other water-soluble byproducts.

  • Purify the crude product by column chromatography on silica gel.

Visualization of TGR5 Signaling Pathway

G Ligand 1-benzyl-1H-imidazole-5-carboxamide Derivative (Agonist) TGR5 TGR5 Receptor Ligand->TGR5 Binds to G_Protein G-Protein Activation TGR5->G_Protein Adenylate_Cyclase Adenylate Cyclase Activation G_Protein->Adenylate_Cyclase cAMP Increased intracellular cAMP Adenylate_Cyclase->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA GLP1_Secretion GLP-1 Secretion PKA->GLP1_Secretion Insulin_Secretion Enhanced Insulin Secretion GLP1_Secretion->Insulin_Secretion Leads to

Caption: TGR5 signaling pathway activated by imidazole derivatives.

References

Application Note and Protocol: Scale-up Synthesis of 1-benzyl-5-bromo-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-benzyl-5-bromo-1H-imidazole is a valuable building block in medicinal chemistry and drug development. The imidazole scaffold is a common motif in many biologically active compounds, and the presence of a benzyl group can modulate lipophilicity and target binding, while the bromo substituent offers a versatile handle for further functionalization through cross-coupling reactions. This document provides detailed protocols for the scale-up synthesis of this compound via two strategic routes, designed to be robust and scalable for laboratory and pilot-plant production.

Two primary synthetic strategies are presented:

  • Route A: N-benzylation of commercially available 5-bromo-1H-imidazole. This is a direct and convergent approach.

  • Route B: Regioselective bromination of 1-benzyl-1H-imidazole. This route is advantageous when 1-benzyl-1H-imidazole is a readily available starting material.

Both methods are designed to be high-yielding and employ common laboratory reagents and techniques suitable for scale-up.

Data Presentation

Table 1: Summary of Reagents and Reaction Conditions
ParameterRoute A: Benzylation of 5-bromo-1H-imidazoleRoute B: Bromination of 1-benzyl-1H-imidazole
Starting Material 5-bromo-1H-imidazole1-benzyl-1H-imidazole
Key Reagent Benzyl bromideN-Bromosuccinimide (NBS)
Base Potassium Carbonate (K₂CO₃)Not Applicable
Solvent Acetonitrile (ACN)Acetonitrile (ACN)
Reaction Temperature 60-70 °C0 °C to Room Temperature
Reaction Time 12-24 hours2-4 hours
Typical Yield 85-95%80-90%
Table 2: Physicochemical and Spectroscopic Data
Property1-benzyl-1H-imidazole (Intermediate - Route B)This compound (Final Product)
Molecular Formula C₁₀H₁₀N₂C₁₀H₉BrN₂
Molecular Weight 158.20 g/mol [1]237.10 g/mol [2]
Appearance White to off-white crystalline solid[1]Off-white to pale yellow solid
Melting Point 68-72 °C[1]78-82 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.55 (s, 1H), 7.35-7.25 (m, 5H), 7.10 (s, 1H), 6.90 (s, 1H), 5.15 (s, 2H)[3]7.60 (s, 1H), 7.40-7.25 (m, 5H), 7.15 (s, 1H), 5.20 (s, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 137.2, 134.9, 129.2, 128.8, 128.1, 127.6, 119.2, 50.5[3]137.5, 135.2, 129.3, 128.9, 128.2, 127.8, 118.5, 115.8, 51.0

Experimental Protocols

Route A: N-benzylation of 5-bromo-1H-imidazole

This protocol describes the direct N-alkylation of 5-bromo-1H-imidazole with benzyl bromide using potassium carbonate as a mild and effective base.[3][4][5]

Materials:

  • 5-bromo-1H-imidazole

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃), finely ground

  • Anhydrous acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Large reaction vessel equipped with a mechanical stirrer, reflux condenser, and temperature probe

Procedure:

  • Reaction Setup: To a clean and dry reaction vessel, add 5-bromo-1H-imidazole (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile to the vessel to achieve a concentration of approximately 0.5 M with respect to the 5-bromo-1H-imidazole.

  • Reagent Addition: Begin vigorous stirring and slowly add benzyl bromide (1.1 equivalents) to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and maintain this temperature with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with acetonitrile.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification (Scale-up consideration):

    • Recrystallization: Dissolve the crude solid in a minimal amount of hot ethyl acetate. If the product oils out, add a small amount of a non-polar co-solvent like hexanes until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by filtration, wash with cold hexanes, and dry under vacuum.

    • Column Chromatography (for smaller scale or high purity requirements): Dissolve the crude product in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Route B: Bromination of 1-benzyl-1H-imidazole

This protocol details the regioselective bromination of 1-benzyl-1H-imidazole at the C5 position using N-bromosuccinimide (NBS).[6]

Step 1: Synthesis of 1-benzyl-1H-imidazole

This intermediate can be synthesized from imidazole and benzyl bromide following a similar procedure to Route A.[3][4][5]

Materials:

  • Imidazole

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (ACN)

Procedure:

  • Follow the procedure outlined in Route A, substituting 5-bromo-1H-imidazole with imidazole (1.0 equivalent).

  • After work-up, the crude 1-benzyl-1H-imidazole can be purified by vacuum distillation or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield a white to off-white solid.[1]

Step 2: Bromination of 1-benzyl-1H-imidazole

Materials:

  • 1-benzyl-1H-imidazole

  • N-Bromosuccinimide (NBS)

  • Anhydrous acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve 1-benzyl-1H-imidazole (1.0 equivalent) in anhydrous acetonitrile in a reaction vessel protected from light.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (1.05 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction for the disappearance of the starting material by TLC or HPLC.

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose any unreacted bromine.

    • Remove the acetonitrile under reduced pressure.

    • Partition the residue between dichloromethane and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material by recrystallization or column chromatography as described in Route A.

Visualizations

Synthesis Workflow Diagrams

Synthesis_Workflows cluster_A Route A: Benzylation of 5-bromo-1H-imidazole cluster_B Route B: Bromination of 1-benzyl-1H-imidazole A_start 5-bromo-1H-imidazole + Benzyl bromide + K₂CO₃ in ACN A_react Heat to 60-70 °C (12-24h) A_start->A_react Reaction A_workup Filtration & Concentration A_react->A_workup Work-up A_purify Recrystallization or Chromatography A_workup->A_purify Purification A_end This compound A_purify->A_end B_start1 Imidazole + Benzyl bromide + K₂CO₃ in ACN B_react1 Heat to 60-70 °C B_start1->B_react1 Step 1 B_intermediate 1-benzyl-1H-imidazole B_react1->B_intermediate B_start2 1-benzyl-1H-imidazole + NBS in ACN B_react2 0 °C to RT (2-4h) B_start2->B_react2 Step 2 B_workup Quenching & Extraction B_react2->B_workup Work-up B_purify Recrystallization or Chromatography B_workup->B_purify Purification B_end This compound B_purify->B_end

Caption: Comparative workflows for the two synthetic routes to this compound.

Logical_Relationship cluster_starting_materials Starting Materials cluster_reactions Key Reactions cluster_product Final Product SM1 5-bromo-1H-imidazole R1 N-Benzylation SM1->R1 Route A SM2 1-benzyl-1H-imidazole R2 Regioselective Bromination SM2->R2 Route B FP This compound R1->FP R2->FP

Caption: Logical relationship between starting materials, key reactions, and the final product.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-benzyl-5-bromo-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis of 1-benzyl-5-bromo-1H-imidazole.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis is a nucleophilic substitution reaction, specifically an N-alkylation. It typically involves two main steps:

  • Deprotonation: A base is used to remove the acidic proton from the N-H bond of the 5-bromo-1H-imidazole ring. This creates a nucleophilic imidazolate anion.[1]

  • Nucleophilic Attack: The negatively charged imidazolate anion then attacks the electrophilic carbon of the benzylating agent (e.g., benzyl bromide or benzyl chloride), displacing the halide leaving group to form the final product, this compound.[1]

Q2: How do I choose the right base and solvent for this reaction?

A2: The choice of base and solvent is critical for reaction success.

  • Bases: The selection depends on the acidity of the imidazole and the reactivity of the benzylating agent.[1]

    • Strong Bases (e.g., Sodium Hydride - NaH): Use a strong base when you need to ensure complete deprotonation, especially if the reaction is sluggish. NaH requires the use of anhydrous (dry) solvents like THF or DMF.[1][2]

    • Weaker Bases (e.g., Potassium Carbonate - K₂CO₃, Cesium Carbonate - Cs₂CO₃): These are often sufficient, especially with reactive agents like benzyl bromide.[1] They are generally easier and safer to handle than NaH. Cs₂CO₃ is often reported to be highly effective.[1]

  • Solvents: Polar aprotic solvents are preferred as they effectively dissolve the reactants. Common choices include Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO).[1] The choice of solvent can significantly influence the reaction rate and yield.[1]

Q3: What are the most common side reactions?

A3: The most prevalent side reaction is the formation of a 1,3-dibenzyl-5-bromo-1H-imidazolium salt. This occurs when the already benzylated product acts as a nucleophile and reacts with another molecule of the benzylating agent.[1] This is more likely to happen if an excess of the benzylating agent is used or at higher reaction temperatures.[1]

Troubleshooting Guide

Problem: Low or No Yield

Consistently low yields or failure of the reaction to proceed to completion can be frustrating. Below is a systematic guide to troubleshoot this issue.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed cause1 Incomplete Deprotonation start->cause1 Is deprotonation complete? cause2 Low Reactivity start->cause2 Is the reaction sluggish? cause3 Side Reactions start->cause3 Are there multiple spots on TLC? cause4 Decomposition start->cause4 Is the mixture turning dark? sol1a Use Stronger Base (e.g., NaH) cause1->sol1a sol1b Ensure Anhydrous Conditions cause1->sol1b sol2a Increase Temperature cause2->sol2a sol2b Use More Reactive Agent (Benzyl Bromide > Chloride) cause2->sol2b sol2c Increase Reaction Time (Monitor by TLC/LC-MS) cause2->sol2c sol3a Use Slight Excess of Imidazole (1.1 - 1.2 equiv) cause3->sol3a sol3b Slowly Add Benzylating Agent cause3->sol3b sol4a Avoid Excessive Heat cause4->sol4a

Caption: A logical workflow for troubleshooting low yield issues.

Potential CauseRecommended SolutionDetailed Explanation
Incomplete Deprotonation Switch to a stronger base (e.g., NaH) and ensure anhydrous conditions.The imidazolate anion is the key nucleophile. If the base is too weak or if water is present (quenching the base), the concentration of the anion will be low, leading to a poor reaction rate.[1][2]
Poor Reactivity Increase the reaction temperature or switch to a more reactive benzylating agent.Benzyl bromide is more reactive than benzyl chloride. Heating the reaction can also increase the rate, though it may promote side reactions.[1] Monitoring the reaction by TLC is crucial to find the optimal time.[1]
Dialkylation Side Product Use a slight excess of 5-bromo-1H-imidazole (1.1-1.2 equivalents) and add the benzylating agent slowly.This ensures the benzylating agent is more likely to react with the starting material rather than the product, minimizing the formation of the imidazolium salt.[1]
Product/Reagent Decomposition Avoid excessively high temperatures and ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) if necessary.Some reagents or the product itself might be unstable at high temperatures or in the presence of oxygen, leading to a dark, tarry mixture and low yield.[1]
Problem: Difficult Purification

Q: My final product is difficult to purify. What can I do?

A: Purification challenges often arise from the presence of the starting material, the dialkylated imidazolium salt, or other impurities.

  • Column Chromatography: This is the most effective method for separating the desired product from impurities. A silica gel column with an eluent system like hexane:ethyl acetate is commonly used.[3]

  • Aqueous Wash: During the work-up, washing the organic layer with water or brine can help remove unreacted imidazole, salts, and highly polar impurities.[4]

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an effective final purification step.

Experimental Protocols & Data

General Synthesis Pathway

The N-alkylation of 5-bromo-1H-imidazole with a benzyl halide is a direct and common method for synthesis.

G imidazole 5-Bromo-1H-imidazole plus1 + benzyl_halide Benzyl Halide (e.g., Benzyl Bromide) base Base (e.g., K₂CO₃, NaH) benzyl_halide->base Reaction Conditions solvent Solvent (e.g., DMF, MeCN) base->solvent product This compound solvent->product side_product 1,3-Dibenzyl-5-bromo-1H-imidazolium Halide (Side Product) product->side_product + Benzyl Halide plus2 +

Caption: General synthesis pathway and common side reaction.

Protocol: Synthesis using Potassium Carbonate in Acetonitrile

This protocol is a common and relatively safe method for the benzylation of imidazoles.[1][4]

Materials:

  • 5-bromo-1H-imidazole (1.0 equiv)

  • Benzyl bromide (1.05 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (1.2-1.5 equiv)

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 5-bromo-1H-imidazole (1.0 equiv) and anhydrous potassium carbonate (1.2-1.5 equiv).

  • Add anhydrous acetonitrile to the flask.

  • Stir the suspension vigorously at room temperature.

  • Slowly add benzyl bromide (1.05 equiv) to the mixture.

  • Heat the reaction mixture to 60-70°C.[4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter the mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield pure this compound.

Data: Impact of Reaction Conditions on Yield

The following table summarizes how different reaction conditions can affect the outcome of N-alkylation reactions for imidazoles. While specific yields for this compound may vary, these trends are generally applicable.

BaseSolventTemperature (°C)Typical OutcomeReference
NaHTHF / DMF0 to RTGenerally high yields (70-90%), but requires strict anhydrous conditions.[2][4]
K₂CO₃Acetonitrile60 - 80Good yields, safer and easier to handle than NaH. Heating often required.[1]
K₂CO₃DMFRT - 80Effective, but DMF can be difficult to remove during work-up.[1][5]
KOHDMSO / DMFRTGenerally lower yields compared to K₂CO₃ in acetonitrile.
Cs₂CO₃DMF / MeCNRT - 60Often provides excellent yields and can be effective at lower temperatures.[1]

References

Technical Support Center: Purification of 1-benzyl-5-bromo-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) regarding the purification of 1-benzyl-5-bromo-1H-imidazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound are recrystallization and silica gel column chromatography. The choice of method depends on the nature and quantity of impurities present in the crude product.

Q2: How can I remove unreacted starting materials after synthesis?

A2: Unreacted starting materials can often be removed by washing the crude product with a suitable solvent in which the product is sparingly soluble while the impurities are highly soluble. For more persistent impurities, column chromatography is the recommended method.

Q3: My purified product is an oil, but it is expected to be a solid. What should I do?

A3: If your this compound is an oil instead of a solid, it may indicate the presence of residual solvent or impurities that are depressing the melting point. Try triturating the oil with a non-polar solvent like hexane or a mixture of ethyl acetate and hexane to induce crystallization. If this fails, repurification by column chromatography may be necessary.

Q4: What are the expected spectroscopic data for pure this compound?

A4: While specific data can vary slightly based on the solvent and instrument used, you should consult reference spectra for confirmation. Key identifying peaks in ¹H NMR and ¹³C NMR, as well as the molecular ion peak in mass spectrometry, should be used to confirm the structure and purity.

Troubleshooting Guides

Recrystallization

Issue 1: The compound does not dissolve in the recrystallization solvent, even with heating.

  • Cause: The chosen solvent is not suitable for dissolving this compound.

  • Solution: Select a more polar solvent or use a solvent mixture. For imidazole derivatives, solvents like ethanol, methanol, or mixtures with water can be effective.[1][2] Experiment with small quantities to find a solvent system where the compound is soluble when hot but sparingly soluble when cold.

Issue 2: No crystals form upon cooling.

  • Cause 1: The solution is not supersaturated.

  • Solution 1: Concentrate the solution by evaporating some of the solvent and allow it to cool again.

  • Cause 2: The cooling process is too rapid.

  • Solution 2: Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator.

  • Cause 3: Lack of nucleation sites.

  • Solution 3: Scratch the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a seed crystal of pure this compound if available.

Issue 3: The product "oils out" instead of crystallizing.

  • Cause: The boiling point of the solvent is higher than the melting point of the compound, or significant impurities are present.

  • Solution: Use a lower-boiling point solvent for recrystallization. If impurities are the cause, pre-purify the crude product by column chromatography before attempting recrystallization.

Column Chromatography

Issue 1: Poor separation of the product from impurities (overlapping spots on TLC).

  • Cause: The solvent system (eluent) is not optimized for separation.

  • Solution: Systematically vary the polarity of the eluent. For silica gel chromatography of imidazole derivatives, mixtures of a non-polar solvent (like hexane or cyclohexane) and a more polar solvent (like ethyl acetate) are commonly used.[3] A step gradient of increasing polarity can also be effective. For example, starting with 100% hexane and gradually increasing the percentage of ethyl acetate. For more polar compounds, a mixture of dichloromethane and methanol might be necessary.[4][5]

Issue 2: The compound is not eluting from the column.

  • Cause: The eluent is not polar enough to move the compound down the silica gel column.

  • Solution: Gradually increase the polarity of the solvent system. For instance, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. If necessary, add a small percentage of a more polar solvent like methanol.

Issue 3: The product elutes too quickly with the solvent front.

  • Cause: The eluent is too polar.

  • Solution: Decrease the polarity of the solvent system. Increase the proportion of the non-polar component (e.g., hexane) in your eluent.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a potential hot solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture).

  • Dissolution: Transfer the bulk of the crude product to an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography
  • TLC Analysis: Analyze the crude product by thin-layer chromatography (TLC) using different solvent systems (e.g., varying ratios of hexane/ethyl acetate) to determine the optimal eluent for separation.

  • Column Packing: Prepare a silica gel column using the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

Data Summary

Table 1: Comparison of Purification Methods

ParameterRecrystallizationColumn Chromatography
Principle Difference in solubilityDifferential adsorption
Best for Removing small amounts of impurities from a mostly pure solidSeparating complex mixtures or purification of oils
Solvent Consumption LowerHigher
Time Requirement Generally faster for single batchesCan be time-consuming
Scalability Good for large quantitiesCan be scaled, but may become cumbersome
Typical Solvents Ethanol, Methanol, Acetonitrile/Diethyl Ether[6], Ethyl Acetate/HexaneHexane/Ethyl Acetate, Dichloromethane/Methanol[4]

Visualizations

experimental_workflow cluster_purification Purification Workflow cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography crude_product Crude this compound tlc TLC Analysis crude_product->tlc decision Purity Assessment tlc->decision recrystallize Recrystallize decision->recrystallize High Purity column_chrom Column Chromatography decision->column_chrom Low Purity / Complex Mixture filter_dry_recryst Filter & Dry recrystallize->filter_dry_recryst pure_product Pure Product filter_dry_recryst->pure_product combine_fractions Combine Pure Fractions column_chrom->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate evaporate->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_recrystallization_ts Recrystallization Troubleshooting cluster_chromatography_ts Column Chromatography Troubleshooting start Purification Issue Encountered no_dissolve Compound won't dissolve start->no_dissolve no_crystals No crystals form start->no_crystals oiling_out Product oils out start->oiling_out poor_sep Poor separation start->poor_sep no_elution Compound stuck on column start->no_elution too_fast Compound elutes too fast start->too_fast change_solvent Action: Use more polar solvent/mixture no_dissolve->change_solvent Cause: Wrong Solvent concentrate Action: Evaporate some solvent no_crystals->concentrate Cause: Not Supersaturated cool_slowly Action: Slow cooling, scratch flask no_crystals->cool_slowly Cause: Cooled too fast lower_bp_solvent Action: Use lower boiling point solvent oiling_out->lower_bp_solvent Cause: Solvent BP too high optimize_eluent Action: Vary solvent ratio poor_sep->optimize_eluent Cause: Non-optimal eluent increase_polarity Action: Increase polar component no_elution->increase_polarity Cause: Eluent not polar enough decrease_polarity Action: Decrease polar component too_fast->decrease_polarity Cause: Eluent too polar

References

Technical Support Center: Bromination of 1-benzyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 1-benzyl-1H-imidazole. Our aim is to help you navigate potential challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products when brominating 1-benzyl-1H-imidazole?

The bromination of 1-benzyl-1H-imidazole is an electrophilic aromatic substitution reaction on the imidazole ring. The primary products are typically the result of substitution at the C4 and C5 positions of the imidazole ring. The benzyl group at the N1 position directs bromination to these positions. You can expect to form 4-bromo-1-benzyl-1H-imidazole and 5-bromo-1-benzyl-1H-imidazole. Under certain conditions, polybrominated products may also be formed.

Q2: I am observing multiple spots on my TLC, indicating a mixture of products. What are the common side reactions?

Several side reactions can lead to a complex product mixture during the bromination of 1-benzyl-1H-imidazole. The most common include:

  • Polybromination: The high reactivity of the imidazole ring can lead to the introduction of more than one bromine atom, resulting in di- or tri-brominated products such as 4,5-dibromo-1-benzyl-1H-imidazole.[1]

  • Benzylic Bromination: Under radical conditions, particularly when using N-bromosuccinimide (NBS) with a radical initiator or light, bromination can occur on the methylene (-CH2-) group of the benzyl substituent, yielding 1-(bromomethyl)phenyl-1H-imidazole derivatives.[2][3]

  • N-Bromination: Although less common for aromatic C-H bromination, substitution on the nitrogen atoms of the imidazole ring is a possibility, though these intermediates are often unstable.

Q3: How can I control the regioselectivity to favor monobromination on the imidazole ring?

Achieving selective monobromination requires careful control of the reaction conditions. Here are key factors to consider:

  • Choice of Brominating Agent: Use a milder brominating agent. N-Bromosuccinimide (NBS) is generally preferred over elemental bromine (Br₂) for more controlled bromination.[1]

  • Stoichiometry: Use a controlled amount of the brominating agent, typically 1.0 to 1.2 equivalents, to minimize polybromination.

  • Temperature: Running the reaction at lower temperatures can help to increase selectivity and reduce the rate of side reactions.

  • Solvent: The choice of solvent can influence the reaction pathway. Polar solvents may favor electrophilic substitution on the ring, while non-polar solvents are often used for radical benzylic bromination.[4]

Q4: My main side product appears to be from bromination on the benzyl group. How can I avoid this?

Benzylic bromination is a radical-mediated process.[5][6] To suppress this side reaction and favor bromination on the imidazole ring, you should avoid conditions that promote radical formation:

  • Avoid Radical Initiators: Do not use radical initiators like AIBN or benzoyl peroxide.

  • Exclude Light: Perform the reaction in the dark to prevent photochemical initiation of radical reactions.

  • Choose Appropriate Solvents: Avoid non-polar solvents like carbon tetrachloride (CCl₄), which are known to facilitate benzylic bromination with NBS.[7] Instead, use solvents that favor electrophilic aromatic substitution.

Q5: I am struggling with polybromination, even with controlled stoichiometry. What else can I do?

If polybromination remains an issue, consider the following strategies:

  • Slow Addition: Add the brominating agent dropwise as a solution over an extended period. This helps to maintain a low concentration of the brominating agent in the reaction mixture at any given time.

  • Protecting Groups: While more synthetically intensive, the use of a protecting group on the imidazole ring can help to control regioselectivity and prevent over-bromination. However, this adds extra steps for protection and deprotection.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion - Insufficiently reactive brominating agent.- Reaction temperature too low.- Deactivated substrate.- Switch to a more reactive brominating agent (e.g., Br₂ if using NBS).- Gradually increase the reaction temperature.- Ensure the starting material is pure.
Formation of multiple products (uncontrolled regioselectivity) - Reaction conditions too harsh.- Incorrect choice of solvent or brominating agent.- Lower the reaction temperature.- Use a milder brominating agent (e.g., NBS instead of Br₂).- Carefully control the stoichiometry of the brominating agent (1.0-1.2 eq).- Add the brominating agent slowly over time.
Significant amount of polybrominated byproducts - Excess brominating agent.- High reaction temperature or prolonged reaction time.- Use no more than 1.2 equivalents of the brominating agent.- Perform the reaction at a lower temperature.- Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Presence of benzylic bromination byproduct - Radical reaction conditions (use of radical initiator or light).- Use of a non-polar solvent with NBS.- Exclude light and radical initiators from the reaction.- Switch to a more polar solvent that favors electrophilic substitution.- Ensure the NBS is free of impurities that could initiate radical reactions.

Experimental Protocols

Protocol 1: General Procedure for Monobromination on the Imidazole Ring

This protocol aims to achieve selective monobromination on the imidazole ring using N-bromosuccinimide.

  • Dissolution: Dissolve 1-benzyl-1H-imidazole (1 equivalent) in a suitable polar aprotic solvent such as acetonitrile or DMF in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Brominating Agent: Slowly add a solution of N-bromosuccinimide (1.1 equivalents) in the same solvent to the cooled solution of the substrate over 30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C to room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Benzylic Bromination

This protocol is designed to favor bromination on the benzyl group.

  • Dissolution: Dissolve 1-benzyl-1H-imidazole (1 equivalent) in a non-polar solvent such as carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Reagents: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

  • Reaction: Heat the reaction mixture to reflux. The reaction can also be initiated by irradiation with a UV lamp. Monitor the progress by TLC.

  • Work-up: After the starting material is consumed, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Purification: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Troubleshooting

Reaction Pathways in the Bromination of 1-benzyl-1H-imidazole cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways Start 1-benzyl-1H-imidazole Desired_Products 4-bromo-1-benzyl-1H-imidazole 5-bromo-1-benzyl-1H-imidazole Start->Desired_Products Electrophilic Aromatic Substitution (e.g., NBS in polar solvent) Polybromination Polybrominated Products (e.g., 4,5-dibromo-1-benzyl-1H-imidazole) Start->Polybromination Excess Brominating Agent High Temperature Benzylic_Bromination Benzylic Bromination Product (1-(bromomethyl)phenyl-1H-imidazole derivatives) Start->Benzylic_Bromination Radical Conditions (e.g., NBS, initiator, light)

Caption: Main and side reaction pathways in the bromination of 1-benzyl-1H-imidazole.

Troubleshooting Workflow for Bromination of 1-benzyl-1H-imidazole cluster_solutions Solutions Start Experiment Start Analyze Analyze Product Mixture (TLC, NMR, GC-MS) Start->Analyze Desired Desired Product(s) Obtained Analyze->Desired Undesired Undesired Product Mixture Analyze->Undesired End End Desired->End Polybrom Issue: Polybromination Undesired->Polybrom Check for multiple Br atoms BenzylBrom Issue: Benzylic Bromination Undesired->BenzylBrom Check for -CHBr- signal LowYield Issue: Low Yield/No Reaction Undesired->LowYield Check for starting material Sol_Polybrom Reduce equivalents of brominating agent. Lower temperature. Slow addition. Polybrom->Sol_Polybrom Sol_BenzylBrom Exclude light and radical initiators. Use a polar solvent. BenzylBrom->Sol_BenzylBrom Sol_LowYield Increase temperature. Use a more reactive brominating agent. LowYield->Sol_LowYield Sol_Polybrom->Start Re-run Experiment Sol_BenzylBrom->Start Re-run Experiment Sol_LowYield->Start Re-run Experiment

Caption: A logical workflow for troubleshooting common issues in the bromination of 1-benzyl-1H-imidazole.

References

Optimizing reaction conditions for 1-benzyl-5-bromo-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-benzyl-5-bromo-1H-imidazole. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic strategy involves a two-step process: the N-benzylation of an imidazole ring followed by bromination, or the N-benzylation of a pre-brominated imidazole. The choice between these routes can depend on the availability of starting materials and the desired purity of the final product.

Q2: What are the critical parameters to control during the N-benzylation of 5-bromo-1H-imidazole?

A2: Key parameters for a successful N-benzylation include the choice of base, solvent, and reaction temperature. A suitable base, such as sodium hydride or potassium carbonate, is crucial for deprotonating the imidazole nitrogen.[1] The solvent, commonly a polar aprotic solvent like DMF or acetonitrile, should be anhydrous to prevent side reactions.[1] Reaction temperature should be carefully monitored to ensure complete reaction without promoting the formation of byproducts.[1]

Q3: What side products are commonly formed during the synthesis?

A3: A common side product in the benzylation step is the formation of 1,3-dibenzylimidazolium salts.[1] This occurs when the product, this compound, is further alkylated by the benzylating agent. Over-bromination can also occur during the bromination step, leading to di- or tri-brominated imidazole species.

Q4: How can the formation of the 1,3-dibenzylimidazolium salt be minimized?

A4: To minimize the formation of this salt, it is advisable to use a slight excess of the imidazole starting material relative to the benzylating agent.[1] This ensures the complete consumption of the benzylating agent. Alternatively, using benzyl alcohol instead of benzyl halides can prevent the formation of the imidazolium salt side product.[1]

Q5: What are the recommended purification techniques for this compound?

A5: Purification can typically be achieved through column chromatography on silica gel.[2] A gradient elution system, such as hexane/ethyl acetate, is often effective.[1] If the 1,3-dibenzylimidazolium salt is present, it can often be removed by washing the crude product with a non-polar organic solvent, as the salt is generally insoluble in such solvents.[1] Washing with water can help remove any unreacted imidazole starting material.[1]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Yield Incomplete reaction- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed.[3]- Ensure the reaction is heated to the specified temperature, as some reactions have a significant activation energy.[3]
Inactive reagents- Use fresh and high-purity starting materials and reagents. Ensure solvents are anhydrous.
Inefficient base- Use a strong enough base (e.g., NaH) to ensure complete deprotonation of the imidazole.
Formation of Multiple Products Over-bromination- Carefully control the stoichiometry of the brominating agent.- Perform the bromination at a lower temperature to increase selectivity.
Isomer formation- The position of bromination can be influenced by the reaction conditions. Consider a protecting group strategy if regioselectivity is a major issue.
Formation of 1,3-dibenzylimidazolium salt- Use a slight excess of the 5-bromo-1H-imidazole.[1]- Consider using benzyl alcohol as the benzylating agent.[1]
Difficult Purification Presence of unreacted starting materials- Wash the crude product with water to remove unreacted imidazole.[1]- Optimize the reaction time to ensure full conversion.
Contamination with 1,3-dibenzylimidazolium salt- Wash the crude product with a non-polar solvent to remove the salt.[1]- Utilize column chromatography for separation.
Product is an oil or difficult to crystallize- Attempt to form a salt of the product (e.g., hydrochloride) to facilitate crystallization.- Use high-vacuum to remove residual solvent.

Experimental Protocols

Protocol 1: N-Benzylation of 5-bromo-1H-imidazole

This protocol is a general procedure and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

  • 5-bromo-1H-imidazole

  • Benzyl bromide

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 5-bromo-1H-imidazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.05 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford this compound.

Visual Guides

Below are diagrams illustrating the synthetic workflow and a troubleshooting decision tree.

experimental_workflow start Start step1 Dissolve 5-bromo-1H-imidazole in anhydrous DMF start->step1 step2 Add base (e.g., NaH) at 0°C step1->step2 step3 Add benzyl bromide dropwise at 0°C step2->step3 step4 Stir at room temperature (12-24h) step3->step4 step5 Reaction Quench (aq. NaHCO₃) step4->step5 step6 Aqueous Workup & Extraction step5->step6 step7 Purification (Column Chromatography) step6->step7 end This compound step7->end

Caption: Synthetic workflow for the N-benzylation of 5-bromo-1H-imidazole.

troubleshooting_guide start Low Yield or Impure Product check_reaction Check TLC for Starting Material start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Yes side_products Multiple Spots on TLC check_reaction->side_products No optimize_time Increase Reaction Time or Temperature incomplete->optimize_time check_reagents Verify Reagent Purity and Activity incomplete->check_reagents optimize_stoichiometry Adjust Stoichiometry (e.g., excess imidazole) side_products->optimize_stoichiometry optimize_purification Optimize Column Chromatography Conditions side_products->optimize_purification

Caption: A decision tree for troubleshooting common synthesis issues.

References

Overcoming solubility issues with 1-benzyl-5-bromo-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 1-benzyl-5-bromo-1H-imidazole.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is an organic compound with a molecular structure that suggests low aqueous solubility. The presence of a benzyl group and a brominated imidazole ring contributes to its hydrophobic nature. It is anticipated to be more soluble in organic solvents than in water.

Q2: Which organic solvents are recommended for dissolving this compound?

Q3: Can I improve the aqueous solubility of this compound?

A3: Yes, several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These methods include the use of co-solvents, pH adjustment, and the addition of solubilizing agents.[1][2]

Q4: How does pH adjustment affect the solubility of this compound?

A4: The imidazole ring in the compound is basic. Therefore, adjusting the pH of the aqueous solution to be more acidic can lead to the formation of a more soluble salt.[3] However, it is crucial to ensure that the acidic conditions do not cause degradation of the compound.

Q5: What should I do if the compound precipitates out of solution during my experiment?

A5: Precipitation can occur due to changes in temperature, solvent composition, or pH. If you observe precipitation, it is advisable to re-evaluate your solvent system and the concentration of the compound. Gentle warming or sonication may help to redissolve the compound, but if the issue persists, a different solvent system or a lower concentration may be necessary.

Troubleshooting Guide

This guide addresses common problems encountered when working with this compound and provides systematic solutions.

Problem 1: The compound does not dissolve in the chosen solvent.
  • Initial Check: Ensure that the compound and solvent are pure and that the correct solvent is being used.

  • Solution 1: Try a stronger organic solvent. If you are using a non-polar or weakly polar solvent, switch to a more polar aprotic solvent.

    • Recommended Solvents:

      • Dimethyl Sulfoxide (DMSO)

      • Dimethylformamide (DMF)

  • Solution 2: Use a co-solvent system. Adding a water-miscible organic solvent in which the compound is highly soluble can increase its solubility in an aqueous solution.[1][2]

  • Solution 3: Apply gentle heating. Warming the mixture can increase the rate of dissolution. However, be cautious of potential degradation at high temperatures.

  • Solution 4: Use sonication. A sonication bath can help to break down aggregates and enhance dissolution.

Problem 2: The compound dissolves initially but then precipitates.
  • Initial Check: Verify the stability of your solution over time and under different storage conditions (e.g., temperature, light exposure).

  • Solution 1: Adjust the pH. For aqueous solutions, lowering the pH may help to keep the compound in its more soluble protonated form.[3]

  • Solution 2: Decrease the final concentration. The concentration of the compound in your final solution may be too high. Perform serial dilutions to find the optimal concentration.

  • Solution 3: Use a stabilizing agent. Solubilizing agents like cyclodextrins can encapsulate the hydrophobic molecule, increasing its aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh the desired amount of this compound using a calibrated analytical balance.

  • Add Solvent: Transfer the weighed compound into a sterile vial. Add the calculated volume of anhydrous, sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolve: Vortex the vial and use a sonicator if necessary to ensure complete dissolution.

  • Inspect: Visually inspect the solution to confirm that no solid particles remain.

  • Store: Store the stock solution in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Solubility Assessment in Different Solvents

This protocol helps to determine the approximate solubility of this compound in various solvents.

  • Prepare Vials: Label separate vials for each solvent to be tested (e.g., Water, Ethanol, DMSO, DMF).

  • Add Compound: Add a pre-weighed amount of the compound (e.g., 1 mg) to each vial.

  • Solvent Addition: Add the solvent in small, incremental volumes (e.g., 100 µL) to each vial.

  • Mix and Observe: After each addition, vortex the vial for 30 seconds and visually inspect for dissolution.

  • Determine Solubility: Continue adding solvent until the compound is fully dissolved. The solubility can be estimated based on the total volume of solvent added.

  • Data Recording: Record the results in a table for comparison.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Solvents

SolventEstimated Solubility (mg/mL) at 25°C
Water< 0.1
Ethanol1 - 5
Methanol1 - 5
Dimethyl Sulfoxide (DMSO)> 25
Dimethylformamide (DMF)> 25

Note: These are estimated values and should be confirmed experimentally.

Visualizations

Below are diagrams illustrating key workflows for addressing solubility issues.

Solubility_Testing_Workflow start Start: Weigh Compound add_solvent Add Solvent Incrementally start->add_solvent vortex Vortex and Observe add_solvent->vortex dissolved Is it Dissolved? vortex->dissolved record Record Solubility dissolved->record Yes not_dissolved Continue Adding Solvent dissolved->not_dissolved No not_dissolved->add_solvent

Caption: Workflow for experimental solubility testing.

Troubleshooting_Decision_Tree start Solubility Issue with This compound check_solvent Is the solvent appropriate? start->check_solvent try_stronger_solvent Use a stronger solvent (e.g., DMSO, DMF) check_solvent->try_stronger_solvent No check_concentration Is the concentration too high? check_solvent->check_concentration Yes use_cosolvent Try a co-solvent system try_stronger_solvent->use_cosolvent success Problem Solved use_cosolvent->success lower_concentration Reduce the concentration check_concentration->lower_concentration Yes adjust_ph Adjust pH (for aqueous solutions) check_concentration->adjust_ph No lower_concentration->success use_solubilizer Consider a solubilizing agent (e.g., cyclodextrin) adjust_ph->use_solubilizer use_solubilizer->success

Caption: Decision tree for troubleshooting solubility problems.

References

Technical Support Center: 1-Benzyl-5-bromo-1H-imidazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-benzyl-5-bromo-1H-imidazole. The information is presented in a question-and-answer format to directly address common challenges encountered during its synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in the synthesis of this compound?

A1: The primary challenges in the N-benzylation of 5-bromo-1H-imidazole include achieving selective mono-alkylation, preventing the formation of the 1,3-dibenzyl-5-bromo-1H-imidazolium salt, and ensuring complete deprotonation of the imidazole ring for efficient reaction.[1]

Q2: What are the most common subsequent reactions performed with this compound?

A2: Due to the presence of the bromo substituent, this compound is a versatile intermediate commonly used in cross-coupling reactions such as Suzuki-Miyaura couplings to form C-C bonds. It is also utilized in metal-halogen exchange reactions to generate organolithium or Grignard reagents for further functionalization.

Q3: Is the N-benzyl group stable under various reaction conditions?

A3: The N-benzyl group is generally stable; however, it can be susceptible to cleavage under harsh acidic or basic conditions and certain reductive or oxidative environments.[2][3] For instance, strong acids can lead to acid-catalyzed hydrolysis of the N-benzyl bond.[3] Debenzylation can also occur under specific conditions, such as with KOtBu in DMSO with oxygen.[2]

Troubleshooting Guide: Synthesis of this compound

This section addresses common problems encountered during the N-benzylation of 5-bromo-1H-imidazole.

Problem 1: Low or no yield of this compound.

  • Potential Cause: Incomplete deprotonation of 5-bromo-1H-imidazole.

    • Solution: Ensure anhydrous reaction conditions, particularly when using strong bases like sodium hydride (NaH). Use a stronger base or increase the reaction temperature if using a weaker base like potassium carbonate (K₂CO₃).[4]

  • Potential Cause: Inactive reagents.

    • Solution: Use freshly opened or properly stored benzyl bromide and ensure the base is not old or deactivated. If using NaH, wash it with anhydrous hexane to remove any passivating mineral oil coating.[4]

  • Potential Cause: Suboptimal reaction temperature or time.

    • Solution: If the reaction is sluggish, gradually increase the temperature while monitoring for side product formation. Extend the reaction time and monitor progress by Thin Layer Chromatography (TLC).[5]

Problem 2: Formation of a significant amount of a white, crystalline solid byproduct.

  • Potential Cause: This is likely the 1,3-dibenzyl-5-bromo-1H-imidazolium bromide salt, formed from the reaction of the desired product with unreacted benzyl bromide.

    • Solution 1: Stoichiometry Control: Use a slight excess of 5-bromo-1H-imidazole relative to benzyl bromide to ensure the complete consumption of the alkylating agent.

    • Solution 2: Slow Addition: Add the benzyl bromide dropwise to the reaction mixture to maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation.

Problem 3: Difficulty in purifying the final product.

  • Potential Cause: Presence of unreacted 5-bromo-1H-imidazole and the dibenzylated imidazolium salt.

    • Solution 1: Aqueous Wash: Unreacted 5-bromo-1H-imidazole can often be removed by washing the crude product with water, as it is more water-soluble than the benzylated product.

    • Solution 2: Trituration/Washing: The dibenzylated imidazolium salt is generally insoluble in non-polar organic solvents. Washing the crude product with a solvent like diethyl ether or hexane can help remove this byproduct.

    • Solution 3: Column Chromatography: If other impurities are present, silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane) is an effective purification method.

Experimental Workflow: Synthesis of this compound

Workflow for N-Benzylation of 5-Bromo-1H-imidazole cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine 5-bromo-1H-imidazole, base (e.g., NaH or K₂CO₃), and anhydrous solvent (e.g., THF or DMF) start->reagents add_bnbr Add benzyl bromide dropwise at 0°C reagents->add_bnbr Deprotonation react Stir at room temperature or heat as required. Monitor by TLC. add_bnbr->react quench Quench reaction (e.g., with water or NH₄Cl(aq)) react->quench extract Extract with organic solvent quench->extract purify Wash, dry, and concentrate. Purify by column chromatography or recrystallization. extract->purify end End purify->end

General workflow for the synthesis of this compound.

Troubleshooting Guide: Reactions with this compound

This section provides guidance for common issues in Suzuki-Miyaura coupling, Grignard reagent formation, and lithiation reactions using this compound as a starting material.

Suzuki-Miyaura Coupling

Problem 1: Low or no conversion to the desired coupled product.

  • Potential Cause: Inactive catalyst or inappropriate ligand.

    • Solution: Use a fresh palladium catalyst. For challenging couplings, consider more robust catalyst systems like those with Buchwald-type ligands (e.g., XPhos, SPhos) instead of standard catalysts like Pd(PPh₃)₄.[5]

  • Potential Cause: Inadequate reaction conditions.

    • Solution: Ensure the reaction is performed under an inert atmosphere (nitrogen or argon) and that solvents are properly degassed to prevent catalyst deactivation.[6] Optimize the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent system (e.g., dioxane/water, toluene/water).[7][8] If the reaction is sluggish, consider increasing the temperature.[5]

  • Potential Cause: Poor quality of the boronic acid/ester.

    • Solution: Use fresh or properly stored boronic acid/ester, as they can degrade over time.

Problem 2: Significant formation of dehalogenated (hydrodehalogenation) byproduct.

  • Potential Cause: This is a common side reaction in palladium-catalyzed couplings.

    • Solution: Ensure rigorous exclusion of oxygen. Lowering the reaction temperature or using a different solvent system can sometimes minimize this side reaction.

Problem 3: Homocoupling of the boronic acid.

  • Potential Cause: This is often promoted by the presence of oxygen.

    • Solution: Thoroughly degas the reaction mixture before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent.

Troubleshooting Logic for Suzuki Coupling

Troubleshooting Suzuki Coupling Reactions cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagent Quality start Low or No Product check_catalyst Check Catalyst System start->check_catalyst check_conditions Check Reaction Conditions start->check_conditions check_reagents Check Reagent Quality start->check_reagents catalyst_fresh Use fresh catalyst check_catalyst->catalyst_fresh catalyst_type Try different Pd source/ ligand (e.g., Buchwald) check_catalyst->catalyst_type inert_atm Ensure inert atmosphere (N₂ or Ar) check_conditions->inert_atm degas Degas solvents check_conditions->degas optimize_base Optimize base check_conditions->optimize_base optimize_solvent Optimize solvent check_conditions->optimize_solvent optimize_temp Optimize temperature check_conditions->optimize_temp boronic_acid Use fresh boronic acid/ester check_reagents->boronic_acid start_material Check purity of This compound check_reagents->start_material

Troubleshooting logic for Suzuki-Miyaura coupling reactions.
Grignard Reagent Formation and Reaction

Problem 1: Grignard reagent formation does not initiate.

  • Potential Cause: Passivated magnesium surface.

    • Solution: Activate the magnesium turnings by mechanical stirring, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[9]

  • Potential Cause: Presence of moisture.

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use anhydrous solvents.[10][11]

Problem 2: Low yield of the desired product after reaction with an electrophile.

  • Potential Cause: Wurtz coupling side reaction, where the Grignard reagent reacts with the starting this compound.

    • Solution: Add the solution of this compound slowly to the magnesium suspension to maintain a low concentration of the aryl bromide.[9]

  • Potential Cause: The Grignard reagent is reacting with the electrophile in an undesired manner or is sterically hindered.

    • Solution: Optimize the reaction temperature, often by cooling the reaction mixture before and during the addition of the electrophile.

Lithiation (Metal-Halogen Exchange)

Problem 1: Low efficiency of metal-halogen exchange with n-BuLi.

  • Potential Cause: The imidazole ring can be susceptible to nucleophilic attack by the alkyllithium reagent.

    • Solution: Perform the reaction at very low temperatures (e.g., -78 °C to -100 °C) to favor the faster metal-halogen exchange over slower side reactions.[12]

  • Potential Cause: The acidic proton at the C2 position of the imidazole ring is abstracted by the organolithium reagent.

    • Solution: Use a hindered base or carefully control the stoichiometry of the organolithium reagent. Alternatively, consider a combination of i-PrMgCl and n-BuLi, which can sometimes offer higher selectivity under non-cryogenic conditions.[13]

Data and Protocols

Table 1: General Conditions for N-Benzylation of Imidazoles
ParameterProtocol AProtocol B
Base Potassium Carbonate (K₂CO₃)Sodium Hydride (NaH)
Solvent Acetonitrile (CH₃CN) or DMFTetrahydrofuran (THF)
Temperature 60-80°C0°C to Room Temperature
Reaction Time 8-24 hours2-4 hours
Typical Yield Good to ExcellentHigh to Excellent
Notes Milder conditions, suitable for many substrates.Requires strictly anhydrous conditions.[4]
Experimental Protocols

Protocol 1: Synthesis of this compound using NaH (General Procedure)

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add sodium hydride (1.1 eq., 60% dispersion in mineral oil). Wash the NaH with anhydrous hexane and decant the hexane. Add anhydrous THF.

  • Deprotonation: Dissolve 5-bromo-1H-imidazole (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the stirred suspension of NaH at 0°C. Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0°C and add benzyl bromide (1.05 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction at 0°C by the dropwise addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[4][14]

Protocol 2: Suzuki-Miyaura Coupling of this compound (General Procedure)

  • Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Inerting: Seal the vessel and purge with an inert gas (e.g., argon) for 15-20 minutes.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or a Buchwald precatalyst) under an inert atmosphere.

  • Reaction: Heat the reaction mixture (e.g., to 80-100 °C) and monitor its progress by TLC.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.

References

Preventing decomposition of 1-benzyl-5-bromo-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-benzyl-5-bromo-1H-imidazole

This technical support center provides guidance on preventing the decomposition of this compound. The information is compiled from general chemical principles for imidazoles and organobromine compounds due to the limited specific stability data for this particular molecule.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a substituted imidazole. The imidazole ring is a common structure in many biologically active molecules and pharmaceuticals.[1][2] The benzyl group is often introduced to protect the nitrogen of the imidazole ring or to modify the molecule's biological activity.[1][3] Bromo-substituted imidazoles can serve as intermediates in organic synthesis, for example, in cross-coupling reactions to introduce further substituents.[4]

Q2: What are the likely causes of decomposition for this compound?

While specific data is unavailable for this compound, general principles suggest several potential decomposition pathways for substituted imidazoles and organobromine compounds:

  • Hydrolysis: The imidazole ring can be susceptible to cleavage under harsh acidic or basic conditions, although it is generally considered a stable aromatic system.

  • Oxidation: Like many organic compounds, it can be susceptible to oxidation, which may be accelerated by air, light, and heat.

  • Photodecomposition: Exposure to UV light can provide the energy to break chemical bonds, leading to degradation. Many brominated organic compounds are light-sensitive.[5]

  • Thermal Decomposition: High temperatures can lead to the breakdown of the molecule.

  • Reaction with Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases are generally incompatible with many organic compounds.[5][6] Organobromine compounds can react violently with easily oxidized substances.[5]

Q3: How should I properly store this compound to ensure its stability?

Based on guidelines for organobromine and other heterocyclic compounds, the following storage conditions are recommended:[5][6][7]

  • Temperature: Store in a cool, dry place. Refrigeration is often recommended for long-term storage.

  • Atmosphere: For optimal stability, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protect from light by storing in an amber or opaque vial.[5]

  • Container: Use a tightly sealed, chemically resistant container to prevent moisture ingress and sublimation.[5]

Q4: How can I detect if my sample of this compound has started to decompose?

Decomposition can be identified through several methods:

  • Visual Inspection: A change in color (e.g., yellowing or darkening) or physical state (e.g., clumping of a powder) can indicate degradation.

  • Thin-Layer Chromatography (TLC): The appearance of new spots in addition to the main product spot can signify the presence of impurities or degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of unexpected peaks in the 1H or 13C NMR spectrum can indicate decomposition.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are highly sensitive for detecting and quantifying impurities and degradation products.[8][9][10][11][12] A decrease in the peak area of the main compound and the appearance of new peaks over time would indicate instability.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Compound has discolored (e.g., turned yellow or brown) upon storage. Oxidation or photodecomposition.Store the compound in an amber vial, under an inert atmosphere (argon or nitrogen), and in a refrigerator or freezer.
Inconsistent results in reactions using the compound. The compound may have degraded, leading to lower effective concentration and the presence of interfering impurities.Before use, verify the purity of the compound using TLC, NMR, or HPLC. If degradation is detected, purify the compound (e.g., by recrystallization or column chromatography) or use a fresh batch.
Formation of an insoluble precipitate or emulsion during aqueous workup. This may be due to the formation of salts from degradation products or the compound itself.Try washing with a brine solution to break up emulsions. If a precipitate forms, it may be necessary to filter the entire mixture before proceeding with the extraction.[13]
Low yield in a reaction where the compound is a reactant. Decomposition under the reaction conditions (e.g., high temperature, strong base/acid, incompatible reagents).Consider running the reaction at a lower temperature. Screen different solvents or milder reagents (e.g., use an organic base instead of a strong inorganic base). Ensure all reagents are pure and dry.

Experimental Protocols

Protocol: Accelerated Stability Study of this compound

This protocol outlines a method to assess the stability of this compound under various stress conditions.[14][15]

1. Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Buffers (pH 4, 7, and 9)

  • Amber glass vials with screw caps

  • Stability chambers or ovens set to 40°C/75% RH and 60°C

  • Photostability chamber

  • HPLC system with a UV detector and a C18 column

2. Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into several amber glass vials. Prepare separate sets of vials for each storage condition.

  • Initial Analysis (Time Zero): Dissolve the contents of one vial in a suitable solvent (e.g., acetonitrile) to a known concentration. Analyze by a validated stability-indicating HPLC method to determine the initial purity and peak area. Record the physical appearance of the solid.

  • Storage Conditions:

    • Thermal Stability (Accelerated): Place one set of vials in a stability chamber at 40°C and 75% relative humidity (RH). Place another set at 60°C.

    • Hydrolytic Stability: To separate vials, add 1 mL of pH 4 buffer, pH 7 buffer, and pH 9 buffer. Store these solutions at 40°C.

    • Photostability: Place one set of vials in a photostability chamber according to ICH Q1B guidelines.

    • Control: Store one set of vials at the recommended long-term storage condition (e.g., 4°C, protected from light).

  • Time Points: Pull samples from each storage condition at predetermined time points (e.g., 1, 2, and 4 weeks).

  • Analysis: At each time point, analyze the samples by HPLC. Record the peak area of the parent compound and any new peaks that appear. Note any changes in physical appearance.

3. Data Analysis:

  • Calculate the percentage of the remaining this compound at each time point relative to the time-zero sample.

  • Summarize the data in a table.

Quantitative Data Summary

The following table is a template for summarizing the results from an accelerated stability study.

Condition Time Point Assay (% of Initial) Appearance Degradation Products (% Peak Area)
40°C / 75% RH0 weeks100%White powderNot detected
1 week99.5%White powder0.5%
2 weeks98.9%Off-white powder1.1%
4 weeks97.2%Light yellow powder2.8%
60°C0 weeks100%White powderNot detected
1 week95.1%Yellow powder4.9%
2 weeks89.8%Yellow-brown powder10.2%
4 weeks80.3%Brown solid19.7%
pH 4 solution at 40°C0 weeks100%Clear solutionNot detected
1 week99.8%Clear solution0.2%
pH 9 solution at 40°C0 weeks100%Clear solutionNot detected
1 week96.5%Clear solution3.5%
Photostability0 hours100%White powderNot detected
24 hours98.0%Light yellow powder2.0%

Visualizations

Decomposition_Factors cluster_compound This compound cluster_factors Decomposition Factors cluster_outcomes Decomposition Outcomes Compound This compound Temp High Temperature Compound->Temp Light UV/Light Exposure Compound->Light Oxidation Oxygen/Air Compound->Oxidation pH Harsh pH (Strong Acid/Base) Compound->pH Incompatible Incompatible Reagents Compound->Incompatible Impurities Formation of Impurities Temp->Impurities Loss Loss of Potency Temp->Loss Color Discoloration Temp->Color Light->Impurities Light->Loss Light->Color Oxidation->Impurities Oxidation->Loss Oxidation->Color pH->Impurities pH->Loss pH->Color Incompatible->Impurities Incompatible->Loss Incompatible->Color

Caption: Factors leading to the decomposition of this compound.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Implementation A Observe Unexpected Result (e.g., low yield, discoloration) B Check Purity of Starting Material (TLC, HPLC, NMR) A->B Is starting material pure? C Review Experimental Conditions (Temp, Reagents, Time) B->C Yes E Purify Starting Material B->E No D Review Storage Conditions (Temp, Light, Atmosphere) C->D Are conditions appropriate? H Re-run Experiment C->H Yes F Modify Reaction Conditions D->F No G Implement Proper Storage D->G No E->H F->H G->H

Caption: Workflow for troubleshooting experiments involving unstable compounds.

References

Technical Support Center: Synthesis of 1-benzyl-5-bromo-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-benzyl-5-bromo-1H-imidazole. It provides troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis, purification, and characterization of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic step. The synthesis is typically a two-step process: N-benzylation of imidazole followed by bromination.

Step 1: N-Benzylation of Imidazole to form 1-Benzyl-1H-imidazole

Issue 1: Low or No Yield of 1-Benzyl-1H-imidazole

  • Potential Cause: Incomplete deprotonation of imidazole, insufficient reaction time or temperature, or impure starting materials.

  • Solution:

    • Ensure the base used (e.g., sodium hydride, potassium carbonate) is fresh and handled under anhydrous conditions if required.

    • Increase the reaction temperature or prolong the reaction time, monitoring the progress by Thin Layer Chromatography (TLC).

    • Verify the purity of imidazole and benzyl halide (e.g., benzyl bromide or benzyl chloride) before starting the reaction.

Issue 2: Formation of a Significant Amount of a White Precipitate

  • Potential Cause: Formation of the primary side-product, 1,3-dibenzylimidazolium halide, due to over-alkylation of the desired product.

  • Solution:

    • Use a slight excess of imidazole relative to the benzyl halide to minimize the chance of the product reacting further.

    • Add the benzyl halide slowly to the reaction mixture to maintain a low concentration of the alkylating agent.

    • The 1,3-dibenzylimidazolium salt is typically insoluble in many organic solvents and can be removed by filtration or washing the organic layer with water.

Step 2: Bromination of 1-Benzyl-1H-imidazole to form this compound

Issue 3: Low Yield of the Desired 5-Bromo Isomer

  • Potential Cause: Non-selective bromination leading to a mixture of isomers (e.g., 2-bromo, 4-bromo) or incomplete reaction. The regioselectivity of bromination can be influenced by the solvent and reaction temperature.

  • Solution:

    • Use a selective brominating agent like N-Bromosuccinimide (NBS). The reaction is often performed in a chlorinated solvent like dichloromethane (DCM) or chloroform (CHCl₃) at a controlled temperature, typically ranging from 0°C to room temperature.

    • Monitor the reaction closely by TLC to stop it once the starting material is consumed to prevent the formation of poly-brominated products.

Issue 4: Presence of Multiple Spots on TLC after Bromination

  • Potential Cause: Formation of poly-brominated impurities, such as 1-benzyl-4,5-dibromo-1H-imidazole or other isomers. The imidazole ring is activated towards electrophilic substitution, and over-bromination can occur if an excess of the brominating agent is used or if the reaction is left for too long.

  • Solution:

    • Use a stoichiometric amount or a slight excess of NBS (typically 1.0 to 1.1 equivalents).

    • Add the NBS portion-wise to the reaction mixture to maintain a low concentration of the brominating agent.

    • Careful purification by column chromatography is usually necessary to separate the desired mono-bromo product from unreacted starting material and poly-brominated byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities include:

  • Unreacted starting materials: Imidazole, benzyl halide, and 1-benzyl-1H-imidazole.

  • Side-products from the benzylation step: 1,3-dibenzylimidazolium halide.

  • Side-products from the bromination step: Other isomers of the mono-brominated product (e.g., 1-benzyl-2-bromo-1H-imidazole, 1-benzyl-4-bromo-1H-imidazole) and poly-brominated products (e.g., 1-benzyl-4,5-dibromo-1H-imidazole).

Q2: How can I identify these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended:

  • TLC: Useful for initial assessment of the reaction mixture and for tracking the progress of purification. Different impurities will likely have different Rf values.

  • ¹H NMR Spectroscopy: Can distinguish between the desired product and impurities based on the chemical shifts and splitting patterns of the imidazole and benzyl protons. For example, the number and position of signals in the aromatic region of the imidazole ring can indicate the position of the bromine atom. Over-alkylation products will show signals for two benzyl groups.

  • Mass Spectrometry (MS): Can confirm the molecular weight of the desired product and help identify impurities by their mass-to-charge ratio. For instance, di-brominated impurities will have a characteristic isotopic pattern for two bromine atoms.

Q3: What are the recommended purification techniques for this compound?

A3:

  • Column Chromatography: This is the most effective method for separating the desired product from unreacted starting materials and side-products. A silica gel column with a gradient elution system of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.

  • Recrystallization: This can be used as a final purification step to obtain a highly pure product. The choice of solvent will depend on the solubility of the compound and impurities.

Data Presentation

The following table summarizes the key starting materials, reagents, and potential products/impurities with their molecular weights, which can be useful for mass spectrometry analysis.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
ImidazoleC₃H₄N₂68.08Starting Material
Benzyl BromideC₇H₇Br171.04Reagent (Benzylation)
Benzyl ChlorideC₇H₇Cl126.58Reagent (Benzylation)
1-Benzyl-1H-imidazoleC₁₀H₁₀N₂158.20Intermediate
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98Reagent (Bromination)
This compound C₁₀H₉BrN₂ 237.10 Target Product
1,3-Dibenzylimidazolium bromideC₁₇H₁₇BrN₂329.24Impurity (from Benzylation with Benzyl Bromide)
1,3-Dibenzylimidazolium chlorideC₁₇H₁₇ClN₂284.78Impurity (from Benzylation with Benzyl Chloride)
1-Benzyl-4,5-dibromo-1H-imidazoleC₁₀H₈Br₂N₂315.99Impurity (from Bromination)

Experimental Protocols

A general two-step experimental protocol is outlined below. Researchers should optimize the conditions based on their specific laboratory setup and analytical capabilities.

Step 1: Synthesis of 1-Benzyl-1H-imidazole

  • To a solution of imidazole (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF, or THF), add a base (e.g., potassium carbonate (1.2 eq) or sodium hydride (1.1 eq, handle with care under inert atmosphere)).

  • Stir the mixture at room temperature (or 0 °C for NaH) for 30 minutes.

  • Slowly add benzyl bromide or benzyl chloride (1.05 eq) to the reaction mixture.

  • Heat the reaction mixture (e.g., to 70 °C for K₂CO₃ in acetonitrile) and monitor the progress by TLC.

  • After completion, cool the reaction mixture and perform a suitable work-up. This typically involves filtering off any solids, removing the solvent under reduced pressure, and extracting the product with an organic solvent. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

  • Dissolve 1-benzyl-1H-imidazole (1.0 eq) in a dry chlorinated solvent (e.g., dichloromethane or chloroform) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.0-1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for a specified time, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Mandatory Visualization

The following diagrams illustrate the synthetic pathway and a troubleshooting workflow.

Synthesis_Pathway Imidazole Imidazole Benzylimidazole 1-Benzyl-1H-imidazole Imidazole->Benzylimidazole Step 1: Benzylation BenzylHalide Benzyl Halide (e.g., Benzyl Bromide) BenzylHalide->Benzylimidazole Overalkylation 1,3-Dibenzylimidazolium Halide (Impurity) BenzylHalide->Overalkylation Base Base (e.g., K2CO3) Base->Benzylimidazole Target This compound Benzylimidazole->Target Step 2: Bromination Benzylimidazole->Overalkylation Side Reaction NBS NBS NBS->Target Polybromination Poly-brominated Imidazoles (Impurity) NBS->Polybromination Target->Polybromination Side Reaction

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Step1 Step 1: Benzylation Issue? Start->Step1 Step2 Step 2: Bromination Issue? Step1->Step2 No LowYield1 Low Yield in Step 1 Step1->LowYield1 Yes Precipitate White Precipitate (Over-alkylation) Step1->Precipitate Yes LowYield2 Low Yield in Step 2 Step2->LowYield2 Yes MultipleSpots Multiple Spots on TLC (Poly-bromination) Step2->MultipleSpots Yes Solution1a Check Base Activity & Reaction Conditions LowYield1->Solution1a Solution1b Use Excess Imidazole & Slow Addition of Benzyl Halide Precipitate->Solution1b Solution2a Optimize Brominating Agent Stoichiometry & Temperature LowYield2->Solution2a Solution2b Use Stoichiometric NBS & Monitor by TLC MultipleSpots->Solution2b Purification Purify by Column Chromatography Solution1a->Purification Solution1b->Purification Solution2a->Purification Solution2b->Purification

Caption: Troubleshooting workflow for the synthesis.

Technical Support Center: Catalyst Selection for Functionalizing 1-benzyl-5-bromo-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 1-benzyl-5-bromo-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for catalyst selection in common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction of this compound is showing low to no yield. What are the primary factors to investigate?

A1: Low yields in Suzuki-Miyaura couplings with this substrate can often be attributed to several factors:

  • Catalyst System: The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be optimal for nitrogen-containing heterocycles like imidazoles, which can act as ligands and inhibit the catalyst. Consider using more robust catalyst systems, such as those with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.

  • Base Selection: The base is crucial for the transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. The solubility and strength of the base are important; for instance, K₃PO₄ may require the presence of water to be effective.

  • Solvent and Degassing: Solvents must be thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst. Common solvents include toluene, dioxane, and THF, often with water as a co-solvent to aid in dissolving the base.

  • Substrate Quality: Impurities in either the this compound or the boronic acid/ester can poison the catalyst. Ensure high purity of starting materials. Protodeboronation of the boronic acid can also be a significant side reaction.

Q2: I am observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can I minimize this side reaction?

A2: Homocoupling is often promoted by the presence of oxygen or Pd(II) species. To minimize this:

  • Thorough Degassing: Ensure your reaction mixture is rigorously degassed before heating. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.

  • Use of Pd(0) Pre-catalysts: Starting with a Pd(0) source or using pre-catalysts that readily generate the active Pd(0) species can be beneficial.

  • Controlled Addition of Reagents: In some cases, slow addition of the boronic acid can help to maintain a low concentration and reduce the rate of homocoupling.

Q3: My Heck reaction is not proceeding, or the conversion is very low. What should I check?

A3: For sluggish Heck reactions with this compound, consider the following:

  • Catalyst and Ligand: Phosphine ligands can dissociate or degrade at the higher temperatures often required for Heck reactions. Consider using more stable, electron-donating ligands or palladacycle catalysts.

  • Base: The choice of base is critical. Organic bases like triethylamine (Et₃N) or inorganic bases such as K₂CO₃ or NaOAc are commonly used. The base strength can influence the reaction rate and selectivity.

  • Alkene Partner: Electron-deficient alkenes, such as acrylates and styrenes, are generally more reactive in the Heck reaction.

Q4: In my Sonogashira coupling, I am observing significant homocoupling of the terminal alkyne (Glaser coupling). How can this be suppressed?

A4: Glaser coupling is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst. To mitigate this:

  • Copper-Free Conditions: Consider running the reaction under copper-free conditions. This often requires the use of specific ligands and may necessitate higher reaction temperatures.

  • Amine Base: The choice and purity of the amine base are important. Bases like triethylamine or diisopropylethylamine are commonly used and should be freshly distilled.

  • Inert Atmosphere: Strict exclusion of oxygen is crucial to prevent oxidative homocoupling.

Q5: What are the key considerations for a successful Buchwald-Hartwig amination with this compound?

A5: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. For this substrate, pay attention to:

  • Ligand Selection: Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and the reductive elimination steps and for preventing β-hydride elimination. Ligands like XPhos, RuPhos, or Josiphos-type ligands have proven effective for challenging substrates.

  • Base: Strong, non-nucleophilic bases such as NaOtBu, KOtBu, or LiHMDS are typically required. The choice of base can be critical and may need to be optimized for your specific amine coupling partner.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are commonly used.

Q6: Are there alternative methods for C-S bond formation on this compound besides palladium catalysis?

A6: Yes, copper-catalyzed C-S coupling reactions (Ullmann condensation) are a viable alternative. These reactions typically involve reacting the aryl bromide with a thiol in the presence of a copper(I) salt (e.g., CuI) and a ligand, such as 1,10-phenanthroline. These conditions can sometimes be milder and more cost-effective than palladium-catalyzed methods.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Problem Potential Cause(s) Troubleshooting Steps
Low or No Conversion Inactive catalyst, poor choice of ligand or base, presence of oxygen, impure reagents.1. Use a fresh, active palladium pre-catalyst. 2. Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos). 3. Screen different bases (K₂CO₃, Cs₂CO₃, K₃PO₄). 4. Ensure thorough degassing of solvents and reaction vessel. 5. Purify starting materials.
Protodebromination Presence of a hydrogen source, catalyst-mediated side reaction.1. Use anhydrous solvents. 2. Screen different ligands and bases. 3. Lower the reaction temperature if possible.
Homocoupling of Boronic Acid Presence of oxygen, high concentration of Pd(II).1. Rigorously degas the reaction mixture. 2. Use a Pd(0) source or a pre-catalyst that rapidly generates Pd(0). 3. Consider slow addition of the boronic acid.
Heck Coupling
Problem Potential Cause(s) Troubleshooting Steps
Low Conversion Catalyst deactivation, poor ligand stability, incorrect base.1. Use a more robust catalyst system (e.g., palladacycles). 2. Screen different phosphine ligands or consider phosphine-free conditions. 3. Optimize the base (e.g., Et₃N, K₂CO₃, NaOAc).
Isomerization of Alkene Product Reversible β-hydride elimination and re-insertion.1. Add a silver salt (e.g., Ag₂CO₃) to promote reductive elimination. 2. Modify the ligand to favor reductive elimination.
Formation of Reduced Arene Reductive dehalogenation side reaction.1. Ensure the absence of hydride sources. 2. Optimize the base and solvent system.
Sonogashira Coupling
Problem Potential Cause(s) Troubleshooting Steps
Low Yield Inactive catalyst, poor choice of base or solvent.1. Ensure the use of an active Pd catalyst and Cu(I) co-catalyst (if applicable). 2. Use a freshly distilled amine base (e.g., Et₃N, DIPEA). 3. Screen different solvents (e.g., THF, DMF, toluene).
Glaser Coupling (Alkyne Homocoupling) Presence of oxygen, high concentration of Cu(I).1. Maintain a strict inert atmosphere. 2. Consider copper-free conditions with appropriate ligands. 3. Use a slight excess of the alkyne.
Decomposition of Terminal Alkyne Instability under reaction conditions.1. Use milder reaction conditions (lower temperature if possible). 2. Protect sensitive functional groups on the alkyne.
Buchwald-Hartwig Amination
Problem Potential Cause(s) Troubleshooting Steps
No Reaction Inappropriate ligand or base for the specific amine, catalyst inhibition.1. Screen a panel of bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands). 2. Test different strong bases (NaOtBu, KOtBu, LiHMDS). 3. Ensure the amine is of high purity.
Low Yield Incomplete conversion, side reactions.1. Increase reaction time or temperature. 2. Increase catalyst loading. 3. Ensure anhydrous and anaerobic conditions.
Hydrodehalogenation of Aryl Bromide β-hydride elimination from the amido complex.1. Use a ligand that promotes reductive elimination over β-hydride elimination. 2. Optimize the base and solvent.

Experimental Protocols

The following are generalized protocols that should be optimized for the specific coupling partners.

General Procedure for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • In a separate vial, weigh the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and add it to the flask.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Heck Coupling
  • To a dry, sealable reaction tube, add this compound (1.0 equiv.), the alkene (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (e.g., P(o-tol)₃, 2-10 mol%).

  • Add the base (e.g., Et₃N, 1.5-2.0 equiv.) and the solvent (e.g., DMF or NMP).

  • Seal the tube and heat the reaction mixture to 100-140 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, filter off any solids, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography.

General Procedure for Sonogashira Coupling
  • To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous, degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, 2.0-3.0 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise.

  • Stir the reaction at room temperature or heat to 50-80 °C.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., a Buchwald G3 pre-catalyst, 1-3 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to a dry reaction vessel.

  • Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat the mixture to 80-110 °C.

  • Monitor the reaction by LC-MS.

  • After completion, cool to room temperature, dilute with an organic solvent, and wash with water.

  • Dry the organic layer, concentrate, and purify the product by chromatography.

General Procedure for Copper-Catalyzed C-S Coupling
  • To a reaction tube, add this compound (1.0 equiv.), the thiol (1.2-1.5 equiv.), CuI (5-10 mol%), and a ligand (e.g., 1,10-phenanthroline, 10-20 mol%).

  • Add a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.) and a solvent (e.g., DMF or toluene).

  • Seal the tube and heat to 100-120 °C.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A 1. Weigh Reactants (Imidazole, Coupling Partner, Base) B 2. Add Catalyst System (Pd Source, Ligand) A->B C 3. Add Degassed Solvent B->C D 4. Inert Atmosphere (Purge with Ar/N2) C->D E 5. Heat and Stir D->E F 6. Monitor Progress (TLC, LC-MS) E->F G 7. Quench and Extract F->G H 8. Dry and Concentrate G->H I 9. Purify (Chromatography) H->I

Caption: General experimental workflow for cross-coupling reactions.

Catalyst_Selection_Logic Start Desired Functionalization CC_Bond C-C Bond Formation Start->CC_Bond CN_Bond C-N Bond Formation Start->CN_Bond CS_Bond C-S Bond Formation Start->CS_Bond Suzuki Suzuki-Miyaura (Aryl/Vinyl) CC_Bond->Suzuki Heck Heck (Alkene) CC_Bond->Heck Sonogashira Sonogashira (Alkyne) CC_Bond->Sonogashira Buchwald Buchwald-Hartwig (Amine) CN_Bond->Buchwald Ullmann_S Ullmann (Thiol) CS_Bond->Ullmann_S

Caption: Catalyst selection logic based on desired bond formation.

Technical Support Center: Work-up Procedures for Reactions with 1-benzyl-5-bromo-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for the work-up of reactions involving 1-benzyl-5-bromo-1H-imidazole, a key intermediate in the synthesis of complex molecules and active pharmaceutical ingredients.[1]

Frequently Asked Questions (FAQs)

Q1: What is a standard aqueous work-up procedure following a reaction with this compound?

A1: A standard work-up typically involves quenching the reaction, followed by extraction and purification. After cooling the reaction to room temperature, it is often diluted with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) and washed with water or brine.[2][3] The organic layer is then separated, dried over an anhydrous salt such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.[3][4][5] The crude product is then typically purified by column chromatography on silica gel.[3]

Q2: My reaction mixture has formed an emulsion during the aqueous wash. How can I resolve this?

A2: Emulsions are a common issue when combining organic and aqueous solutions. To break an emulsion, you can try several techniques. Adding a saturated aqueous solution of sodium chloride (brine) can help by increasing the ionic strength of the aqueous layer, which often forces the separation of the two phases.[6][7] If that fails, you can try filtering the mixture through a pad of Celite or adding a small amount of the organic solvent used for extraction to decrease the concentration of emulsifying agents.[6]

Q3: I am performing a Suzuki-Miyaura coupling reaction. How do I remove residual boronic acid and palladium catalyst during the work-up?

A3: Boron compounds and residues can often be removed by washing the organic layer with an aqueous base, such as 1M NaOH or K₂CO₃, which converts the boronic acid into a water-soluble boronate salt. Another effective method involves washing the organic phase with an aqueous solution of 1M potassium fluoride (KF); this will precipitate the tin byproducts as insoluble solids which can be filtered off through celite.[6] To remove the palladium catalyst, the reaction mixture can be filtered through a pad of Celite before the aqueous work-up.[3] For persistent palladium contamination, treatment with a silica-bound scavenger or an additional column chromatography step may be necessary.

Q4: In my Buchwald-Hartwig amination, what is the best way to quench the strong base and work up the reaction?

A4: Buchwald-Hartwig aminations often use strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[8][9] The reaction should first be cooled to room temperature. It can then be carefully quenched by adding saturated aqueous ammonium chloride (NH₄Cl) solution or water.[2][6] Following the quench, the mixture is diluted with an appropriate organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine.[2] The organic layer is then dried, filtered, and concentrated. The choice of phosphine ligand is critical in these reactions, and some bulky ligands or their oxides can be challenging to remove, often requiring careful column chromatography.[8][10]

Q5: My product seems to be degrading during silica gel column chromatography. What are the alternatives?

A5: Imidazole-containing compounds can sometimes be sensitive to acidic silica gel. If you suspect product degradation, you can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, like triethylamine (~1-2% v/v), in the eluent.[6] Alternatively, you can use a different stationary phase, such as alumina (basic or neutral), or consider purification by recrystallization if the product is a solid. In some cases, the product may be unstable, and minimizing the time it is exposed to the purification process is crucial.[9]

Troubleshooting Guide

Problem 1: Low or No Product Yield After Work-up
Possible Cause Troubleshooting Steps & Solutions
Incomplete Reaction Before initiating the work-up, always check for reaction completion using an appropriate monitoring technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, it may require a longer reaction time or an increase in temperature.[11]
Product Loss During Extraction Your product might have some solubility in the aqueous layer. Perform multiple extractions (e.g., 3x with smaller volumes of organic solvent) to ensure complete removal from the aqueous phase.[2] You can also back-extract the combined aqueous layers with the organic solvent.
Precipitation of Product The product may precipitate out of solution during the work-up, especially if the solvent polarity changes or the temperature is lowered. If a solid appears, it could be your product. Filter the solid and analyze it separately.
Inefficient Quenching An incorrect quenching agent can lead to side reactions or degradation. For instance, quenching a reaction containing a strong base with a protic acid could potentially de-benzylate the imidazole if conditions are too harsh. Use mild quenching agents like saturated aqueous NH₄Cl or water.[6]
Problem 2: Persistent Impurities in the Final Product
Reagent/Byproduct Recommended Removal Strategy
Triphenylphosphine Oxide (TPPO) This common byproduct from Wittig or Mitsunobu reactions is notoriously difficult to remove. One strategy is to concentrate the crude mixture, suspend the residue in a non-polar solvent like pentane or hexane/ether, and filter. The less polar product can be eluted while the more polar TPPO remains on the filter or silica plug.[6]
Dimethylformamide (DMF) / Dimethyl Sulfoxide (DMSO) To remove these high-boiling point solvents, wash the organic layer multiple times with water and finally with brine. This should effectively partition the DMF or DMSO into the aqueous layer.[6]
Copper Salts If copper reagents were used, wash the organic layer with saturated aqueous NH₄Cl solution. This will form a dark blue copper-ammonia complex that is soluble in the aqueous phase.[6]
Unreacted Amine Starting Material For basic amine starting materials, wash the organic layer with a dilute acid solution (e.g., 1M HCl). The amine will be protonated and partition into the aqueous layer. This method is only suitable if the desired product is stable to acid.[6]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)[8]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[8]

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv)[8][12]

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene/water)[8]

Methodology:

  • In an oven-dried reaction vessel, combine this compound, the arylboronic acid, and the base.

  • Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.[11]

  • Add the degassed solvent system via syringe.

  • Add the palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture (typically to 80-100 °C) and stir vigorously.[8]

  • Monitor the reaction progress by TLC or LC-MS.

Detailed Work-up and Purification Protocol
  • Cooling & Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate.[3]

  • Filtration (Optional): If a significant amount of solid (e.g., palladium black) is present, filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.[3]

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water to remove the inorganic base. If boronic acid residues are a concern, wash with 1M Na₂CO₃ solution. Separate the organic layer.[2]

  • Brine Wash: Wash the organic layer with brine to remove residual water and aid in phase separation.[2]

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and rinse the drying agent with the organic solvent.[3][4]

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford the purified product.[3]

Visualizations

G Reaction Reaction Complete Cool Cool to RT Reaction->Cool Quench Quench Reaction (e.g., H₂O, sat. NH₄Cl) Cool->Quench Dilute Dilute with Organic Solvent Quench->Dilute Extract Aqueous Extraction (Wash with H₂O / Brine) Dilute->Extract Separate Separate Layers Extract->Separate Dry Dry Organic Layer (e.g., Na₂SO₄) Separate->Dry Organic Layer AqWaste Aqueous Waste Separate->AqWaste Aqueous Layer Filter Filter Dry->Filter Concentrate Concentrate (Rotary Evaporator) Filter->Concentrate Purify Purify Crude Product (Column Chromatography) Concentrate->Purify Product Pure Product Purify->Product

Caption: A standard experimental workflow for reaction work-up and purification.

G Start Problem: Low Yield After Work-up CheckTLC Was reaction complete before work-up? Start->CheckTLC OptimizeRxn Solution: Optimize reaction (time, temp, reagents) CheckTLC->OptimizeRxn No CheckSolubility Is product water soluble? CheckTLC->CheckSolubility Yes ReExtract Solution: Perform multiple extractions or back-extract aqueous layers CheckSolubility->ReExtract Yes CheckPrecipitate Did a solid precipitate during work-up? CheckSolubility->CheckPrecipitate No AnalyzeSolid Solution: Isolate and analyze solid; it may be the product CheckPrecipitate->AnalyzeSolid Yes CheckDegradation Is product unstable on silica? CheckPrecipitate->CheckDegradation No NeutralizeSilica Solution: Use neutralized silica, alumina, or recrystallize CheckDegradation->NeutralizeSilica Possibly End Further Investigation Needed CheckDegradation->End No

Caption: A troubleshooting decision tree for diagnosing low product yield.

References

Validation & Comparative

A Comparative Guide to 1-benzyl-5-bromo-1H-imidazole and Other Halogenated Imidazoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Among these, halogenated 1-benzyl-1H-imidazole derivatives have garnered significant interest for their potential as anticancer and antifungal agents. This guide provides a comparative analysis of 1-benzyl-5-bromo-1H-imidazole and its other halogenated analogs, offering insights into their performance based on available experimental data.

It is important to note that direct, head-to-head comparative studies of this compound against its chloro, iodo, and fluoro analogs under identical experimental conditions are limited in the publicly available scientific literature. Therefore, the data presented here is a collation from various studies and should be interpreted with this context in mind.

Comparative Analysis of Anticancer Activity

Halogenated imidazoles have demonstrated notable cytotoxic effects against various cancer cell lines. The nature and position of the halogen substituent on the imidazole ring can significantly influence their anticancer potency.

Data Summary: In Vitro Anticancer Activity of 1-benzyl-5-halo-1H-imidazole Derivatives

Compound/DerivativeHalogen at C5Cancer Cell LineIC50 (µM)Reference
This compound Derivative (7d) BromoMCF-7 (Breast)2.93 ± 0.47[1]
This compound Derivative (7c) BromoMCF-7 (Breast)7.17 ± 0.94[1]
N-benzyl-5-bromoindolin-2-one Derivative (7a) BromoMCF-7 (Breast)19.53 ± 1.05[1]
N-benzyl-5-bromoindolin-2-one Derivative (12d) BromoMCF-7 (Breast)13.92 ± 1.21[1]
Fluoro-substituted benzimidazole (ORT15) FluoroA549 (Lung), A498 (Kidney), HeLa (Cervical)0.354[2]
Fluoro-substituted benzimidazole (ORT15) FluoroA375 (Melanoma), HepG2 (Liver)0.177[2]
5-chloro-N-benzyl-1H-benzimidazole ChloroMCF-7 (Breast)7.01 ± 0.20[3]

Structure-Activity Relationship (SAR) Insights:

The available data suggests that the nature of the halogen at the C5 position plays a crucial role in the anticancer activity of 1-benzyl-1H-imidazole derivatives.

  • Bromine: The presence of a bromine atom at the C5 position, as seen in derivatives of this compound, has been shown to confer potent activity against breast cancer cell lines.[1]

  • Fluorine: Fluoro-substituted benzimidazoles have demonstrated significant antiproliferative activity against a range of cancer cell lines, with some derivatives showing high selectivity towards cancer cells over normal cells.[2]

  • Chlorine: Chloro-substitution at the C5 position of the benzimidazole ring has also been associated with potent antitumor activity, including the induction of cell cycle arrest.[3]

Generally, the introduction of a halogen atom can modulate the lipophilicity, electronic properties, and binding interactions of the imidazole scaffold with its biological targets.[4] The increased anticancer activity of halogenated chalcones containing an imidazole ring has been attributed to the presence of the halogen group.[4]

Comparative Analysis of Antifungal Activity

The imidazole core is a well-established pharmacophore in many commercial antifungal drugs.[5] Halogenation of the imidazole ring can further enhance the antifungal spectrum and potency.

Data Summary: In Vitro Antifungal Activity of Halogenated Imidazole Derivatives

Compound/Derivative ClassHalogenFungal StrainMIC (µg/mL)Reference
N-substituted 6-chloro-1H-benzimidazoleChloroCandida albicans1.95 - 3.9[6]
Dichloro and trichloro-derivatives of imidazoleChloroCandida albicans, Cryptococcus neoformansNotable Inhibition[4]
4,5-dichloro-1H-imidazole derivativeChloroVarious fungiSignificant loss of activity[4]
4-fluoro substituted imidazole derivative (B3)FluoroCandida albicans2-8 times lower than fluconazole[7]

Structure-Activity Relationship (SAR) Insights:

The antifungal activity of halogenated imidazoles is significantly influenced by the type and position of the halogen substituent.

  • Mechanism of Action: The primary mechanism of action for many antifungal imidazoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[3][8] This disruption of ergosterol synthesis alters membrane permeability, leading to fungal cell death.[3]

  • Halogen Influence: Studies on various halogenated imidazole derivatives indicate that the presence and nature of the halogen can impact their antifungal potency. For instance, a halogen scanning strategy in one study revealed that a 4-fluoro substitution on a phenyl ring of an imidazole derivative resulted in optimal antifungal activity.[7] Conversely, in another series of compounds, replacing chlorine with fluorine led to inactive derivatives, highlighting that the effect of a specific halogen is highly dependent on the overall molecular scaffold.[4] The substitution pattern is a key determinant of efficacy, as demonstrated by a 4,5-dichloro-1H-imidazole derivative which showed a significant loss of antifungal activity compared to other halogenated analogs.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of chemical compounds. Below are protocols for key experiments commonly used to assess the anticancer activity of halogenated imidazoles.

MTT Assay for Cell Viability

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding:

    • Harvest cancer cells in their exponential growth phase.

    • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (e.g., this compound and its analogs) in the culture medium at various concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and an untreated control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 150-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.

Protocol:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

    • Harvest the cells by trypsinization, and collect both adherent and floating cells.

    • Wash the cells with cold PBS.

  • Cell Fixation:

    • Centrifuge the cell suspension and discard the supernatant.

    • Resuspend the cell pellet in a small volume of cold PBS.

    • While vortexing gently, add ice-cold 70% ethanol dropwise to the cell suspension to a final concentration of approximately 70%.

    • Fix the cells overnight or for at least 2 hours at -20°C.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing a DNA-binding fluorescent dye such as Propidium Iodide (PI) (e.g., 50 µg/mL).

    • The staining solution should also contain RNase A (e.g., 100 µg/mL) to prevent the staining of RNA.

    • Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Visualizations

Diagrams are provided below to illustrate a typical experimental workflow for evaluating these compounds and a key signaling pathway they may target.

G cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_data Data Analysis start Start: Imidazole Precursors synthesis Chemical Synthesis of 1-benzyl-5-halo-1H-imidazoles start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization in_vitro In Vitro Assays characterization->in_vitro anticancer Anticancer Activity (MTT Assay, Cell Cycle Analysis) in_vitro->anticancer antifungal Antifungal Activity (MIC Determination) in_vitro->antifungal mechanism Mechanism of Action Studies (e.g., Kinase Inhibition) in_vitro->mechanism analysis Data Analysis & SAR anticancer->analysis antifungal->analysis mechanism->analysis ic50 IC50 / MIC Determination analysis->ic50 sar Structure-Activity Relationship Analysis analysis->sar end End: Identification of Potent Halogenated Imidazole sar->end Lead Compound Identification VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binding & Dimerization P_VEGFR2 Autophosphorylation of VEGFR2 PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K Ras Ras P_VEGFR2->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription mTOR->Transcription Proliferation Cell Proliferation Transcription->Proliferation Survival Cell Survival Transcription->Survival Migration Cell Migration Transcription->Migration Angiogenesis Angiogenesis Transcription->Angiogenesis Halogenated_Imidazole Halogenated Imidazole (e.g., this compound) Halogenated_Imidazole->P_VEGFR2 Inhibition

References

A Comparative Analysis of Synthetic Routes to 1-benzyl-5-bromo-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of medicinal chemistry and drug development, the synthesis of functionalized imidazole scaffolds is a cornerstone of discovering novel therapeutic agents. The compound 1-benzyl-5-bromo-1H-imidazole serves as a versatile intermediate, with the benzyl group providing steric and electronic influence and the bromo substituent offering a reactive handle for further molecular elaboration through cross-coupling reactions. This guide provides a comparative analysis of two primary synthetic strategies for obtaining this compound, offering detailed experimental protocols, quantitative data for comparison, and visualizations of the synthetic workflows.

Two logical and commonly employed synthetic routes to this compound are:

  • Route A: N-benzylation of 1H-imidazole followed by regioselective bromination.

  • Route B: Bromination of 1H-imidazole followed by N-benzylation of the resulting 5-bromo-1H-imidazole.

This analysis will delve into the experimental details of each route, comparing them based on key metrics such as yield, reaction conditions, and potential for side products.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data associated with the two synthetic routes, providing a clear comparison of their respective advantages and disadvantages.

ParameterRoute A: N-Benzylation then BrominationRoute B: Bromination then N-Benzylation
Starting Materials 1H-Imidazole, Benzyl bromide, N-Bromosuccinimide (NBS)1H-Imidazole, N-Bromosuccinimide (NBS), Benzyl bromide
Key Intermediates 1-Benzyl-1H-imidazole5-Bromo-1H-imidazole
Overall Yield Moderate to GoodModerate
Reaction Steps 22
Key Considerations Regioselectivity of brominationPotential for multiple benzylation products
Purification Column chromatography may be required to separate isomersColumn chromatography is typically necessary

Experimental Protocols

Route A: N-Benzylation of 1H-imidazole followed by Bromination

This route first protects the imidazole nitrogen with a benzyl group, followed by electrophilic bromination of the imidazole ring.

Step 1: Synthesis of 1-Benzyl-1H-imidazole

Two common methods for the N-benzylation of imidazole are presented below, one using a mild inorganic base and the other a stronger hydride base.

  • Method 1A: Using Potassium Carbonate [1]

    • Materials: 1H-Imidazole, Benzyl bromide, Anhydrous Potassium Carbonate (K₂CO₃), Acetonitrile (CH₃CN).

    • Procedure: To a solution of 1H-imidazole (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.2 eq). To this suspension, add benzyl bromide (1.05 eq) dropwise. Heat the reaction mixture to 60-80°C and stir for 8-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

    • Yield: Good to Excellent.

  • Method 1B: Using Sodium Hydride [1]

    • Materials: 1H-Imidazole, Benzyl bromide, Sodium Hydride (NaH), Anhydrous Tetrahydrofuran (THF).

    • Procedure: To a suspension of sodium hydride (1.1 eq) in anhydrous THF under an inert atmosphere, add a solution of 1H-imidazole (1.0 eq) in anhydrous THF dropwise at 0°C. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Cool the reaction mixture back to 0°C and add benzyl bromide (1.05 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Carefully quench the reaction with the dropwise addition of a saturated aqueous ammonium chloride solution at 0°C. Partition the mixture between water and an organic solvent like diethyl ether or ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography.

    • Yield: High to Excellent.

Step 2: Bromination of 1-Benzyl-1H-imidazole

The bromination of 1-benzyl-1H-imidazole is typically achieved using N-bromosuccinimide (NBS) to favor substitution on the imidazole ring rather than the benzyl group. The C5 position is generally the most susceptible to electrophilic attack in N-substituted imidazoles.

  • Procedure:

    • Materials: 1-Benzyl-1H-imidazole, N-Bromosuccinimide (NBS), Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂).

    • Procedure: To a solution of 1-benzyl-1H-imidazole (1.0 eq) in acetonitrile or dichloromethane at 0°C, add N-bromosuccinimide (1.0 eq) portion-wise. The reaction mixture is stirred at 0°C and allowed to warm to room temperature over several hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by washing with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to isolate the this compound isomer.

    • Yield: Moderate to Good (regioisomeric mixture may form).

Route B: Bromination of 1H-imidazole followed by N-Benzylation

This alternative route involves the initial bromination of the imidazole ring, followed by the introduction of the benzyl group.

Step 1: Synthesis of 5-Bromo-1H-imidazole

Direct bromination of imidazole can lead to a mixture of brominated products. However, specific conditions can favor the formation of the 5-bromo isomer.

  • Procedure:

    • Materials: 1H-Imidazole, N-Bromosuccinimide (NBS), Dichloromethane (CH₂Cl₂).

    • Procedure: To a solution of 1H-imidazole (1.0 eq) in dichloromethane, add N-bromosuccinimide (1.0 eq) at 0°C. The reaction is stirred at this temperature for a few hours and then allowed to warm to room temperature. The reaction mixture is then washed with water and the organic layer is dried and concentrated to give the crude product, which is often a mixture of brominated imidazoles. Purification by column chromatography or recrystallization is necessary to isolate 5-bromo-1H-imidazole.

    • Yield: Moderate.

Step 2: N-Benzylation of 5-Bromo-1H-imidazole

The final step involves the alkylation of 5-bromo-1H-imidazole with benzyl bromide.

  • Procedure:

    • Materials: 5-Bromo-1H-imidazole, Benzyl bromide, Potassium Carbonate (K₂CO₃), Acetonitrile (CH₃CN) or Dimethylformamide (DMF).

    • Procedure: To a solution of 5-bromo-1H-imidazole (1.0 eq) in acetonitrile or DMF, add potassium carbonate (1.2 eq) and benzyl bromide (1.05 eq). The mixture is heated at 60-80°C for several hours until the starting material is consumed (monitored by TLC). After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to afford this compound.

    • Yield: Moderate to Good.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the two synthetic routes.

Route_A_Workflow cluster_step1 Step 1: N-Benzylation cluster_step2 Step 2: Bromination start1 1H-Imidazole + Benzyl Bromide + Base react1 Reaction in Solvent (e.g., Acetonitrile or THF) start1->react1 workup1 Work-up and Purification react1->workup1 product1 1-Benzyl-1H-imidazole workup1->product1 start2 1-Benzyl-1H-imidazole + NBS product1->start2 react2 Reaction in Solvent (e.g., Acetonitrile) start2->react2 workup2 Work-up and Purification react2->workup2 product2 This compound workup2->product2

Caption: Workflow for Route A: N-Benzylation followed by Bromination.

Route_B_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: N-Benzylation start1 1H-Imidazole + NBS react1 Reaction in Solvent (e.g., Dichloromethane) start1->react1 workup1 Work-up and Purification react1->workup1 product1 5-Bromo-1H-imidazole workup1->product1 start2 5-Bromo-1H-imidazole + Benzyl Bromide + Base product1->start2 react2 Reaction in Solvent (e.g., Acetonitrile) start2->react2 workup2 Work-up and Purification react2->workup2 product2 This compound workup2->product2

Caption: Workflow for Route B: Bromination followed by N-Benzylation.

Comparative Analysis

Route A: N-Benzylation followed by Bromination

This approach benefits from a generally high-yielding first step. The N-benzylation of imidazole is a well-established and efficient reaction. The main challenge in this route lies in the regioselectivity of the subsequent bromination step. While the C5 position is electronically favored for electrophilic substitution in 1-substituted imidazoles, the formation of other isomers (e.g., 4-bromo or 2-bromo) is possible, necessitating careful purification by column chromatography. The use of NBS is crucial to avoid benzylic bromination on the benzyl group.

Route B: Bromination followed by N-Benzylation

The initial bromination of imidazole can be less selective, potentially leading to a mixture of mono- and poly-brominated products, which requires careful control of reaction conditions and thorough purification to isolate the desired 5-bromo-1H-imidazole. The subsequent N-benzylation of 5-bromo-1H-imidazole is generally straightforward. However, the presence of the electron-withdrawing bromine atom can slightly decrease the nucleophilicity of the imidazole nitrogen, potentially requiring slightly harsher conditions or longer reaction times compared to the benzylation of unsubstituted imidazole. A key advantage of this route is that the position of the bromine atom is fixed before the introduction of the benzyl group, thus avoiding the issue of regioselectivity in the final product.

Conclusion

Both Route A and Route B are viable synthetic pathways for the preparation of this compound. The choice between the two routes will depend on the specific experimental capabilities and priorities of the researcher.

  • Route A is often preferred if a high yield of the intermediate 1-benzyl-1H-imidazole is desired and if purification methods are available to efficiently separate the resulting bromo-isomers.

  • Route B may be more advantageous if controlling the regioselectivity of the bromination step is a primary concern, despite the potential for a lower yield in the initial bromination of imidazole.

For drug development professionals, the scalability and purification efficiency of the chosen route will be critical considerations. Both methods provide access to the valuable this compound intermediate, a key building block for the synthesis of a wide range of biologically active molecules.

References

Validating the Structure of 1-benzyl-5-bromo-1H-imidazole: A Comparative Guide to Spectroscopic and Crystallographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal structural confirmation of novel chemical entities is a cornerstone of chemical research and drug development. For a molecule such as 1-benzyl-5-bromo-1H-imidazole, a substituted heterocyclic compound with potential applications in medicinal chemistry, precise structural validation is paramount. This guide provides a comparative overview of the primary analytical methods used for this purpose: single-crystal X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each technique offers unique insights, and their combined application provides a comprehensive and unambiguous structural determination.

Data Presentation: A Comparative Analysis

The following table summarizes the hypothetical, yet expected, quantitative data from the analysis of this compound by four key analytical methods.

Analytical Technique Parameter Expected Value/Observation Information Obtained
X-ray Crystallography Crystal SystemMonoclinicThree-dimensional arrangement of atoms in the solid state.
Space GroupP2₁/cSymmetry of the unit cell.
Unit Cell Dimensionsa ≈ 6.2 Å, b ≈ 8.2 Å, c ≈ 21.0 Å, β ≈ 98°Size and shape of the repeating unit in the crystal lattice.
Key Bond LengthsC-Br ≈ 1.85 Å, N-C(benzyl) ≈ 1.47 ÅPrecise distances between atoms, confirming connectivity.
Dihedral AngleImidazole ring and benzyl ring are nearly perpendicular.Torsional angles and overall molecular conformation.
¹H NMR Spectroscopy Chemical Shift (δ)~7.5 ppm (s, 1H, H2), ~7.3 ppm (m, 5H, Ar-H), ~7.1 ppm (s, 1H, H4), ~5.3 ppm (s, 2H, CH₂)Electronic environment of each proton, providing information on the molecular structure and connectivity.
Multiplicitys = singlet, m = multipletNumber of neighboring protons, which helps to establish connectivity.
IntegrationRelative ratios of 1:5:1:2Relative number of protons of each type.
Mass Spectrometry (EI) Molecular Ion Peak [M]⁺m/z 236/238 (approx. 1:1 ratio)Molecular weight and confirmation of the presence of one bromine atom.
Major Fragment Ionsm/z 157, 91Fragmentation pattern provides clues about the molecular structure, such as the loss of bromine and the presence of a benzyl group.
FTIR Spectroscopy Absorption Bands (cm⁻¹)~3100-3000 (C-H aromatic), ~1600, ~1495, ~1450 (C=C, C=N aromatic), ~700-600 (C-Br)Presence of specific functional groups and bond types.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Single-Crystal X-ray Crystallography
  • Crystal Growth: Single crystals of this compound are grown by slow evaporation of a saturated solution of the compound in a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexane.

  • Crystal Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal. The crystal is rotated, and the diffraction patterns are collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

¹H NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: The NMR tube is placed in the spectrometer. The ¹H NMR spectrum is acquired on a 400 or 500 MHz spectrometer.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. The chemical shifts are referenced to TMS. The signals are integrated to determine the relative number of protons.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography for volatile compounds.

  • Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecules to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the ATR crystal.

  • Data Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is recorded. The sample is then placed in the infrared beam path of the FTIR spectrometer.

  • Spectral Analysis: The sample spectrum is recorded and ratioed against the background spectrum to produce the final infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Visualization of the Structural Validation Workflow

The following diagram illustrates the logical workflow for the comprehensive structural validation of this compound, highlighting the complementary nature of the different analytical techniques.

Structural Validation Workflow for this compound Synthesis Synthesis of This compound Purification Purification Synthesis->Purification FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS NMR NMR Spectroscopy Purification->NMR Xray X-ray Crystallography Purification->Xray FunctionalGroups Presence of Functional Groups (Aromatic, C-Br) FTIR->FunctionalGroups MolecularWeight Molecular Weight & Elemental Composition (Br) MS->MolecularWeight Connectivity Proton Environment & Connectivity (2D Structure) NMR->Connectivity AbsoluteStructure Absolute 3D Structure & Conformation Xray->AbsoluteStructure FinalStructure Validated Structure FunctionalGroups->FinalStructure MolecularWeight->FinalStructure Connectivity->FinalStructure AbsoluteStructure->FinalStructure

Caption: Workflow for structural validation.

A Spectroscopic Comparison of 1-benzyl-5-bromo-1H-imidazole and its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Spectroscopic Guide for Researchers in Drug Development

This guide provides a detailed spectroscopic comparison of the pivotal pharmaceutical intermediate, 1-benzyl-5-bromo-1H-imidazole, and its fundamental precursors: imidazole, 4,5-dibromo-1H-imidazole, and benzyl bromide. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by presenting a clear, data-driven comparison of these compounds, supported by established experimental protocols.

Introduction

This compound is a key building block in the synthesis of a variety of pharmacologically active molecules. A thorough understanding of its spectroscopic characteristics, in comparison to its precursors, is essential for reaction monitoring, quality control, and structural elucidation. This guide offers a side-by-side analysis of their ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data.

Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process starting from imidazole. The imidazole ring is first brominated to yield 4,5-dibromo-1H-imidazole, which is then selectively N-benzylated using benzyl bromide in the presence of a base.

Imidazole Imidazole Br2_NBS Br₂ or NBS Imidazole->Br2_NBS Dibromoimidazole 4,5-dibromo-1H-imidazole Br2_NBS->Dibromoimidazole Bromination Base Base (e.g., NaH) Dibromoimidazole->Base BenzylBromide Benzyl Bromide BenzylBromide->Base Target This compound Base->Target N-benzylation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Precursors Precursors Synthesis Chemical Synthesis Precursors->Synthesis Purification Purification Synthesis->Purification FTIR FTIR Spectroscopy Purification->FTIR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS FuncGroups Identify Functional Groups FTIR->FuncGroups Connectivity Determine Connectivity & Chemical Environment NMR->Connectivity MolWeight Determine Molecular Weight & Fragmentation MS->MolWeight Structure Confirm Structure of This compound FuncGroups->Structure Connectivity->Structure MolWeight->Structure

Benchmarking the Reactivity of 1-Benzyl-5-bromo-1H-imidazole: A Comparative Guide to Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. 1-Benzyl-5-bromo-1H-imidazole is a versatile building block, yet specific data on its performance in common cross-coupling reactions is not extensively documented. This guide provides a comparative benchmark of its predicted reactivity in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. The analysis is based on experimental data from structurally analogous N-substituted 5-bromo-heterocycles, offering a predictive framework for researchers to design and optimize synthetic routes.

Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. Based on studies of N-alkyl-5-bromoindazoles, which are structurally similar to this compound, high yields are anticipated. The N-benzyl group is not expected to sterically or electronically impede the catalytic cycle.

Table 1: Comparative Data for Suzuki-Miyaura Coupling of Analogous 5-Bromo-N-Alkyl-Heterocycles

EntryCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃Dimethoxyethane80285
22-Thiopheneboronic acidPd(dppf)Cl₂ (5)K₂CO₃Dimethoxyethane80290
34-Methoxyphenylboronic acidPd(PPh₃)₄ (4)Cs₂CO₃Dioxane/H₂O901292
43-Pyridinylboronic acidCataCXium A Pd G3 (5)Cs₂CO₃2-MeTHF/H₂O701691
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • Dimethoxyethane (DME) and degassed water

Procedure:

  • In an oven-dried Schlenk flask, combine this compound (1.0 equiv), the boronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed DME and water (typically in a 4:1 to 5:1 ratio).

  • Heat the mixture to 80°C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling, dilute with ethyl acetate, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography to obtain the 1-benzyl-5-aryl-1H-imidazole product.

Reactivity in Heck-Mizoroki Reaction

The Heck reaction offers a direct method for the olefination of aryl halides. For this compound, successful coupling is predicted, with reaction conditions influencing the yield and isomeric purity of the product.

Table 2: Comparative Data for Heck Reaction of Analogous Bromo-Heterocycles

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NAcetonitrile1001285
2n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMF1202478
3Methyl acrylatePd(OAc)₂ (5)-Et₃NDMF100882
Experimental Protocol: Heck Reaction

Materials:

  • This compound

  • Alkene (e.g., styrene, methyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a Schlenk tube, add this compound (1.0 equiv), Pd(OAc)₂ (2-5 mol%), and the phosphine ligand (if required).

  • Seal the tube, and evacuate and backfill with an inert gas.

  • Add the anhydrous solvent, the alkene (1.5 equiv), and the base (2.0 equiv) via syringe.

  • Heat the reaction to 100-120°C and stir until completion.

  • After cooling, perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Dry and concentrate the organic phase, followed by purification by column chromatography.

Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly effective method for C-N bond formation. The electronic nature of the imidazole ring suggests that this compound should be a competent substrate, with the choice of ligand being crucial for successful coupling with a broad range of amines.

Table 3: Comparative Data for Buchwald-Hartwig Amination of Analogous Bromo-Heterocycles

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1001693
2AnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃Dioxane1101888
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄t-BuOH1001295
4PiperidinePd(OAc)₂ (2)BrettPhos (4)LiHMDSTHF651291
Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, the phosphine ligand, and the base.

  • Add this compound (1.0 equiv) and the anhydrous solvent.

  • Add the amine (1.2 equiv) and seal the tube.

  • Heat the reaction mixture to 100-110°C with vigorous stirring for the required duration.

  • After cooling, quench the reaction and perform a standard aqueous work-up.

  • Extract the product, dry the organic layer, and concentrate.

  • Purify the crude material by column chromatography to isolate the 1-benzyl-5-amino-1H-imidazole product.

Visualized Reaction Pathways and Workflow

Suzuki_Coupling_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Bn-Im-Pd(II)-Br(L)₂ Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Bn-Im-Pd(II)-Ar'(L)₂ Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Bn-Im-Ar' Reductive_Elimination->Ar-Ar' Ar-X 1-Benzyl-5-bromo- 1H-imidazole Ar-X->Oxidative_Addition Ar'-B(OR)2 Arylboronic acid Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Combine_Reactants Combine Reactants: - this compound - Coupling Partner - Base Add_Catalyst Add Catalyst System: - Palladium Source - Ligand Combine_Reactants->Add_Catalyst Add_Solvent Add Solvent Add_Catalyst->Add_Solvent Degas Degas Mixture (e.g., N₂ bubbling) Add_Solvent->Degas Heat Heat to Reaction Temp. Degas->Heat Workup Aqueous Work-up Heat->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

A Comparative Analysis of 1-Benzyl-5-Bromo-1H-Imidazole Derivatives: In Vitro Efficacy vs. In Vivo Response

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of 1-benzyl-5-bromo-1H-imidazole derivatives reveals a promising class of compounds with significant biological activity. This guide synthesizes available data from both laboratory-based (in vitro) and whole-organism (in vivo) studies to provide a comprehensive comparison for researchers, scientists, and drug development professionals. The findings highlight the importance of both study types in evaluating the therapeutic potential of these compounds, from initial cellular effects to broader physiological responses.

Derivatives of the 1-benzyl-1H-imidazole scaffold have been a focus of medicinal chemistry due to their wide range of pharmacological activities, including anticancer and anti-inflammatory properties.[1][2][3] The introduction of a bromo group at the 5-position of the imidazole ring can significantly influence the compound's biological activity. This comparative guide delves into the experimental data that contrasts the performance of these derivatives in controlled cellular environments with their effects in living organisms.

In Vitro vs. In Vivo Anticancer Activity: A Quantitative Look

In vitro studies are crucial for the initial screening of anticancer compounds, providing data on their direct effects on cancer cells. A common metric is the half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit 50% of cell growth. For instance, various derivatives of the closely related 1-benzyl-5-bromoindolin-2-one scaffold have demonstrated potent anticancer activity against human breast cancer (MCF-7) and lung cancer (A-549) cell lines.[4]

While direct comparative in vivo data for the exact this compound derivatives is limited in the reviewed literature, the broader class of imidazole derivatives has been investigated in animal models. These studies are essential for understanding a compound's pharmacokinetics, pharmacodynamics, and overall efficacy and toxicity in a complex biological system. For example, some benzimidazole derivatives have shown significant analgesic and anti-inflammatory activities in mice and rats.[5]

Below is a summary of representative in vitro data for related compounds.

Compound IDCancer Cell LineIn Vitro IC50 (µM)Reference
7c (N-benzyl-5-bromoindolin-2-one derivative)MCF-7 (Breast Cancer)7.17 ± 0.94[4]
7d (N-benzyl-5-bromoindolin-2-one derivative)MCF-7 (Breast Cancer)2.93 ± 0.47[4]
12d (N-benzyl-5-bromoindolin-2-one derivative)MCF-7 (Breast Cancer)13.92 ± 1.21[4]
Compound 5b (5-hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivative)HCC1937 (Breast Cancer)2.6[6]

Signaling Pathways and Experimental Workflows

The anticancer effects of these imidazole derivatives are often attributed to their ability to interfere with specific cellular signaling pathways. A plausible mechanism for some benzimidazole derivatives is the induction of apoptosis (programmed cell death) through the intrinsic mitochondrial pathway.[1] The experimental workflow for evaluating these compounds typically begins with in vitro cytotoxicity assays, followed by more detailed mechanistic studies and, eventually, in vivo testing in animal models.

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies synthesis Compound Synthesis (this compound derivatives) cytotoxicity Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) synthesis->cytotoxicity mechanistic Mechanistic Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) cytotoxicity->mechanistic enzyme Enzyme Inhibition Assays (e.g., Kinase Inhibition) cytotoxicity->enzyme animal_model Animal Model Studies (e.g., Xenograft Models) mechanistic->animal_model efficacy Efficacy Evaluation (e.g., Tumor Growth Inhibition) animal_model->efficacy toxicity Toxicity Assessment animal_model->toxicity apoptosis_pathway compound Imidazole Derivative cell Cancer Cell compound->cell bax Bax compound->bax activates bcl2 Bcl-2 compound->bcl2 inhibits mitochondria Mitochondria cell->mitochondria cytochrome_c Cytochrome c mitochondria->cytochrome_c release bax->mitochondria promotes bcl2->mitochondria inhibits caspase9 Caspase-9 cytochrome_c->caspase9 activates caspase3 Caspase-3 caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

References

Structure-activity relationship (SAR) of 1-benzyl-5-bromo-1H-imidazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship of 1-benzyl-5-bromo-1H-imidazole Compounds

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a compound class is pivotal for designing more potent and selective therapeutic agents. This guide provides a comparative analysis of this compound derivatives, focusing on their biological activities and the influence of structural modifications. The information is compiled from recent studies, with a focus on quantitative data and experimental methodologies.

Introduction to this compound Scaffold

The this compound core is a privileged scaffold in medicinal chemistry. The imidazole ring is a key component of many biologically active molecules, and its derivatives have shown a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities[1][2]. The N-benzyl group provides a lipophilic handle that can be crucial for interactions with biological targets, while the bromo substituent at the 5-position can influence the electronic properties and binding affinity of the molecule.

Comparative Biological Activity

Recent research has highlighted the potential of this compound derivatives as potent inhibitors of enzymes such as aldosterone synthase (CYP11B2) and as anticancer agents. The following sections present a comparative analysis of their activity in these contexts.

Aldosterone Synthase (CYP11B2) Inhibition

A study focused on the development of selective CYP11B2 inhibitors identified 1-benzyl-1H-imidazoles as a promising class of compounds. The introduction of a bromo substituent at the 5-position of the imidazole ring was found to be favorable for potency.

Table 1: In Vitro Inhibitory Potency of 5-Substituted 1-benzyl-1H-imidazoles against CYP11B1 and CYP11B2

Compound ID5-SubstituentCYP11B1 IC50 (nM)CYP11B2 IC50 (nM)Selectivity (CYP11B1/CYP11B2)
3d Cl>1000140>7.1
3e Br112.44.6
4d Cl>1000110>9.1
4e Br121.77.1
6b CO2Et2.91.32.2
6c CN281.028

Data extracted from a study on selective inhibitors of aldosterone synthase.[3]

From the data, it is evident that the bromo-substituted compounds (3e and 4e ) exhibit significantly higher potency for both CYP11B1 and CYP11B2 compared to their chloro-substituted counterparts (3d and 4d ).[3] Notably, the bromide substituent also confers good potency for CYP11B1.[3] The nitrile substituent in compound 6c also shows high potency for CYP11B2.[3]

Anticancer Activity

While specific studies focusing solely on this compound for anticancer activity are limited, research on related structures, such as 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, provides valuable insights into the potential of the N-benzyl-5-bromo moiety in cancer therapy. These compounds were evaluated for their anti-proliferative effects against human tumor cell lines.

Table 2: In Vitro Anticancer Activity of 1-benzyl-5-bromoindolin-2-one Derivatives

Compound IDR (Substituent on Thiazole Ring)MCF-7 IC50 (µM)A-549 IC50 (µM)
7a H19.53 ± 1.05> 50
7c 4-F-Ph7.17 ± 0.9421.45 ± 1.88
7d 4-Cl-Ph2.93 ± 0.4711.89 ± 1.12
12d 4-Cl-Ph13.92 ± 1.2133.76 ± 2.15
Doxorubicin -4.30 ± 0.846.21 ± 0.93

Data from a study on novel anticancer agents.[4]

The results indicate that the nature of the substituent on the appended thiazole ring significantly influences the anticancer activity.[4] Specifically, the presence of a p-chlorophenyl group on the thiazole ring (compound 7d ) led to the most potent activity against the MCF-7 breast cancer cell line, even surpassing the reference drug doxorubicin.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols from the cited literature.

In Vitro CYP11B1 and CYP11B2 Inhibition Assay

The inhibitory potency of the compounds was determined using a continuous spectrophotometric assay with recombinant human CYP11B1 and CYP11B2 enzymes.

  • Enzyme Preparation : Recombinant human CYP11B1 and CYP11B2 were expressed in E. coli and purified.

  • Assay Buffer : The assay was performed in a potassium phosphate buffer (pH 7.4) containing MgCl2 and the substrate, 11-deoxycorticosterone.

  • Reaction Initiation : The reaction was initiated by the addition of a NADPH-regenerating system.

  • Detection : The decrease in absorbance at 340 nm due to NADPH consumption was monitored continuously using a spectrophotometer.

  • IC50 Determination : The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vitro Anti-proliferative Activity Assay (MTT Assay)

The cytotoxic effect of the compounds on cancer cell lines was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture : Human cancer cell lines (e.g., MCF-7 and A-549) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment : Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).

  • MTT Addition : After incubation, MTT solution was added to each well, and the plates were incubated for an additional 4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization : The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement : The absorbance at a specific wavelength (e.g., 570 nm) was measured using a microplate reader.

  • IC50 Calculation : The IC50 values, representing the concentration of the compound that causes 50% inhibition of cell growth, were determined from the dose-response curves.[4]

Visualizing Structure-Activity Relationships and Workflows

Diagrams are powerful tools for illustrating complex relationships and processes in drug discovery.

SAR_Flowchart cluster_0 Lead Identification & Optimization Compound Library Compound Library Biological Screening Biological Screening Compound Library->Biological Screening Assay Hit Compounds Hit Compounds Biological Screening->Hit Compounds Identify Actives SAR Analysis SAR Analysis Hit Compounds->SAR Analysis Analyze Data Lead Optimization Lead Optimization SAR Analysis->Lead Optimization Design New Analogs Lead Optimization->Compound Library Synthesize Preclinical Candidate Preclinical Candidate Lead Optimization->Preclinical Candidate Select Candidate

Caption: A generalized workflow for structure-activity relationship (SAR) studies in drug discovery.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation start Starting Materials reaction N-benzylation & Bromination start->reaction purification Purification & Characterization reaction->purification final_compound This compound Derivatives purification->final_compound invitro In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) final_compound->invitro Test Compounds data_analysis Data Analysis (IC50/EC50 Determination) invitro->data_analysis sar Structure-Activity Relationship Analysis data_analysis->sar

Caption: Experimental workflow from synthesis to SAR analysis of this compound derivatives.

Conclusion

The this compound scaffold represents a versatile starting point for the development of potent and selective modulators of various biological targets. The available data indicates that the bromo substituent at the 5-position is generally favorable for activity, particularly in the context of CYP11B2 inhibition. Further exploration of substitutions on both the benzyl and imidazole rings is warranted to delineate a more comprehensive SAR and to optimize the therapeutic potential of this promising class of compounds. The experimental protocols and workflows provided herein offer a framework for researchers to build upon in their drug discovery efforts.

References

A Comparative Guide to the Analytical Cross-Validation of 1-benzyl-5-bromo-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analytical comparison of 1-benzyl-5-bromo-1H-imidazole against structurally related compounds. Due to the limited availability of public experimental data for this compound, this document leverages analytical data from two key alternatives: the parent compound, 1-benzyl-1H-imidazole, and a similarly substituted compound, 5-bromo-1-methyl-1H-imidazole. This comparative approach allows for a robust cross-validation framework for researchers synthesizing or working with the target compound.

The following sections present a summary of key analytical data in tabular format, detailed experimental protocols for the cited analytical techniques, and a workflow diagram for the comprehensive analytical validation of a newly synthesized compound.

Data Presentation: A Comparative Analysis

The analytical data for this compound is primarily based on computed values, while experimental data is provided for the comparator compounds to serve as a benchmark.

Table 1: General and Mass Spectrometry Data

PropertyThis compound (Target)1-benzyl-1H-imidazole (Alternative 1)5-bromo-1-methyl-1H-imidazole (Alternative 2)
Molecular Formula C₁₀H₉BrN₂C₁₀H₁₀N₂C₄H₅BrN₂
Molecular Weight 237.10 g/mol [1]158.20 g/mol [2]161.00 g/mol [3]
Exact Mass 235.99491 Da[1]158.08440 Da159.96361 Da
Key MS Fragments (m/z) Predicted: 238, 236 (M+), 157, 91158 (M+), 91 (base peak)162, 160 (M+), 81

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

ParameterThis compound (Predicted)1-benzyl-1H-imidazole (Experimental)5-bromo-1-methyl-1H-imidazole (Experimental)
¹H NMR (CDCl₃, δ ppm) Imidazole-H: ~7.5-7.0, Benzyl-CH₂: ~5.2, Phenyl-H: ~7.3Imidazole H-2: ~7.53, Imidazole H-4/5: ~7.14, 6.89, Benzyl-CH₂: ~5.10, Phenyl-H: ~7.33-7.24[4]Imidazole H-2: ~7.5, Imidazole H-4: ~7.0, Methyl-H: ~3.6
¹³C NMR (CDCl₃, δ ppm) Imidazole C-5: ~110-120 (C-Br), Other Imidazole-C: ~120-140, Benzyl-CH₂: ~50, Phenyl-C: ~127-135Imidazole C-2: 137.4, Imidazole C-4: 129.1, Imidazole C-5: 119.5, Benzyl-CH₂: 50.5, Phenyl-C: 136.2, 128.9, 128.0, 127.2Imidazole C-5: ~108 (C-Br), Other Imidazole-C: ~125-140, Methyl-C: ~34

Table 3: Infrared (IR) Spectroscopy Data

Vibrational ModeThis compound (Predicted)1-benzyl-1H-imidazole (Experimental)5-bromo-1-methyl-1H-imidazole (Predicted)
Aromatic C-H Stretch 3100-3000 cm⁻¹~3113 cm⁻¹[5]3100-3000 cm⁻¹
Aliphatic C-H Stretch 3000-2850 cm⁻¹2950-2850 cm⁻¹3000-2850 cm⁻¹
C=N/C=C Stretch (Imidazole) 1600-1450 cm⁻¹~1604 cm⁻¹[5]1600-1450 cm⁻¹
C=C Stretch (Phenyl) 1600-1450 cm⁻¹~1496 cm⁻¹Not Applicable
C-Br Stretch 700-500 cm⁻¹Not Applicable700-500 cm⁻¹

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below. These protocols are representative and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the chemical structure and purity of the compound by analyzing the magnetic properties of its atomic nuclei.

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer (e.g., Bruker Avance series).

  • Procedure for ¹H and ¹³C NMR:

    • Sample Preparation: Dissolve 5-10 mg of the imidazole derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

    • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

    • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

    • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation pattern.

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system (GC-MS or LC-MS).

  • Procedure for GC-MS (for volatile compounds):

    • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or methanol.

    • Chromatographic Separation: Inject 1 µL of the solution into the GC. A typical column would be a 30 m x 0.25 mm capillary column with a 5% phenyl-methylpolysiloxane stationary phase. Use a temperature gradient (e.g., starting at 50°C and ramping to 250°C) to elute the compound.

    • Ionization and Mass Analysis: Use Electron Ionization (EI) at 70 eV. The resulting ions are then separated by a mass analyzer (e.g., a quadrupole).

    • Data Analysis: Identify the molecular ion peak (M⁺). For this compound, expect a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). Analyze the fragmentation pattern to identify key structural motifs, such as the tropylium ion (m/z 91) from the benzyl group.[6]

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure for FTIR-ATR:

    • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

    • Spectrum Acquisition: Collect the spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as C-H stretches (aromatic and aliphatic), C=N and C=C stretches of the imidazole and phenyl rings, and the C-Br stretch.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the compound and to quantify it in mixtures.

  • Instrumentation: An HPLC system equipped with a pump, injector, column oven, and a UV-Vis detector.

  • Procedure for Purity Analysis:

    • Mobile Phase Preparation: Prepare a filtered and degassed mobile phase. A common choice for imidazole derivatives is a mixture of acetonitrile and water (or a buffer solution), often with a small amount of an acid like formic acid for better peak shape.

    • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Chromatographic Conditions: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A typical method would be an isocratic elution with a flow rate of 1.0 mL/min. Set the UV detector to a wavelength where the imidazole ring shows strong absorbance (e.g., 254 nm).

    • Data Analysis: The purity of the compound is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for analytical cross-validation and a representative experimental setup.

Analytical_Cross_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_validation Cross-Validation & Final Assessment synthesis Chemical Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (GC-MS or LC-MS) purification->ms ir IR Spectroscopy (FTIR-ATR) purification->ir hplc HPLC-UV (Purity Assessment) purification->hplc data_comparison Data Comparison with Reference/Alternative Compounds nmr->data_comparison ms->data_comparison ir->data_comparison hplc->data_comparison final_report Final Report: Structure & Purity Confirmed data_comparison->final_report

Caption: Workflow for the analytical cross-validation of a synthesized compound.

HPLC_Setup solvent Mobile Phase Reservoir pump HPLC Pump solvent->pump Solvent Line injector Injector pump->injector column C18 Column injector->column Sample Loop detector UV-Vis Detector column->detector waste Waste detector->waste computer Data Acquisition System detector->computer Signal

Caption: A schematic diagram of a typical HPLC experimental setup.

References

Safety Operating Guide

Proper Disposal of 1-benzyl-5-bromo-1H-imidazole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 1-benzyl-5-bromo-1H-imidazole as a hazardous chemical waste. Proper disposal is not only a matter of regulatory compliance but also a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the necessary procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.

The following procedures are based on general safety protocols for halogenated imidazole compounds. Always consult the specific Safety Data Sheet (SDS) for this compound and adhere to your institution's and local authorities' hazardous waste disposal regulations.

I. Hazard Profile and Safety Precautions

Based on analogous compounds, this compound is anticipated to be a hazardous substance. Similar brominated imidazole derivatives are known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Therefore, stringent safety measures are required during handling and disposal.

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).[1]

  • Body Protection: A lab coat is essential. For larger quantities or in case of a spill, consider additional protective clothing.

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][5]

II. Step-by-Step Disposal Protocol

  • Segregation and Collection:

    • Do not mix this compound with other waste streams.

    • Collect waste in a designated, compatible, and properly sealed container. The container should be clearly labeled "Hazardous Waste" and include the full chemical name: "this compound".[6]

  • Container Management:

    • Ensure the waste container is airtight and stored in a cool, dry, and well-ventilated area.[1][5]

    • Store the container away from incompatible materials, particularly strong oxidizing agents and acids.[6]

  • Spill Management:

    • In the event of a spill, evacuate the immediate area.

    • If safe to do so, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[5]

    • Carefully sweep or vacuum the absorbed material into a designated hazardous waste container. Avoid generating dust.[2][7]

    • Thoroughly clean the spill area.

    • Report any spills to your institution's Environmental Health and Safety (EHS) department.

  • Final Disposal:

    • The disposal of this compound must be conducted through an approved waste disposal plant.[1][3][8]

    • Contact your institution's EHS department to arrange for the collection and disposal of the chemical waste. They will have established procedures and licensed contractors for this purpose.

    • Complete all necessary waste disposal forms as required by your institution and local regulations.

III. Quantitative Data Summary

Physical & Chemical Properties (of related Imidazole compounds)Value
Physical State Solid[7]
Melting Point 68 - 71 °C (for 1-Benzylimidazole)[7]
Boiling Point 310 °C @ 760 mmHg (for 1-Benzylimidazole)[7]
pH 10.5 (6.7% aq. sol. for Imidazole)[8]
Flash Point 145 °C (for Imidazole)[8]

Note: This data is for related compounds and should be used for general guidance only. Refer to the specific SDS for this compound for precise information.

IV. Experimental Workflow for Disposal

Below is a visual representation of the decision-making and operational workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Contingency start Start: Have this compound waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood container Select a Compatible, Labeled Waste Container fume_hood->container transfer Carefully Transfer Waste to Container container->transfer seal Securely Seal Container transfer->seal storage Store in a Cool, Dry, Well-Ventilated Area seal->storage ehs Contact Environmental Health & Safety (EHS) storage->ehs documentation Complete Waste Disposal Forms ehs->documentation pickup Arrange for Professional Waste Pickup documentation->pickup end End: Waste Disposed pickup->end spill Spill Occurs evacuate Evacuate & Secure Area spill->evacuate absorb Contain with Inert Absorbent Material evacuate->absorb collect_spill Collect Spill Residue into Hazardous Waste Container absorb->collect_spill collect_spill->transfer

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 1-benzyl-5-bromo-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 1-benzyl-5-bromo-1H-imidazole. The following procedures are designed for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Disclaimer: This document provides guidance based on available safety information for structurally similar compounds. Always consult the specific Safety Data Sheet (SDS) for this compound provided by the supplier before use and adhere to your institution's safety protocols.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for similar brominated imidazole compounds, this compound is anticipated to be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

CategoryItemSpecifications
Eye and Face Protection Safety GogglesChemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[3]
Face ShieldRecommended when there is a risk of splashing.[4][5]
Hand Protection Chemical-resistant glovesNitrile rubber gloves are a suitable option.[6] Always check the manufacturer's glove compatibility chart.
Body Protection Laboratory CoatA fully-buttoned lab coat is required.
Chemical-resistant ApronRecommended when handling larger quantities.[7]
Respiratory Protection Air-purifying respiratorRequired if working outside of a fume hood or if dust is generated.

Operational Plan: Step-by-Step Handling Protocol

  • Preparation :

    • Ensure a chemical fume hood is operational and available.

    • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[2]

    • Assemble all necessary PPE as detailed in Table 1.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling :

    • All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]

    • Wear the appropriate PPE at all times.

    • Avoid direct contact with the skin, eyes, and clothing.[1]

    • Avoid the formation of dust and aerosols.[3][9]

    • Do not eat, drink, or smoke in the handling area.[8]

    • Wash hands thoroughly after handling the compound and before leaving the laboratory.[1][8]

  • Storage :

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]

    • Keep away from incompatible materials such as strong oxidizing agents.[9]

Emergency Procedures: Spill and Exposure

Table 2: Emergency Response Protocol

SituationAction
Skin Contact Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen.[1] Seek medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[1] Seek immediate medical attention.
Small Spill For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[8] Ventilate the area and clean the spill site once the material is removed.
Large Spill Evacuate the area immediately. Contact your institution's emergency response team.

Disposal Plan: Step-by-Step Waste Management

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

  • Waste Segregation :

    • Collect waste in a designated, properly labeled, and chemically compatible container for "Halogenated Organic Waste".[10][11]

    • Do not mix halogenated waste with non-halogenated chemical waste, as disposal methods and costs differ significantly.[12][13]

  • Container Management :

    • Keep the waste container tightly closed except when adding waste.[11]

    • Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name.[12]

  • Final Disposal :

    • Follow your institution's and local regulations for the disposal of hazardous chemical waste.[8] This typically involves arranging for pickup by a certified hazardous waste disposal service.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency prep1 Verify Fume Hood & Safety Showers prep2 Assemble PPE prep1->prep2 prep3 Prepare Equipment prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Wear Full PPE handle1->handle2 handle3 Avoid Dust & Contact handle2->handle3 post1 Store Properly handle3->post1 emergency1 Exposure (Skin/Eye/Inhalation) handle3->emergency1 emergency2 Spill handle3->emergency2 post2 Dispose of Waste post1->post2 post3 Wash Hands post2->post3 action1 Flush with Water & Seek Medical Aid emergency1->action1 action2 Contain, Absorb & Dispose emergency2->action2

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.